Product packaging for 1,3-Bis-aminooxy propane(Cat. No.:CAS No. 98627-69-1)

1,3-Bis-aminooxy propane

Número de catálogo: B1664539
Número CAS: 98627-69-1
Peso molecular: 106.12 g/mol
Clave InChI: COEBNIUQBHSRFT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1,3-Bis-aminooxy propane is an Aminooxy PEG Linker. Aminooxy-PEG can be used in bioconjugation. It reacts with an aldehyde to form an oxime bond. If a reductant is used, it will form a hydroxylamine linkage.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H10N2O2 B1664539 1,3-Bis-aminooxy propane CAS No. 98627-69-1

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

O-(3-aminooxypropyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2O2/c4-6-2-1-3-7-5/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COEBNIUQBHSRFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CON)CON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40598133
Record name O,O'-Propane-1,3-diyldihydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98627-69-1
Record name O,O'-Propane-1,3-diyldihydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Bis(aminooxy)propane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(aminooxy)propane, also known by its IUPAC name O,O'-(propane-1,3-diyl)bis(hydroxylamine), is a versatile bifunctional linker molecule. Its core structure consists of a three-carbon propane (B168953) chain flanked by two aminooxy groups. This arrangement allows for the conjugation of two molecules, each containing a carbonyl group (aldehyde or ketone), through the formation of stable oxime linkages. This property has made it a valuable tool in various scientific disciplines, particularly in the fields of bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).[1] This guide provides a comprehensive overview of the chemical properties, synthesis, applications, and safety considerations of 1,3-bis(aminooxy)propane.

Chemical and Physical Properties

1,3-Bis(aminooxy)propane is commercially available, typically as a liquid, with a purity of 95-98%.[1][2][3] Due to the reactive nature of the aminooxy groups, it is recommended to store the compound at -20°C and for long-term storage, a dry and dark environment is preferable.[1][2] For short-term handling and shipping, it is stable at ambient temperatures.[1][2] The dihydrochloride (B599025) salt of 1,3-bis(aminooxy)propane is also available and exists as a crystalline solid.[4][5]

Table 1: Chemical and Physical Properties of 1,3-Bis(aminooxy)propane and its Dihydrochloride Salt

Property1,3-Bis(aminooxy)propaneO,O'-(propane-1,3-diyl)bis(hydroxylamine) dihydrochlorideReference(s)
Chemical Formula C₃H₁₀N₂O₂C₃H₁₀N₂O₂ · 2HCl[1][2]
Molecular Weight 106.12 g/mol 179.05 g/mol [1][2][4]
CAS Number 98627-69-1104845-82-1[1][2][4]
Appearance LiquidCrystals[2][4]
Purity >95% or ≥98%98%[1][2][4]
Storage Temperature -20°CRoom Temperature[1][2]
SMILES NOCCCONNOCCCON.[H]Cl.[H]Cl[4][6]
InChI Key COEBNIUQBHSRFT-UHFFFAOYSA-NIXCSERBJSXMMFS-UHFFFAOYSA-N[2][4]

Synthesis

A common synthetic route to O,O'-disubstituted hydroxylamines involves the reaction of a suitable electrophile with a protected hydroxylamine (B1172632) species, followed by deprotection. For 1,3-bis(aminooxy)propane, a plausible synthesis involves the reaction of 1,3-dibromopropane (B121459) with N-hydroxyphthalimide, followed by hydrazinolysis to release the free aminooxy groups.

G General Synthesis Pathway for 1,3-Bis(aminooxy)propane cluster_0 Step 1: Dialkylation of N-Hydroxyphthalimide cluster_1 Step 2: Deprotection 1,3-Dibromopropane 1,3-Dibromopropane Intermediate 1,3-Bis(phthalimidooxy)propane 1,3-Dibromopropane->Intermediate + 2 eq. N-Hydroxyphthalimide N-Hydroxyphthalimide N-Hydroxyphthalimide 1,3-Bis(aminooxy)propane 1,3-Bis(aminooxy)propane Intermediate->1,3-Bis(aminooxy)propane + Hydrazine Intermediate->1,3-Bis(aminooxy)propane Base Base Base->Intermediate e.g., K2CO3, DMF Hydrazine Hydrazine Phthalhydrazide Phthalhydrazide (byproduct)

Caption: General synthesis pathway for 1,3-Bis(aminooxy)propane.

Reactions and Applications

The primary utility of 1,3-bis(aminooxy)propane lies in its ability to react with aldehydes and ketones to form stable oxime linkages. This reaction is chemoselective and proceeds under mild conditions, making it ideal for bioconjugation applications where sensitive biomolecules are involved.

Oxime Ligation

The reaction between an aminooxy group and a carbonyl group (aldehyde or ketone) results in the formation of an oxime bond. This reaction is a cornerstone of bioorthogonal chemistry, allowing for the specific labeling and conjugation of biomolecules.

G Oxime Bond Formation R1-CHO Aldehyde/Ketone (R1-C(=O)-R2) Oxime Oxime (R1-C(=N-O-R3)-R2) R1-CHO->Oxime + H2N-O-R3 1,3-Bis(aminooxy)propane H2N-O-R3->Oxime Water H2O Oxime->Water -

Caption: The reaction of an aldehyde or ketone with 1,3-bis(aminooxy)propane to form an oxime.

PROTAC Synthesis

A significant application of 1,3-bis(aminooxy)propane is in the synthesis of PROTACs.[6] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. 1,3-Bis(aminooxy)propane can serve as a flexible linker to connect the target-binding moiety and the E3 ligase-binding moiety.

G Role of 1,3-Bis(aminooxy)propane in PROTACs Target_Protein_Ligand Target Protein Ligand (with carbonyl group) Linker 1,3-Bis(aminooxy)propane Target_Protein_Ligand->Linker Oxime Bond PROTAC PROTAC Molecule Linker->PROTAC E3_Ligase_Ligand E3 Ligase Ligand (with carbonyl group) E3_Ligase_Ligand->Linker Oxime Bond

Caption: Schematic of a PROTAC molecule using 1,3-bis(aminooxy)propane as a linker.

Experimental Protocols

The following are example protocols for the reaction of 1,3-bis(aminooxy)propane with aldehydes to form bis-oxime derivatives. These can be adapted for various substrates.

Synthesis of 1,3-Bis[(4-methylbenzylidene)aminooxy]propane[7]

Materials:

  • 4-Methyl-2-hydroxybenzaldehyde (2.02 mmol, 243.2 mg)

  • 1,3-Bis(aminooxy)propane (1.02 mmol, 108.3 mg)

  • Ethanol (B145695) (8 mL)

  • n-Hexane

Procedure:

  • Dissolve 4-methyl-2-hydroxybenzaldehyde in 4 mL of ethanol.

  • Dissolve 1,3-bis(aminooxy)propane in 4 mL of ethanol.

  • Add the 1,3-bis(aminooxy)propane solution to the aldehyde solution.

  • Stir the reaction mixture at 328–333 K for 14 hours.

  • Cool the mixture to room temperature.

  • If no precipitate forms, concentrate the solution under reduced pressure to approximately 1 mL.

  • Separate the resulting precipitate by filtration.

  • Wash the precipitate several times with n-hexane.

  • Dry the product under vacuum.

Expected Yield: 60.4%

Synthesis of 1,3-Bis[(4-nitrobenzylidene)aminooxy]propane[8][9]

Materials:

  • p-Nitrobenzaldehyde (1.235 mmol, 186.6 mg)

  • 1,3-Bis(aminooxy)propane (0.473 mmol, 51.3 mg)

  • Ethanol (5 mL)

  • n-Hexane

Procedure:

  • Dissolve p-nitrobenzaldehyde in 2 mL of ethanol.

  • Dissolve 1,3-bis(aminooxy)propane in 3 mL of ethanol.

  • Add the 1,3-bis(aminooxy)propane solution dropwise to the aldehyde solution.

  • Stir the mixture at 328 K for 3 hours.

  • Cool the reaction to room temperature.

  • Filter the precipitate.

  • Wash the precipitate successively with ethanol and n-hexane.

  • Dry the product in vacuo.

  • Purify the product by recrystallization from ethanol.

Expected Yield: 71.8%

G Experimental Workflow for Bis-oxime Synthesis Start Start Dissolve_Reagents Dissolve Aldehyde and 1,3-Bis(aminooxy)propane in Ethanol Start->Dissolve_Reagents React Mix solutions and stir at elevated temperature Dissolve_Reagents->React Cool Cool to Room Temperature React->Cool Isolate Isolate Precipitate (Concentrate if necessary) Cool->Isolate Wash Wash with n-Hexane Isolate->Wash Dry Dry under Vacuum Wash->Dry End End Dry->End

Caption: General workflow for the synthesis of bis-oxime derivatives.

Safety and Handling

1,3-Bis(aminooxy)propane

Commercial suppliers advise that aminooxy compounds are reactive and sensitive and recommend immediate use.[1] For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. General laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area.

O,O'-(propane-1,3-diyl)bis(hydroxylamine) dihydrochloride

The dihydrochloride salt is classified as causing skin irritation (H315) and serious eye irritation (H319).[4][5][6]

Precautionary Statements: [4][6]

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/ eye protection/ face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P332 + P313: If skin irritation occurs: Get medical advice/ attention.

  • P337 + P313: If eye irritation persists: Get medical advice/ attention.

Conclusion

1,3-Bis(aminooxy)propane is a valuable and versatile bifunctional linker that plays a crucial role in modern chemical biology and drug discovery. Its ability to form stable oxime bonds under mild conditions makes it an indispensable tool for researchers developing complex molecular architectures, including bioconjugates and PROTACs. A thorough understanding of its properties, reactivity, and handling is essential for its effective and safe use in the laboratory.

References

An In-depth Technical Guide to 1,3-Bis(aminooxy)propane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(aminooxy)propane, identified by CAS number 98627-69-1, is a versatile, bifunctional linker molecule increasingly utilized in bioconjugation, drug delivery, and the development of complex molecular architectures such as Proteolysis Targeting Chimeras (PROTACs).[1][2] Its core utility lies in the two terminal aminooxy groups which readily react with aldehydes and ketones to form stable oxime linkages.[3][4] This technical guide provides a comprehensive overview of its chemical properties, experimental protocols for its application, and a visualization of its role in synthetic workflows. The compound is also available as a more stable dihydrochloride (B599025) salt (CAS No. 104845-82-1), which is often used in synthesis.[1][5]

Physicochemical Properties

1,3-Bis(aminooxy)propane is a small molecule with two reactive aminooxy termini connected by a short, three-carbon alkyl chain.[3] This structure imparts flexibility and allows for the conjugation of two different molecules. Its dihydrochloride salt is a white to off-white powder, soluble in DMSO, and is more stable for long-term storage.[5][6] Detailed physicochemical properties for both the free base and its dihydrochloride salt are summarized in the tables below.

Table 1: Physicochemical Properties of 1,3-Bis(aminooxy)propane (CAS: 98627-69-1)
PropertyValueSource(s)
Molecular Formula C₃H₁₀N₂O₂[7]
Molecular Weight 106.12 g/mol [7]
Appearance Liquid[7]
Purity >95%[7]
SMILES NOCCCON[7]
InChI Key COEBNIUQBHSRFT-UHFFFAOYSA-N[7]
Storage Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Should be kept dry and in the dark.[7]
Table 2: Physicochemical Properties of 1,3-Bis(aminooxy)propane Dihydrochloride (CAS: 104845-82-1)
PropertyValueSource(s)
Molecular Formula C₃H₁₀N₂O₂ · 2HCl[5]
Molecular Weight 179.05 g/mol [5]
Appearance White to off-white powder[5][6]
Purity ≥98%
Solubility Soluble in DMSO[5][6]
SMILES NOCCCON.[H]Cl.[H]Cl
InChI Key IXCSERBJSXMMFS-UHFFFAOYSA-N
Storage Stable for at least 2 years at -20°C. Should be kept cool, dry, and protected from light and moisture.[5][6]

Core Application: Oxime Ligation

The primary application of 1,3-bis(aminooxy)propane is in oxime ligation, a highly efficient and chemoselective reaction.[4] The aminooxy groups react with aldehydes or ketones to form a stable oxime bond.[3] This reaction is a cornerstone of bioconjugation due to its high specificity and the stability of the resulting linkage under physiological conditions.[4]

G cluster_reactants Reactants cluster_product Product Linker 1,3-Bis(aminooxy)propane (H₂N-O-(CH₂)₃-O-NH₂) Product Bis-Oxime Conjugate (R₁-CH=N-O-(CH₂)₃-O-N=CH-R₂) Linker:e->Product:w + Aldehyde1 Molecule 1 with Aldehyde Group (R₁-CHO) Aldehyde1->Product + Aldehyde2 Molecule 2 with Aldehyde Group (R₂-CHO) Aldehyde2->Product +

Caption: General scheme of a bis-oxime conjugation reaction.

Experimental Protocols

Detailed methodologies for the use of 1,3-bis(aminooxy)propane in the synthesis of bis-oxime compounds have been reported in scientific literature. Below are two representative protocols.

Synthesis of 1,3-Bis[(4-nitrobenzylidene)aminooxy]propane.[8]

This protocol details the reaction of 1,3-bis(aminooxy)propane with p-nitrobenzaldehyde.

Materials:

  • 1,3-bis(aminooxy)propane

  • p-Nitrobenzaldehyde (incorrectly stated as p-nitrobenzene in the reference, but p-nitrobenzaldehyde is the logical reactant)

  • Ethanol (B145695)

  • n-Hexane

Procedure:

  • A solution of 1,3-bis(aminooxy)propane (51.3 mg, 0.473 mmol) in 3 ml of ethanol is added dropwise to a solution of p-nitrobenzaldehyde (186.6 mg, 1.235 mmol) in 2 ml of ethanol.[8]

  • The reaction mixture is stirred at 328 K (55 °C) for 3 hours.[8]

  • After cooling to room temperature, the resulting precipitate is collected by filtration.[8]

  • The precipitate is washed successively with ethanol and n-hexane.[8]

  • The final product is dried under vacuum and can be further purified by recrystallization from ethanol to yield the desired bisoxime compound.[8]

Synthesis of 1,3-Bis[(4-methylbenzylidene)aminooxy]propane.[9]

This protocol describes the synthesis of a bisoxime from 1,3-bis(aminooxy)propane and 4-methyl-2-hydroxybenzaldehyde.

Materials:

  • 1,3-bis(aminooxy)propane

  • 4-methyl-2-hydroxybenzaldehyde

  • Ethanol

  • n-Hexane

Procedure:

  • An ethanol solution (4 ml) of 1,3-bis(aminooxy)propane (108.3 mg, 1.02 mmol) is added to an ethanol solution (4 ml) of 4-methyl-2-hydroxybenzaldehyde (243.2 mg, 2.02 mmol).[9]

  • The reaction mixture is stirred at 328–333 K (55-60 °C) for 14 hours.[9]

  • After cooling to room temperature, if no precipitate forms, the solution is concentrated under reduced pressure to approximately 1 ml.[9]

  • The formed precipitate is then separated by filtration and washed several times with n-hexane.[9]

  • The product is dried under vacuum to yield the final bisoxime compound.[9]

Application in PROTAC Synthesis

The synthesis would typically involve the sequential conjugation of the protein of interest (POI) ligand and the E3 ligase ligand, both modified to contain an aldehyde or ketone group, to the two aminooxy ends of the 1,3-bis(aminooxy)propane linker.

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_final Final Product Linker 1,3-Bis(aminooxy)propane Step1 Step 1: First Oxime Ligation (e.g., with POI Ligand) Linker->Step1 POI_ligand POI Ligand-Aldehyde POI_ligand->Step1 E3_ligand E3 Ligase Ligand-Aldehyde Step2 Step 2: Second Oxime Ligation (with E3 Ligase Ligand) E3_ligand->Step2 Purification1 Purification Step1->Purification1 Purification1->Step2 Purification2 Final Purification Step2->Purification2 PROTAC PROTAC Molecule Purification2->PROTAC

Caption: A representative workflow for PROTAC synthesis.

Safety and Handling

Aminooxy compounds are generally reactive and sensitive, and it is recommended to use them promptly after purchase.[3] For the dihydrochloride salt, standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves and safety glasses.[1] It is classified as causing skin and serious eye irritation.[1] For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1,3-Bis(aminooxy)propane is a valuable chemical tool for researchers in drug development and chemical biology. Its ability to form stable oxime linkages through reaction with aldehydes and ketones makes it an ideal bifunctional linker for a variety of applications, from creating fluorescent probes and self-healing hydrogels to synthesizing sophisticated PROTACs.[5] The availability of its more stable dihydrochloride salt further enhances its utility in the laboratory. The experimental protocols provided in this guide offer a starting point for the practical application of this versatile molecule.

References

An In-depth Technical Guide to O,O'-(propane-1,3-diyl)bis(hydroxylamine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O,O'-(propane-1,3-diyl)bis(hydroxylamine), also known as 1,3-bis(aminooxy)propane, is a homobifunctional crosslinking agent that has garnered significant interest in the fields of bioconjugation, drug delivery, and materials science. Its structure features two hydroxylamine (B1172632) moieties connected by a flexible three-carbon propane (B168953) linker. This arrangement allows for the stable and specific covalent linkage of two molecules, each possessing a carbonyl group (aldehyde or ketone), through the formation of oxime bonds. The dihydrochloride (B599025) salt of this compound is the common commercially available form, ensuring stability and ease of handling.[1][2][3][4][5][6][7][8]

This technical guide provides a comprehensive overview of the structure, synthesis, properties, and applications of O,O'-(propane-1,3-diyl)bis(hydroxylamine), with a particular focus on its utility in drug development and bioconjugation.

Structure and Physicochemical Properties

The core structure of O,O'-(propane-1,3-diyl)bis(hydroxylamine) consists of a propane backbone with aminooxy (-ONH2) functional groups at the 1 and 3 positions. The free base is a reactive species, while its dihydrochloride salt is a more stable, crystalline solid.[6]

Table 1: Physicochemical Properties of O,O'-(propane-1,3-diyl)bis(hydroxylamine) Dihydrochloride

PropertyValueSource
CAS Number 104845-82-1[2][3][4][6][7][8]
Molecular Formula C3H12Cl2N2O2[2][3][4][7]
Molecular Weight 179.05 g/mol [6][8]
Appearance White to off-white crystalline powder[6]
Purity ≥95-98%[4][6][8]
Solubility Soluble in DMSO[5]
Storage Stable for at least 2 years at -20°C[5]
SMILES (dihydrochloride) C(CON)CON.Cl.Cl[3][6][7]
InChI Key (dihydrochloride) BEAAFDSVECBBLQ-UHFFFAOYSA-N[3][6][7]

Synthesis

The synthesis of O,O'-(propane-1,3-diyl)bis(hydroxylamine) dihydrochloride is typically achieved through a two-step process analogous to the Gabriel synthesis of primary amines.[9][10][11][12][13] This method involves the N-alkylation of a protected hydroxylamine followed by deprotection.

Synthesis Pathway

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection cluster_2 Step 3: Salt Formation 1_3_dibromopropane 1,3-Dibromopropane (B121459) Intermediate 1,3-Bis(phthalimidooxy)propane 1_3_dibromopropane->Intermediate N_hydroxyphthalimide N-Hydroxyphthalimide N_hydroxyphthalimide->Intermediate Base Base (e.g., DBU) DMF Base->Intermediate Free_Base O,O'-(propane-1,3-diyl)bis(hydroxylamine) (1,3-Bis(aminooxy)propane) Intermediate->Free_Base Hydrazine (B178648) Hydrazine hydrate (B1144303) Ethanol (B145695), reflux Hydrazine->Free_Base Phthalhydrazide (B32825) Phthalhydrazide (precipitate) Free_Base->Phthalhydrazide Final_Product O,O'-(propane-1,3-diyl)bis(hydroxylamine) dihydrochloride Free_Base->Final_Product HCl HCl in organic solvent HCl->Final_Product

Caption: Synthesis of O,O'-(propane-1,3-diyl)bis(hydroxylamine) dihydrochloride.

Experimental Protocol

Step 1: Synthesis of 1,3-Bis(phthalimidooxy)propane

  • To a stirred solution of N-hydroxyphthalimide (2.2 equivalents) in anhydrous N,N-dimethylformamide (DMF), add a suitable base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.2 equivalents) at room temperature under an inert atmosphere.

  • Stir the mixture for 30 minutes to form the corresponding salt.

  • Add 1,3-dibromopropane (1.0 equivalent) dropwise to the reaction mixture.

  • Heat the reaction mixture to 50-60 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water and a cold organic solvent (e.g., ethanol or diethyl ether), and dry under vacuum to yield 1,3-bis(phthalimidooxy)propane.

Step 2: Synthesis of O,O'-(propane-1,3-diyl)bis(hydroxylamine) (1,3-Bis(aminooxy)propane)

  • Suspend 1,3-bis(phthalimidooxy)propane (1.0 equivalent) in ethanol.

  • Add hydrazine hydrate (2.5 - 5.0 equivalents) to the suspension.

  • Reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.[10][11]

  • Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.

  • Concentrate the filtrate under reduced pressure to obtain the crude O,O'-(propane-1,3-diyl)bis(hydroxylamine) as an oil or solid.

Step 3: Synthesis of O,O'-(propane-1,3-diyl)bis(hydroxylamine) dihydrochloride

  • Dissolve the crude free base from Step 2 in a suitable organic solvent such as ethanol or diethyl ether.

  • Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in the same solvent (e.g., ethanolic HCl or ethereal HCl) until the pH is acidic.

  • A white precipitate of the dihydrochloride salt will form.

  • Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield the final product.

Purification and Characterization:

The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether). Characterization should be performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and elemental analysis to confirm the structure and purity.

Applications in Drug Development and Bioconjugation

The primary application of O,O'-(propane-1,3-diyl)bis(hydroxylamine) is as a homobifunctional crosslinker for the formation of stable oxime bonds. This reaction is highly chemoselective for aldehydes and ketones, proceeds under mild, aqueous conditions, and forms a linkage with good hydrolytic stability, making it ideal for bioconjugation.[14][15]

Table 2: Comparison of Linker Technologies in Antibody-Drug Conjugates (ADCs)

Linker TypeRelease MechanismPlasma StabilityBystander EffectExample
Oxime Hydrolysis (pH-dependent)Generally stable, can be tunedPossibleN/A (as a primary cleavable linker)
Hydrazone pH-sensitive hydrolysisModerate to goodYesGemtuzumab ozogamicin[16]
Dipeptide (e.g., Val-Cit) Protease cleavageHighYesBrentuximab vedotin
Disulfide ReductionVariableYesN/A
Non-cleavable (e.g., Thioether) Antibody degradationVery highNoAdo-trastuzumab emtansine

Note: The stability and bystander effect of oxime linkers can be influenced by the specific molecular context.[14][17][18]

Antibody-Drug Conjugates (ADCs)

O,O'-(propane-1,3-diyl)bis(hydroxylamine) can be utilized as a component of the linker system in ADCs. An ADC consists of a monoclonal antibody, a cytotoxic payload, and a linker that connects them. The linker's properties are critical for the ADC's efficacy and safety.[16] In this context, one of the hydroxylamine groups can be reacted with a carbonyl-containing payload, while the other can be functionalized for attachment to the antibody. Alternatively, it can be used to crosslink two components of an ADC system.

PROTACs and Other Bioconjugates

This linker is also suitable for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[14] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The propane linker can provide the necessary spacing and flexibility between the target-binding and E3 ligase-binding moieties. Furthermore, this crosslinker can be used to create various other bioconjugates, including fluorescent probes for imaging, and for immobilizing biomolecules on surfaces.[5][19]

Experimental Workflow: ADC Formation using an Oxime Linker

G Start Start: - Antibody with engineered carbonyl group - Payload with aminooxy group (derived from the linker) Conjugation Oxime Ligation: - Mix antibody and payload in a suitable buffer (e.g., pH 6-7) - Incubate at room temperature Start->Conjugation Purification Purification: - Size exclusion chromatography (SEC) or - Affinity chromatography Conjugation->Purification Characterization Characterization: - UV-Vis spectroscopy (DAR determination) - Mass spectrometry (conjugate identity) - SDS-PAGE (purity and integrity) Purification->Characterization Functional_Assay Functional Assays: - In vitro cytotoxicity assays - Binding affinity assays (ELISA, SPR) Characterization->Functional_Assay End End: Purified and characterized ADC Functional_Assay->End

Caption: Experimental workflow for ADC formation via oxime ligation.

Conclusion

O,O'-(propane-1,3-diyl)bis(hydroxylamine) is a versatile and valuable tool for researchers in chemistry, biology, and medicine. Its ability to form stable oxime linkages under mild conditions makes it an excellent choice for a variety of bioconjugation applications, from the construction of complex drug delivery systems like ADCs and PROTACs to the development of diagnostic reagents and functionalized materials. The straightforward synthesis and well-defined reactivity of this homobifunctional crosslinker will undoubtedly continue to facilitate innovations in drug development and biomedical research.

References

An In-Depth Technical Guide to 1,3-Bis(aminooxy)propane in Bioconjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: The Role of 1,3-Bis(aminooxy)propane in Bioconjugation

1,3-Bis(aminooxy)propane is a homobifunctional crosslinking agent that plays a significant role in the field of bioconjugation. Its utility stems from the two terminal aminooxy groups, which readily and specifically react with carbonyl groups (aldehydes or ketones) to form stable oxime linkages. This reaction, known as oxime ligation, is a cornerstone of chemoselective and bioorthogonal chemistry, allowing for the covalent linking of biomolecules under mild, aqueous conditions with high efficiency and specificity.[1][2][3]

The propane (B168953) spacer provides a short, flexible linkage between the two reactive ends. This structure makes 1,3-bis(aminooxy)propane an effective tool for a variety of applications, including the crosslinking of proteins to study protein-protein interactions, the development of antibody-drug conjugates (ADCs), and the synthesis of PROTACs (PROteolysis TArgeting Chimeras).[4][5]

Chemical Properties:

PropertyValueReference
Chemical Formula C₃H₁₀N₂O₂[1]
Molecular Weight 106.12 g/mol [1]
CAS Number 98627-69-1[1]
Appearance Liquid[1]
Purity >95%[1]
Storage Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Should be stored in a dry, dark environment.[1]

The Chemistry of Oxime Ligation

The fundamental reaction involving 1,3-bis(aminooxy)propane is the formation of an oxime bond. This reaction is highly chemoselective, meaning the aminooxy groups will preferentially react with aldehydes or ketones over other functional groups typically found in biological systems, such as amines and thiols.[6]

The reaction proceeds through a nucleophilic attack of the aminooxy group on the carbonyl carbon, followed by dehydration to form the stable oxime linkage. The reaction is typically most efficient at a slightly acidic pH (around 4.5-5.5), which facilitates the dehydration step. However, the use of catalysts, such as aniline (B41778) or its derivatives, can significantly accelerate the reaction rate at neutral pH.[6][7]

Experimental Protocols

While specific protocols for 1,3-bis(aminooxy)propane in complex bioconjugations are often proprietary or application-specific, the following sections provide detailed methodologies for key steps in a typical workflow, adapted from established oxime ligation and protein crosslinking procedures.

General Protein-Protein Crosslinking Workflow

This workflow outlines the key steps for using a bifunctional crosslinker like 1,3-bis(aminooxy)propane to study protein-protein interactions.

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Protein Complex (Aldehyde-tagged) r1 Crosslinking Reaction p1->r1 p2 1,3-Bis(aminooxy)propane Solution p2->r1 a1 Quenching r1->a1 a3 Enzymatic Digestion r1->a3 a2 SDS-PAGE Analysis a1->a2 a4 LC-MS/MS Analysis a3->a4 a5 Data Analysis a4->a5

A general workflow for protein-protein crosslinking using 1,3-bis(aminooxy)propane.

Protocol for Crosslinking Aldehyde-Tagged Proteins:

This protocol is designed for crosslinking two proteins where at least one contains an accessible aldehyde or ketone group. These can be introduced site-specifically using genetic code expansion or by oxidation of carbohydrate moieties on glycoproteins.

Materials:

  • Aldehyde-tagged protein(s) in a suitable buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL.

  • 1,3-Bis(aminooxy)propane.

  • Anhydrous DMSO.

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5.

  • Aniline stock solution (optional catalyst): 1 M in DMSO.

  • Quenching solution: 1 M hydroxylamine (B1172632) hydrochloride or 1 M acetone.

  • SDS-PAGE reagents.

  • Mass spectrometry grade trypsin.

  • Standard buffers for protein digestion and LC-MS/MS analysis.

Procedure:

  • Preparation of 1,3-Bis(aminooxy)propane Stock Solution:

    • Prepare a 100 mM stock solution of 1,3-bis(aminooxy)propane in anhydrous DMSO. This stock solution should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Crosslinking Reaction:

    • To the protein solution in the reaction buffer, add the 1,3-bis(aminooxy)propane stock solution to achieve a final concentration typically in a 20- to 50-fold molar excess over the protein. The optimal ratio should be determined empirically.

    • If using a catalyst, add the aniline stock solution to a final concentration of 10-20 mM.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted aminooxy groups.

    • Incubate for 15-30 minutes at room temperature.

  • Analysis of Crosslinking:

    • Analyze the reaction mixture by SDS-PAGE to visualize the formation of higher molecular weight crosslinked products. A successful crosslinking reaction will show a decrease in the monomeric protein band and the appearance of new bands corresponding to dimers, trimers, etc.

  • Sample Preparation for Mass Spectrometry:

    • The crosslinked protein mixture is then processed for mass spectrometry analysis to identify the crosslinked peptides. This typically involves denaturation, reduction, alkylation, and enzymatic digestion (e.g., with trypsin).

  • LC-MS/MS Analysis and Data Interpretation:

    • The digested peptide mixture is analyzed by high-resolution LC-MS/MS.

    • Specialized software is used to identify the crosslinked peptides from the complex MS/MS data. This allows for the identification of the specific amino acid residues that are in close proximity in the protein complex.

Synthesis of a Bis-Oxime Compound

This protocol describes the synthesis of a simple bis-oxime from 1,3-bis(aminooxy)propane and an aromatic aldehyde, which can serve as a model reaction to understand the reactivity and determine yields.

Materials:

  • 1,3-Bis(aminooxy)propane

  • p-Nitrobenzaldehyde or 4-methyl-2-hydroxybenzaldehyde

  • Ethanol (B145695)

  • n-Hexane

Procedure (adapted from Dong et al., 2008 and He et al., 2009): [8][9]

  • Dissolve 1,3-bis(aminooxy)propane (e.g., 0.473 mmol) in ethanol (e.g., 3 ml).

  • In a separate flask, dissolve the aldehyde (e.g., p-nitrobenzaldehyde, 1.235 mmol) in ethanol (e.g., 2 ml).

  • Add the aldehyde solution dropwise to the 1,3-bis(aminooxy)propane solution with stirring.

  • Stir the reaction mixture at an elevated temperature (e.g., 328 K or approximately 55°C) for a defined period (e.g., 3-14 hours).[8][9]

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product. If no precipitate forms, concentrate the solution under reduced pressure to induce precipitation.

  • Wash the precipitate with ethanol and then n-hexane.

  • Dry the product under vacuum.

Quantitative Data from Model Syntheses:

AldehydeMolar Ratio (Aldehyde:Linker)Reaction Time (h)Temperature (K)Yield (%)Reference
p-Nitrobenzaldehyde~2.6 : 1332871.8[8]
4-methyl-2-hydroxybenzaldehyde~2 : 114328-33360.4[9]

Applications in Drug Development

Antibody-Drug Conjugates (ADCs)

1,3-Bis(aminooxy)propane can be utilized as a linker in the construction of ADCs. In this context, one aminooxy group can be reacted with an aldehyde-functionalized cytotoxic drug, while the other can be conjugated to an aldehyde-bearing antibody. The introduction of aldehyde functionalities onto antibodies can be achieved through the site-specific incorporation of unnatural amino acids or by the oxidation of glycosylation sites.

adc_workflow cluster_components Components cluster_conjugation Conjugation cluster_purification Purification & Analysis Ab Aldehyde-tagged Antibody Conj1 Antibody-Linker Conjugate Ab->Conj1 Linker 1,3-Bis(aminooxy)propane Linker->Conj1 Drug Aldehyde-functionalized Cytotoxic Drug ADC Antibody-Drug Conjugate (ADC) Drug->ADC Conj1->ADC Purify Purification (e.g., SEC, HIC) ADC->Purify Analyze Characterization (MS, HPLC) Purify->Analyze

A simplified workflow for the synthesis of an ADC using 1,3-bis(aminooxy)propane.
PROTACs

1,3-Bis(aminooxy)propane can serve as a simple alkyl-chain linker in the synthesis of PROTACs.[4][5] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The propane linker can connect the target-binding moiety and the E3 ligase-binding moiety, which would be functionalized with aldehyde or ketone groups.

Characterization of Bioconjugates

The successful formation of bioconjugates using 1,3-bis(aminooxy)propane requires thorough characterization.

Mass Spectrometry (MS):

  • Intact Mass Analysis: To confirm the formation of the conjugate and determine the degree of labeling (e.g., drug-to-antibody ratio in ADCs).

  • Peptide Mapping: After enzymatic digestion, LC-MS/MS is used to identify the specific sites of conjugation on the protein.

Chromatography:

  • Size-Exclusion Chromatography (SEC): To separate the conjugate from unreacted components and to assess for aggregation.

  • Hydrophobic Interaction Chromatography (HIC): Often used to separate ADC species with different drug-to-antibody ratios.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For purity analysis and characterization of the conjugate.

Electrophoresis:

  • SDS-PAGE: A straightforward method to visualize the increase in molecular weight upon conjugation.

Conclusion

1,3-Bis(aminooxy)propane is a versatile and valuable tool in the bioconjugation toolbox. Its ability to form stable oxime linkages with high specificity under mild conditions makes it suitable for a range of applications, from fundamental studies of protein interactions to the development of novel therapeutics like ADCs and PROTACs. While detailed, application-specific protocols require empirical optimization, the principles and general methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this bifunctional crosslinker in their work. The continued development of site-specific protein modification techniques will further expand the utility and precision of bioconjugation reactions involving 1,3-bis(aminooxy)propane.

References

The Strategic Role of 1,3-Bis-aminooxypropane in PROTAC Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Technical Deep Dive into the Application of 1,3-Bis-aminooxypropane Derived Linkers in Proteolysis Targeting Chimeras (PROTACs) for Drug Development Professionals.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the strategic implementation of 1,3-bis-aminooxypropane as a versatile linker in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). We will explore its role in facilitating the formation of stable and effective PROTACs through oxime ligation, present relevant quantitative data, detail experimental protocols, and provide visual representations of key concepts and workflows.

Introduction to PROTACs and the Critical Role of the Linker

PROteolysis TArgeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS).[1] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2][3] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1]

The linker is a critical determinant of a PROTAC's efficacy. Its length, composition, and attachment points significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability.[2]

1,3-Bis-aminooxypropane: A Versatile Linker for Oxime Ligation-based PROTAC Synthesis

1,3-Bis-aminooxypropane is an alkyl chain-based linker that offers a straightforward and efficient method for the synthesis of PROTACs through oxime ligation.[4][5] This bifunctional linker contains two aminooxy groups that can readily react with aldehyde or ketone functionalities on the POI and E3 ligase ligands to form stable oxime bonds.[6] This chemoselective ligation strategy, often referred to as "click chemistry," is highly efficient and can be performed under mild conditions, making it ideal for the assembly of complex molecules like PROTACs.[][8]

A particularly powerful application of aminooxy-containing linkers is in the "split PROTAC" or combinatorial approach.[9][10] In this strategy, libraries of POI ligands functionalized with an aldehyde or ketone are reacted with a library of E3 ligase ligands functionalized with an aminooxy group (or vice versa). This allows for the rapid generation and screening of a large number of PROTACs with varying linker lengths and compositions to identify the most potent degraders.

Quantitative Analysis of Oxime-Linked PROTACs

The efficacy of PROTACs is typically quantified by their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC that induces 50% degradation of the target protein, and the maximum degradation level (Dmax). The following table summarizes representative data from a study on oxime-linked "split PROTACs" targeting the VHL E3 ligase for self-degradation and the BRD4 protein for degradation. While this specific study did not use 1,3-bis-aminooxypropane, the data is illustrative of the quantitative analysis performed for PROTACs synthesized via oxime ligation.

PROTAC IDTarget ProteinE3 Ligase LigandLinker (Illustrative)DC50 (nM)Dmax (%)
WJ638 (unpurified)pVHL30VHL LigandAlkoxyamine-Aldehyde120>90%
WJ638 (purified)pVHL30VHL LigandOxime140>90%
BRD4 Degrader ExampleBRD4VHL LigandOxime(Data dependent on specific combination)(Data dependent on specific combination)

Table 1: Representative quantitative data for oxime-linked PROTACs. The data for WJ638 is from the study "Applications and Limitations of Oxime-Linked ‘Split PROTACs’" and demonstrates the degradation of the VHL protein. The BRD4 degrader example illustrates the application of this strategy to other target proteins.[9][10]

Experimental Protocols

The following are detailed methodologies for the synthesis of functionalized ligands and their subsequent ligation to form oxime-linked PROTACs, adapted for the conceptual use of 1,3-bis-aminooxypropane.

Protocol 1: Synthesis of an Aldehyde-Functionalized Ligand for the Protein of Interest (POI)

This protocol describes the introduction of an aldehyde group onto a POI ligand, which will then be reacted with the aminooxy-functionalized linker.

Materials:

  • POI ligand with a suitable reactive handle (e.g., a primary alcohol)

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO3), saturated aqueous solution

  • Sodium thiosulfate (B1220275) (Na2S2O3), saturated aqueous solution

  • Magnesium sulfate (B86663) (MgSO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the POI ligand (1 equivalent) in anhydrous DCM.

  • Add DMP (1.5 equivalents) to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 and saturated aqueous Na2S2O3.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the resulting aldehyde-functionalized POI ligand by silica gel column chromatography.

Protocol 2: Synthesis of a Mono-Functionalized 1,3-Bis-aminooxypropane Linker

This protocol describes the mono-functionalization of 1,3-bis-aminooxypropane to allow for subsequent attachment to an E3 ligase ligand.

Materials:

  • 1,3-Bis-aminooxypropane

  • Di-tert-butyl dicarbonate (B1257347) (Boc2O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1,3-bis-aminooxypropane (1 equivalent) in DCM.

  • Add TEA (1.1 equivalents).

  • Slowly add a solution of Boc2O (0.9 equivalents) in DCM at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate.

  • Purify the mono-Boc-protected 1,3-bis-aminooxypropane by silica gel column chromatography.

Protocol 3: Coupling of the Mono-Protected Linker to an E3 Ligase Ligand

This protocol describes the coupling of the mono-protected aminooxy linker to an E3 ligase ligand containing a carboxylic acid group.

Materials:

  • Mono-Boc-protected 1,3-bis-aminooxypropane

  • E3 ligase ligand with a carboxylic acid (e.g., a pomalidomide (B1683931) derivative)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the E3 ligase ligand (1 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2 equivalents).

  • Stir the mixture for 15 minutes at room temperature.

  • Add the mono-Boc-protected 1,3-bis-aminooxypropane (1.2 equivalents).

  • Stir the reaction for 4-6 hours at room temperature.

  • Remove the Boc protecting group by adding trifluoroacetic acid (TFA) and stirring for 1 hour.

  • Purify the resulting aminooxy-functionalized E3 ligase ligand by reverse-phase HPLC.

Protocol 4: Oxime Ligation to form the PROTAC

This protocol describes the final step of reacting the aldehyde-functionalized POI ligand with the aminooxy-functionalized E3 ligase ligand to form the PROTAC.

Materials:

  • Aldehyde-functionalized POI ligand

  • Aminooxy-functionalized E3 ligase ligand

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Dissolve the aldehyde-functionalized POI ligand (1 equivalent) and the aminooxy-functionalized E3 ligase ligand (1 equivalent) in DMSO to a final concentration of 10 mM each.

  • Incubate the mixture at room temperature for 12 hours.

  • The resulting PROTAC solution can be used directly for in vitro assays without further purification, or it can be purified by reverse-phase HPLC.[9][10]

Visualizing Key Concepts and Workflows

PROTAC Signaling Pathway

PROTAC_Pathway cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Degradation E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase E3_Ligase->POI Ubiquitination Ub Ubiquitin Degraded_POI Degraded POI (Peptides) Proteasome->Degraded_POI

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for "Split PROTAC" Synthesis

Split_PROTAC_Workflow cluster_synthesis Ligand Functionalization cluster_ligation PROTAC Assembly cluster_assay Biological Evaluation POI_Ligand POI Ligand Aldehyde_Func Aldehyde Functionalization POI_Ligand->Aldehyde_Func E3_Ligand E3 Ligase Ligand Aminooxy_Func Aminooxy Functionalization E3_Ligand->Aminooxy_Func Aldehyde_POI Aldehyde-POI Aldehyde_Func->Aldehyde_POI Aminooxy_E3 Aminooxy-E3 Aminooxy_Func->Aminooxy_E3 Mix Mix Components in DMSO Aldehyde_POI->Mix Aminooxy_E3->Mix PROTAC_Product PROTAC Mix->PROTAC_Product Cell_Assay Cell-based Degradation Assay PROTAC_Product->Cell_Assay Data_Analysis Data Analysis (DC50, Dmax) Cell_Assay->Data_Analysis PROTAC_Structure PROTAC PROTAC POI Ligand Linker E3 Ligase Ligand POI Protein of Interest PROTAC:f1->POI Binds to E3 E3 Ubiquitin Ligase PROTAC:f3->E3 Recruits Degradation Protein Degradation

References

1,3-Bis(aminooxy)propane for Hydrogel Formation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of 1,3-bis(aminooxy)propane as a crosslinking agent for the formation of hydrogels. Hydrogels formed via oxime ligation with 1,3-bis(aminooxy)propane offer a versatile platform for various biomedical applications, including drug delivery and tissue engineering, owing to their biocompatibility, tunable mechanical properties, and stable covalent crosslinks.

Core Principles: Oxime Ligation for Hydrogel Formation

Hydrogel formation using 1,3-bis(aminooxy)propane relies on the principle of oxime ligation, a highly efficient and bioorthogonal click chemistry reaction.[1][2][3][4] This reaction occurs between the aminooxy groups of the crosslinker and aldehyde or ketone functionalities on a polymer backbone. The formation of a stable oxime bond results in the crosslinking of polymer chains, leading to the formation of a three-dimensional hydrogel network.[1][2][3][4] The reaction is advantageous as it proceeds under mild physiological conditions, is rapid, does not require a catalyst, and produces water as the only byproduct.[1][2][3][4]

The stability of the resulting oxime linkage is a key advantage over other imine-based crosslinks, such as hydrazones, making these hydrogels more robust for long-term applications.[5] The kinetics of gelation can be tuned by adjusting parameters such as pH, with acidic conditions generally accelerating the reaction rate.[1][3]

Physicochemical Properties of 1,3-Bis(aminooxy)propane

1,3-Bis(aminooxy)propane is a small molecule crosslinker featuring two terminal aminooxy groups connected by a short, three-carbon alkyl chain.

PropertyValueReference
Chemical Formula C₃H₁₀N₂O₂[6]
Molecular Weight 106.1 g/mol [6]
CAS Number 98627-69-1[7]
Appearance Varies (often supplied as a salt)-
Purity ≥98% (typical)[6]
Storage -20°C is recommended for long-term stability. Immediate use (within 1 week) is often advised due to the reactive nature of aminooxy compounds.[7]

Quantitative Data on Hydrogel Properties

The properties of hydrogels crosslinked with bis(aminooxy)alkanes are highly tunable and depend on factors such as the polymer backbone, polymer concentration, and the molar ratio of aminooxy to aldehyde groups. Below is a summary of representative quantitative data from studies on oxime-linked hydrogels.

Table 1: Mechanical Properties of Oxime-Linked Hydrogels
Polymer SystemCrosslinkerPolymer Conc. (wt%)Molar Ratio (Aldehyde:Aminooxy)Storage Modulus (G') (Pa)Reference
8-arm PEG-Glutaraldehyde8-arm Aminooxy PEG3%0.7:1258[1][3]
8-arm PEG-Glutaraldehyde8-arm Aminooxy PEG7%1:14196[1][3]
4-arm Ketone-PEG4-arm Aminooxy PEG5%1:1523.6 ± 34.2[8]
Aldehyde-modified Hyaluronan1,3-Bis(aminooxy)propane-1:1Varies with HA modification[5]
Table 2: Swelling and Gelation Properties of Oxime-Linked Hydrogels
Polymer SystemCrosslinkerPolymer Conc. (wt%)Molar Ratio (Aldehyde:Aminooxy)Swelling RatioGelation TimeReference
8-arm PEG-Glutaraldehyde8-arm Aminooxy PEG3%0.7:11.76 ± 0.07-[1][3]
8-arm PEG-Glutaraldehyde8-arm Aminooxy PEG3%1:11.09 ± 0.025 min (pH 6.5), 30 min (pH 7.2)[1][3]
4-arm Ketone-PEG4-arm Aminooxy PEG5%1:122.81 ± 3.7630 min (pH 4-4.5), 50.3 hrs (pH 7.4)[8]

Experimental Protocols

Hydrogel Synthesis (General Protocol)

This protocol describes a general method for preparing an oxime-crosslinked hydrogel using an aldehyde-modified polymer and 1,3-bis(aminooxy)propane.

  • Polymer Preparation: Dissolve the aldehyde-modified polymer (e.g., aldehyde-modified hyaluronic acid or PEG-aldehyde) in a suitable buffer (e.g., phosphate-buffered saline, PBS) at the desired concentration. Ensure the polymer is fully dissolved.

  • Crosslinker Preparation: Prepare a stock solution of 1,3-bis(aminooxy)propane dihydrochloride (B599025) in the same buffer. Adjust the pH of the crosslinker solution to the desired value (e.g., pH 6.0-7.4) using a dilute base solution (e.g., 1 M NaOH).[5]

  • Hydrogel Formation: Mix the polymer solution and the crosslinker solution at a specific molar ratio of aldehyde to aminooxy groups (e.g., 1:1).[5] Thoroughly but gently mix the components.

  • Gelation: Allow the mixture to stand at room temperature or 37°C to facilitate gelation. The gelation time can be monitored visually by inverting the vial or more quantitatively using rheometry.[5][9]

  • Equilibration: Once formed, the hydrogel can be swollen to equilibrium in a suitable buffer (e.g., PBS) to remove any unreacted components and to achieve a stable swollen state.

Rheological Characterization

Rheology is used to determine the viscoelastic properties of the hydrogel, such as the storage modulus (G') and loss modulus (G'').

  • Instrumentation: Use a rotational rheometer equipped with a parallel plate geometry.[5] For soft hydrogels, a cross-hatched geometry can be used to prevent slippage.

  • Sample Loading: Place the hydrogel precursor solution onto the lower plate of the rheometer immediately after mixing. Lower the upper plate to the desired gap distance (e.g., 400 µm).[5]

  • Gelation Kinetics: To monitor gelation, perform a time sweep experiment at a constant frequency (e.g., 1 Hz) and strain within the linear viscoelastic region.[5] The gelation point is often defined as the crossover point where G' equals G''.[5]

  • Mechanical Properties: Once the hydrogel is fully formed, perform a frequency sweep at a constant strain to determine the frequency-dependent mechanical properties. An amplitude sweep should be conducted first to identify the linear viscoelastic region.

Swelling Studies
  • Sample Preparation: Prepare hydrogel discs of a known initial weight (W_d).

  • Swelling: Immerse the hydrogel discs in a suitable buffer (e.g., PBS) at a controlled temperature (e.g., 37°C).

  • Measurement: At predetermined time points, remove the hydrogels, gently blot the surface to remove excess water, and weigh them to obtain the swollen weight (W_s).

  • Calculation: The swelling ratio is calculated as (W_s - W_d) / W_d or as W_s / W_d.[1][3]

Visualizations

Chemical Reaction of Hydrogel Formation

G cluster_product Product Polymer_Aldehyde Polymer Backbone -CHO (Aldehyde) Hydrogel Crosslinked Hydrogel Network -CH=N-O-(CH₂)₃-O-N=CH- Polymer_Aldehyde->Hydrogel + Crosslinker 1,3-Bis(aminooxy)propane H₂N-O-(CH₂)₃-O-NH₂ Crosslinker->Hydrogel G cluster_characterization Characterization Start Mix Polymer-CHO and 1,3-Bis(aminooxy)propane Gelation Gelation (Room Temp or 37°C) Start->Gelation Equilibration Swelling to Equilibrium in Buffer Gelation->Equilibration Rheology Rheological Analysis (G', G'') Equilibration->Rheology Swelling Swelling Studies (Swelling Ratio) Equilibration->Swelling Degradation Degradation Studies Equilibration->Degradation Biocompatibility Biocompatibility Assays (e.g., Cell Viability) Equilibration->Biocompatibility G cluster_ecm Extracellular Matrix (Hydrogel) cluster_cell Cell Hydrogel Hydrogel Stiffness Integrin Integrin Clustering Hydrogel->Integrin Mechanical Cue FAK Focal Adhesion Kinase (FAK) Phosphorylation Integrin->FAK Actin Actin Cytoskeleton Reorganization FAK->Actin YAP_TAZ YAP/TAZ Nuclear Translocation Actin->YAP_TAZ Gene_Expression Gene Expression (e.g., Proliferation, Differentiation) YAP_TAZ->Gene_Expression

References

An In-depth Technical Guide to the Safety and Handling of 1,3-Bis-aminooxy propane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for 1,3-Bis-aminooxy propane (B168953) (CAS No. 98627-69-1), a bifunctional linker widely used in bioconjugation and drug development. Due to the limited availability of a detailed public Safety Data Sheet (SDS), this document synthesizes information from chemical suppliers, general safety protocols for aminooxy compounds, and data on related substances to provide the best possible guidance.

Chemical and Physical Properties

1,3-Bis-aminooxy propane is a versatile reagent used to connect molecules of interest by forming stable oxime bonds with aldehydes and ketones.[1][2][3] Its utility in creating bioconjugates, such as antibody-drug conjugates or PROTACs, makes understanding its properties and safe handling paramount.[4]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 98627-69-1[1][5]
Molecular Formula C₃H₁₀N₂O₂[1][2][4][5]
Molecular Weight 106.12 g/mol [1]
Appearance Liquid[1]
Purity Typically >95%[1][2]
IUPAC Name O,O'-(propane-1,3-diyl)bis(hydroxylamine)[1]
SMILES NOCCCON[1][4]

Safety and Hazard Information

Table 2: Hazard Identification and Recommended Precautions

HazardDescriptionRecommended Precautions
Acute Toxicity The toxicological properties have not been thoroughly investigated.[6] Assume it may be harmful if swallowed, inhaled, or in contact with skin.Avoid ingestion, inhalation, and direct skin contact.[6] Use appropriate personal protective equipment (PPE).
Skin Corrosion/Irritation May cause skin irritation upon contact.Wear chemical-resistant gloves and a lab coat.[6] Wash hands thoroughly after handling.
Eye Damage/Irritation May cause serious eye irritation or damage.Wear safety goggles or a face shield.[6]
Reactivity Highly reactive, particularly with aldehydes and ketones.[1][5] Sensitive in nature.[5]Store away from incompatible materials. Handle with care to avoid uncontrolled reactions.
Stability May be unstable, especially over long-term storage.[5] Recommended for immediate use (within 1 week).[5]Store under recommended conditions and monitor for any signs of degradation.

Handling and Storage Protocols

Proper handling and storage are critical to ensure the stability of this compound and the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this chemical includes:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Engineering Controls
  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling larger quantities or if there is a risk of aerosol formation.

Storage
  • Short-term storage: 0 - 4 °C for days to weeks.[1]

  • Long-term storage: -20°C for months to years.[1][4][5]

  • Keep in a dry, dark environment.[1]

  • The compound is shipped at ambient temperature and is stable for a few weeks under these conditions.[1]

Spill and Waste Disposal
  • Spills: In case of a spill, absorb with an inert material and place it in a sealed container for disposal. Ensure the area is well-ventilated.

  • Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Experimental Protocols and Reactivity

This compound's primary utility lies in its reaction with carbonyl compounds to form stable oxime linkages.

General Reaction Conditions

The aminooxy group reacts with aldehydes and ketones to form an oxime bond. This reaction is efficient under neutral to slightly acidic conditions (pH 5-7).[7] If a reducing agent is used, a more stable hydroxylamine (B1172632) linkage will be formed.[1][5]

Logical Workflow for Handling and Use

The following diagram illustrates a typical workflow for handling this compound in a research setting.

G Figure 1. General Handling Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_cleanup Post-Reaction A Retrieve from -20°C Storage B Equilibrate to Room Temperature A->B Prevent Condensation C Weigh/Measure in Fume Hood B->C D Prepare Reaction Mixture (e.g., with aldehyde-containing molecule) C->D H Return Unused Reagent to Storage C->H If applicable E Incubate under Appropriate Conditions D->E F Purify Conjugate E->F G Dispose of Waste Properly F->G

Caption: General workflow for handling this compound.

Reactivity Pathway

The fundamental reaction of this compound involves the formation of two oxime bonds, as depicted below.

G Figure 2. Reactivity of this compound cluster_products Products A This compound (H₂N-O-CH₂CH₂CH₂-O-NH₂) C Bis-oxime Conjugate (R-CH=N-O-CH₂CH₂CH₂-O-N=CH-R) A->C B 2x Aldehyde/Ketone (R-CHO / R-CO-R') B->C D 2x H₂O

Caption: Reaction of this compound with carbonyls.

Conclusion

This compound is a valuable tool in bioconjugation, but its reactive nature necessitates careful handling. Researchers should always work in a well-ventilated area, use appropriate PPE, and adhere to the recommended storage conditions to ensure both safety and reagent integrity. Given the absence of a comprehensive public SDS, a conservative approach to safety is strongly advised. Always consult the supplier-provided documentation and perform a risk assessment before commencing work.

References

A Technical Guide to 1,3-Bis-aminooxy Propane: Solubility and Application

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the solubility profile of 1,3-bis-aminooxy propane (B168953), a homobifunctional crosslinker. Due to the limited availability of comprehensive quantitative solubility data in public literature, this document summarizes known qualitative data and presents a general experimental protocol for solubility determination. Furthermore, it details the primary application of this linker in bioconjugation through a workflow diagram.

Solubility Profile

The following table summarizes the known solubility information for 1,3-bis-aminooxy propane.

SolventSolubilityConcentrationTemperatureNotes
Dimethyl Sulfoxide (DMSO)Soluble[2]Data not specifiedStandard conditionsOften used for creating stock solutions.[2]
EthanolSolubleData not specified328 K (55 °C)Used as a reaction solvent for synthesis involving this compound, indicating sufficient solubility for this purpose.[5]

Note: The solubility of crosslinkers is a critical factor, affecting their ability to permeate cells and conjugate proteins in various environments.[6] Most crosslinkers are soluble in organic solvents like DMSO, while some are specifically engineered for water solubility.[7] For novel applications, empirical testing of solubility in relevant buffer systems is highly recommended.

General Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a compound like this compound. This method can be adapted to various solvents and temperatures to build a comprehensive solubility profile.

Objective: To determine the qualitative or quantitative solubility of this compound in a selected solvent.

Materials:

  • This compound

  • Selected solvents (e.g., Water, PBS, Ethanol, DMSO)

  • Small test tubes or vials

  • Vortex mixer

  • Analytical balance

  • Pipettes

  • Centrifuge (optional)

Procedure:

  • Preparation: Place a small, accurately weighed amount (e.g., 1-10 mg) of this compound into a test tube.[8]

  • Solvent Addition: Add a specific volume (e.g., 1 mL) of the chosen solvent to the test tube.[8][9]

  • Mixing: Vigorously shake or vortex the tube for a set period (e.g., 30-60 seconds) to facilitate dissolution.[10]

  • Observation: Allow the sample to stand and visually inspect for undissolved solid. A completely clear solution indicates that the compound is soluble at that concentration. The presence of a separate phase or solid particles indicates insolubility or partial solubility.[8][10]

  • Incremental Addition (for quantitative analysis):

    • If the compound dissolves completely, add another weighed amount of the solute and repeat the mixing process.

    • Continue this incremental addition until a saturated solution is achieved (i.e., solid material remains undissolved after thorough mixing).

  • Quantification: The solubility can be calculated based on the total mass of the compound that dissolved in the specific volume of the solvent (e.g., in mg/mL or mol/L).

  • pH Check (for aqueous solvents): If dissolving in water or a buffer, check the pH of the resulting solution, as acidic or basic functional groups can affect solubility.[3]

Application in Bioconjugation: A Workflow

The primary application of this compound is as a homobifunctional crosslinker. Its two aminooxy termini can react with two separate molecules containing aldehyde or ketone groups, effectively linking them together through stable oxime bonds.[2][11] This process, known as oxime ligation, is a form of "click chemistry" valued for its high specificity and mild reaction conditions.[4]

The following diagram illustrates the general workflow for using this compound to conjugate two molecules.

G cluster_reactants 1. Reactant Preparation cluster_process 2. Conjugation Reaction cluster_product 3. Final Product A Molecule A (contains aldehyde/ketone) reaction Oxime Ligation Mix reactants in a suitable buffer (e.g., pH 4-7) A->reaction B Molecule B (contains aldehyde/ketone) B->reaction linker This compound linker->reaction product Conjugated Molecule A-(oxime)-propane-(oxime)-B reaction->product Purification (e.g., HPLC, Dialysis)

Caption: Workflow for bioconjugation using this compound as a linker.

References

An In-depth Technical Guide to 1,3-Bis(aminooxy)propane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,3-bis(aminooxy)propane, a versatile homobifunctional crosslinker. It details its chemical properties, applications in bioconjugation, and a specific protocol for its use in forming stable oxime bonds, a critical reaction in drug development and proteomics.

Core Properties and Specifications

1,3-Bis(aminooxy)propane is a valuable reagent for chemical biology and drug discovery, particularly in the construction of complex molecular architectures like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] Its two terminal aminooxy groups enable the stable and chemoselective ligation with molecules containing aldehyde or ketone functionalities.[3]

Quantitative Data Summary

The key physicochemical properties of 1,3-bis(aminooxy)propane are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Weight 106.1 g/mol ; 106.12 g/mol [1][4][5]
Chemical Formula C₃H₁₀N₂O₂[1][2][4]
Exact Mass 106.0742[4]
CAS Number 98627-69-1[1][2][4]
Purity Typically >95% or ≥98%[4][5]
Appearance Liquid[4]
Storage Conditions Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C.[4] The compound is sensitive and not suitable for long-term storage after opening; immediate use is recommended.[1][3]
Solubility Soluble in water.
IUPAC Name O,O'-(propane-1,3-diyl)bis(hydroxylamine)[4]
SMILES Code NOCCCON[4]

Experimental Protocol: Oxime Ligation for Bioconjugate Synthesis

The primary application of 1,3-bis(aminooxy)propane is its reaction with aldehydes or ketones to form a stable oxime linkage.[2][3] This procedure is foundational for crosslinking two different molecules or for synthesizing PROTACs where the linker connects a target protein ligand and an E3 ligase ligand.[1]

The following is a generalized protocol for a bis-oxime formation reaction, adapted from methodologies described in the literature for reacting 1,3-bis(aminooxy)propane with aldehyde-containing compounds.[4][6]

Objective:

To synthesize a bis-oxime conjugate by reacting 1,3-bis(aminooxy)propane with two equivalents of an aldehyde-containing molecule.

Materials:
  • 1,3-bis(aminooxy)propane

  • Aldehyde-containing molecule (e.g., 4-methyl-2-hydroxybenzaldehyde or p-nitrobenzaldehyde)[4][6]

  • Anhydrous Ethanol (Reaction Solvent)

  • n-Hexane (Washing Solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Methodology:
  • Reagent Preparation:

    • Prepare a solution of the aldehyde-containing molecule in anhydrous ethanol. For example, dissolve 2.02 mmol of 4-methyl-2-hydroxybenzaldehyde in 4 mL of ethanol.[4]

    • Prepare a separate solution of 1,3-bis(aminooxy)propane in anhydrous ethanol. For this example, dissolve 1.02 mmol of 1,3-bis(aminooxy)propane in 4 mL of ethanol.[4] The molar ratio is approximately 2:1 of aldehyde to the bis(aminooxy) linker.

  • Reaction:

    • In a round-bottom flask, add the solution of the aldehyde-containing molecule.

    • While stirring, add the 1,3-bis(aminooxy)propane solution to the flask.

    • Heat the reaction mixture to between 328–333 K (55-60 °C).[4]

    • Allow the reaction to proceed with continuous stirring for 3 to 14 hours.[4][6] Reaction time may vary based on the specific aldehyde used.

  • Product Isolation and Purification:

    • After the reaction period, cool the mixture to room temperature.[6]

    • If a precipitate has formed, it can be collected directly by filtration.[6] If no precipitate is observed, reduce the solvent volume using a rotary evaporator until a precipitate forms.[4]

    • Filter the solid product from the solution.

    • Wash the collected solid several times with a non-polar solvent like n-hexane to remove unreacted starting materials.[4][6]

    • Dry the final product under a vacuum to yield the purified bis-oxime conjugate.[4]

  • Analysis:

    • The final product can be characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and elemental analysis to confirm its structure and purity.

Visualizations: Workflows and Pathways

Diagrams are essential for conceptualizing the role of linkers in complex systems. The following visualizations, created using the DOT language, illustrate key workflows involving 1,3-bis(aminooxy)propane.

Experimental Workflow for Homobifunctional Crosslinking

Homobifunctional_Crosslinking_Workflow cluster_reactants Reactants A Aldehyde-Molecule 1 Reaction Oxime Ligation (Ethanol, 55-60°C) A->Reaction B Aldehyde-Molecule 2 B->Reaction Linker 1,3-Bis(aminooxy)propane Linker->Reaction Product Molecule 1-Linker-Molecule 2 (Bis-Oxime Conjugate) Reaction->Product

Caption: Workflow for crosslinking two aldehyde-containing molecules.

Logical Diagram for PROTAC Synthesis

PROTAC_Synthesis_Logic cluster_inputs Core Components cluster_assembly Assembly via Oxime Ligation POI_Ligand Target Protein (POI) Ligand (with aldehyde group) Step1 Step 1: First Ligation POI_Ligand->Step1 E3_Ligand E3 Ligase Ligand (with aldehyde group) Step2 Step 2: Second Ligation E3_Ligand->Step2 Linker 1,3-Bis(aminooxy)propane Linker Linker->Step1 Intermediate Intermediate Complex (POI Ligand-Linker) Step1->Intermediate PROTAC Final PROTAC Molecule Step2->PROTAC Intermediate->Step2

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis Using a 1,3-Bis-aminooxy Propane Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The strategic choice of the linker is critical as it influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby impacting the efficiency and selectivity of protein degradation.

This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing a 1,3-bis-aminooxy propane (B168953) linker. This particular linker offers a flexible and efficient method for coupling the target and E3 ligase ligands through the formation of stable oxime bonds. The protocols outlined below are based on the principles of oxime ligation, a bioorthogonal reaction that proceeds under mild conditions, making it highly suitable for complex molecule synthesis.

Signaling Pathway of PROTAC-Mediated Protein Degradation

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Recycling->PROTAC

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The synthesis of a PROTAC using a 1,3-bis-aminooxy propane linker is typically achieved through a "split PROTAC" or a sequential ligation approach. The "split PROTAC" strategy involves the separate synthesis of a warhead functionalized with a carbonyl group (aldehyde or ketone) and an E3 ligase ligand functionalized with an aminooxy group (or vice versa). These two components are then combined to form the final PROTAC. A sequential approach would involve reacting one ligand with the bifunctional linker first, followed by the second ligand.

Protocol 1: Synthesis of Aldehyde/Ketone-Functionalized Ligands

This protocol describes the general steps for introducing an aldehyde or ketone functionality onto a protein of interest (POI) ligand or an E3 ligase ligand.

Materials:

  • POI or E3 ligase ligand with a suitable functional group for modification (e.g., amine, alcohol, or phenol).

  • Aldehyde- or ketone-containing building block with a reactive group for coupling (e.g., carboxylic acid, NHS ester, or alkyl halide).

  • Coupling reagents (e.g., HATU, HOBt, EDC, DCC).

  • Bases (e.g., DIPEA, triethylamine).

  • Anhydrous solvents (e.g., DMF, DCM, THF).

  • Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system).

Procedure:

  • Functionalization of the Ligand:

    • If the ligand has a primary or secondary amine, it can be acylated with an aldehyde- or ketone-containing carboxylic acid using standard peptide coupling reagents like HATU or EDC/HOBt in the presence of a base like DIPEA in an anhydrous solvent like DMF.

    • If the ligand has an alcohol or phenol, it can be etherified with an aldehyde- or ketone-containing alkyl halide in the presence of a base like potassium carbonate or sodium hydride in a solvent like DMF or THF.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, perform an appropriate aqueous work-up to remove excess reagents and water-soluble byproducts.

    • Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the pure aldehyde- or ketone-functionalized ligand.

  • Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Synthesis of the PROTAC via Oxime Ligation

This protocol details the coupling of the aldehyde/ketone-functionalized ligand with this compound and the subsequent reaction with the second ligand. For the purpose of this protocol, we will assume a sequential approach where the POI ligand is functionalized with an aldehyde, and the E3 ligase ligand has a reactive handle for the second oxime ligation.

Materials:

  • Aldehyde-functionalized POI ligand (from Protocol 1).

  • This compound.

  • E3 ligase ligand functionalized with an aldehyde or ketone.

  • Aniline (B41778) (as a catalyst, optional).

  • Reaction buffer (e.g., acetate (B1210297) buffer pH 4.5-5.5, or organic solvent like DMSO).

  • Purification supplies (HPLC system).

Procedure:

  • First Oxime Ligation (Formation of the Linker-Warhead Intermediate):

    • Dissolve the aldehyde-functionalized POI ligand in a suitable solvent (e.g., DMSO or a buffered aqueous/organic mixture).

    • Add a molar excess (e.g., 1.5-2 equivalents) of this compound to the solution.

    • If the reaction is slow, a catalytic amount of aniline can be added to accelerate the oxime formation.

    • Stir the reaction at room temperature for 12-24 hours.

  • Reaction Monitoring: Monitor the formation of the mono-oxime intermediate by LC-MS.

  • Purification of the Intermediate (Optional but Recommended):

    • Purify the resulting intermediate containing a free aminooxy group by preparative HPLC to remove unreacted starting materials and the di-substituted byproduct.

  • Second Oxime Ligation (Formation of the Final PROTAC):

    • Dissolve the purified linker-warhead intermediate in a suitable solvent.

    • Add the aldehyde- or ketone-functionalized E3 ligase ligand (1.0-1.2 equivalents).

    • Again, a catalytic amount of aniline can be added if necessary.

    • Stir the reaction at room temperature for 12-24 hours.

  • Final Purification: Purify the final PROTAC product by preparative HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC using analytical HPLC, HRMS, and NMR spectroscopy.

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow via Oxime Ligation cluster_synthesis Synthesis Steps cluster_analysis Analysis and Characterization Start_Warhead POI Ligand (Warhead) Functionalize_Warhead Introduce Aldehyde/Ketone Start_Warhead->Functionalize_Warhead Start_E3 E3 Ligase Ligand Functionalize_E3 Introduce Aldehyde/Ketone Start_E3->Functionalize_E3 Aldehyde_Warhead Aldehyde-Warhead Functionalize_Warhead->Aldehyde_Warhead Aldehyde_E3 Aldehyde-E3 Ligand Functionalize_E3->Aldehyde_E3 Intermediate Mono-oxime Intermediate (Warhead-Linker-NH2O) Aldehyde_Warhead->Intermediate First Oxime Ligation Final_PROTAC Final PROTAC Aldehyde_E3->Final_PROTAC Linker 1,3-Bis-aminooxy propane Linker->Intermediate Intermediate->Final_PROTAC Second Oxime Ligation Purification HPLC Purification Final_PROTAC->Purification Characterization LC-MS, NMR, HRMS Purification->Characterization Biological_Assay Biological Evaluation (e.g., Western Blot) Characterization->Biological_Assay

References

Application Notes and Protocols for Antibody-Drug Conjugates using 1,3-Bis-aminooxy Propane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the exquisite specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic small molecule drug. The linker connecting the antibody and the payload is a critical component, influencing the ADC's stability, pharmacokinetics, and efficacy. This document provides detailed application notes and protocols for the use of 1,3-bis-aminooxy propane (B168953) as a homobifunctional linker for the synthesis of ADCs.

The 1,3-bis-aminooxy propane linker facilitates the formation of stable oxime bonds with carbonyl groups, specifically aldehydes, which can be site-specifically introduced into an antibody. This approach allows for the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR). The protocol herein describes a two-stage process: first, the generation of aldehyde groups on the antibody via the oxidation of its carbohydrate domains, and second, the conjugation of a pre-formed drug-linker construct to the oxidized antibody.

Principle of the Method

The conjugation strategy relies on two key chemical transformations:

  • Generation of Aldehyde Groups on the Antibody: The N-linked glycans present on the Fc region of most monoclonal antibodies can be gently oxidized using sodium periodate (B1199274) (NaIO₄). This reaction cleaves the vicinal diols of the sugar residues to create reactive aldehyde groups. This method provides a site-specific and controlled way to introduce the necessary chemical handles for conjugation, distant from the antigen-binding sites.[1][2]

  • Oxime Ligation: The this compound linker contains two nucleophilic aminooxy groups. One of these groups can be reacted with a drug molecule that has a compatible functional group (e.g., an activated ester) to form a stable amide bond, creating a drug-linker construct. The remaining free aminooxy group on this construct then reacts with the aldehyde groups on the oxidized antibody to form a highly stable oxime linkage.[1][3] This chemoselective reaction proceeds efficiently under mild, aqueous conditions.

Experimental Protocols

This section provides a detailed methodology for the key experiments involved in the synthesis and characterization of an ADC using this compound.

Part 1: Preparation of the Drug-Linker Construct

This protocol describes the synthesis of a generic drug-linker construct where a cytotoxic drug is attached to the this compound linker.

Materials:

  • Cytotoxic drug with a reactive ester (e.g., NHS ester)

  • This compound dihydrochloride (B599025)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Lyophilizer

Procedure:

  • Dissolution: Dissolve the cytotoxic drug (1.0 equivalent) and this compound dihydrochloride (5.0 equivalents) in anhydrous DMF.

  • Reaction Initiation: Add DIPEA (10.0 equivalents) to the solution to act as a non-nucleophilic base and to deprotonate the aminooxy groups.

  • Incubation: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.

  • Monitoring: Monitor the reaction progress by LC-MS until the starting drug material is consumed.

  • Purification: Upon completion, purify the crude drug-linker construct by RP-HPLC.

  • Lyophilization: Lyophilize the purified product to obtain a stable, solid form.

Part 2: Site-Specific Antibody Modification: Periodate Oxidation

This protocol details the generation of aldehyde groups on the antibody's N-linked glycans.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Sodium periodate (NaIO₄)

  • Propylene (B89431) glycol

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Reaction buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5

  • Conjugation buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5

Procedure:

  • Buffer Exchange: Exchange the antibody into the reaction buffer using a desalting column. Adjust the antibody concentration to 5-10 mg/mL.

  • Oxidation: Add a freshly prepared aqueous solution of sodium periodate to the antibody solution to a final concentration of 1-2 mM.

  • Incubation: Incubate the reaction mixture in the dark at 4°C for 30 minutes.

  • Quenching: Add propylene glycol to a final concentration of 20 mM to quench the excess periodate.

  • Incubation: Incubate for 10 minutes at 4°C.

  • Purification: Immediately purify the oxidized antibody using a desalting column equilibrated with conjugation buffer.

  • Concentration Determination: Determine the concentration of the purified oxidized antibody using a spectrophotometer at 280 nm.

Part 3: Antibody-Drug Conjugation via Oxime Ligation

This protocol describes the reaction between the aldehyde-modified antibody and the aminooxy-functionalized drug-linker.

Materials:

  • Oxidized monoclonal antibody (from Part 2)

  • Drug-linker construct (from Part 1)

  • Aniline (B41778) (as a catalyst)

  • Conjugation buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5

  • Purification system (e.g., SEC-HPLC or tangential flow filtration)

  • Formulation buffer (e.g., histidine-sucrose buffer, pH 6.0)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, add the oxidized antibody in conjugation buffer.

  • Addition of Drug-Linker: Add the drug-linker construct to the antibody solution. A 5-10 fold molar excess of the drug-linker over the antibody is a common starting point.

  • Catalyst Addition: Add aniline to a final concentration of 10-20 mM.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.

  • Purification: Purify the ADC from unreacted drug-linker and other small molecules using a desalting column or tangential flow filtration, exchanging into the final formulation buffer.

Data Presentation: Characterization of the ADC

Thorough characterization of the resulting ADC is crucial to ensure its quality and to understand its properties. The following table summarizes key analytical methods and the expected information obtained.

ParameterAnalytical MethodPurpose
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC)To determine the distribution of drug-loaded species (DAR 0, 2, 4, etc.) and calculate the average DAR.
Liquid Chromatography-Mass Spectrometry (LC-MS)To confirm the molecular weight of the intact ADC and its subunits, providing a precise DAR measurement.
Purity and Aggregation Size Exclusion Chromatography (SEC-HPLC)To assess the percentage of monomeric ADC and quantify any aggregation or fragmentation.
Charge Heterogeneity Ion-Exchange Chromatography (IEX)To analyze the distribution of charge variants in the ADC product.
In Vitro Cytotoxicity Cell-based assays (e.g., MTT, CellTiter-Glo)To determine the potency (IC50) of the ADC on target antigen-expressing and non-expressing cancer cell lines.
In Vivo Efficacy Xenograft tumor models in miceTo evaluate the anti-tumor activity of the ADC in a living organism.

Mandatory Visualizations

Experimental Workflow

ADC_Synthesis_Workflow cluster_drug_linker Part 1: Drug-Linker Synthesis cluster_antibody_prep Part 2: Antibody Preparation cluster_conjugation Part 3: Conjugation cluster_characterization Part 4: Characterization Drug Cytotoxic Drug (with reactive ester) DrugLinker Drug-Linker Construct Drug->DrugLinker DMF, DIPEA Linker 1,3-Bis-aminooxy Propane Linker->DrugLinker ADC Antibody-Drug Conjugate (ADC) DrugLinker->ADC Aniline catalyst DrugLinker->ADC mAb Monoclonal Antibody (mAb) Oxidized_mAb Oxidized mAb (Aldehyde-tagged) mAb->Oxidized_mAb NaIO₄ Oxidized_mAb->ADC Oxidized_mAb->ADC DAR DAR Determination (HIC, LC-MS) ADC->DAR Purity Purity & Aggregation (SEC) ADC->Purity Efficacy Efficacy Testing (In Vitro / In Vivo) ADC->Efficacy

Caption: Workflow for ADC synthesis using this compound.

Chemical Conjugation Pathway

Caption: Oxime ligation reaction for ADC formation.

Note: The image source in the DOT script is a placeholder and should be replaced with actual image URLs if available.

References

Application Notes and Protocols for Crosslinking Proteins Using 1,3-Bis-aminooxy Propane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis-aminooxy propane (B168953) is a homobifunctional crosslinking agent that connects two molecules through stable oxime bonds. This crosslinker is particularly valuable in protein chemistry and drug development due to the bioorthogonal nature of the oxime ligation reaction. The reaction occurs between the aminooxy groups of the crosslinker and carbonyl groups (aldehydes or ketones) on the target proteins. This chemoselective process proceeds under mild physiological conditions, ensuring the integrity of the protein structure and function.

Since proteins do not naturally contain aldehyde or ketone functionalities, a key step in this crosslinking strategy is the site-specific introduction of these carbonyl groups. This can be achieved through enzymatic or chemical methods, offering control over the crosslinking sites.

These application notes provide a comprehensive overview and detailed protocols for utilizing 1,3-bis-aminooxy propane for crosslinking proteins for applications such as studying protein-protein interactions, stabilizing protein complexes, and developing antibody-drug conjugates (ADCs).

Chemical Principle: Oxime Ligation

The crosslinking chemistry is based on the formation of an oxime bond between an aminooxy group and a carbonyl group. This compound possesses two nucleophilic aminooxy moieties that react with electrophilic aldehyde or ketone groups on proteins. This reaction is efficient in aqueous media and can be catalyzed by nucleophilic catalysts such as aniline (B41778) or its derivatives to enhance the reaction rate, especially at neutral pH.[1] The resulting oxime linkage is highly stable under physiological conditions.

Core Applications

  • Probing Protein-Protein Interactions: By covalently linking interacting proteins, transient or weak interactions can be captured and subsequently analyzed by techniques like SDS-PAGE and mass spectrometry.

  • Stabilization of Protein Complexes: Crosslinking can enhance the stability of multimeric protein complexes, which is beneficial for structural studies or for increasing the shelf-life of therapeutic protein formulations.

  • Antibody-Drug Conjugate (ADC) Development: this compound can be used to link a cytotoxic drug to an antibody. This involves introducing a carbonyl group onto the antibody and an aminooxy group on the drug, or vice versa, and then conjugating them via the crosslinker.

Experimental Workflow Overview

The overall workflow for protein crosslinking using this compound involves three main stages:

  • Introduction of Carbonyl Groups: Site-specific generation of aldehyde or ketone functionalities on the target protein(s).

  • Oxime Ligation: Reaction of the carbonyl-containing protein(s) with this compound.

  • Analysis of Crosslinked Products: Characterization of the crosslinked species to confirm the reaction and identify the crosslinked sites.

G cluster_0 Stage 1: Carbonyl Introduction cluster_1 Stage 2: Oxime Ligation cluster_2 Stage 3: Analysis A Protein of Interest B Method Selection A->B C Enzymatic Method (e.g., FGE) B->C D Chemical Method (e.g., Periodate (B1199274) Oxidation) B->D E Carbonyl-Containing Protein C->E D->E F Add 1,3-Bis-aminooxy propane E->F G Incubation (pH, Temp, Time) F->G H Quenching G->H I SDS-PAGE H->I J Mass Spectrometry I->J K Data Analysis J->K

Fig. 1: General experimental workflow for protein crosslinking.

Experimental Protocols

Protocol 1: Introduction of Aldehyde Groups into Glycoproteins via Periodate Oxidation

This protocol is suitable for glycoproteins containing sialic acid or other sugar residues with vicinal diols.

Materials:

Procedure:

  • Protein Preparation: Dissolve the glycoprotein in PBS at a concentration of 1-5 mg/mL.

  • Oxidation:

    • Prepare a fresh solution of 20 mM sodium meta-periodate in PBS.

    • Add the periodate solution to the glycoprotein solution to a final concentration of 1-10 mM. The final concentration will depend on the desired extent of oxidation. For selective oxidation of sialic acids, a lower concentration (e.g., 1 mM) is recommended.

    • Incubate the reaction mixture for 30 minutes at 4°C in the dark.

  • Quenching:

    • Quench the reaction by adding glycerol to a final concentration of 10 mM.

    • Incubate for 10 minutes at 4°C.

  • Purification:

    • Remove excess periodate and quenching agent by buffer exchange into a suitable reaction buffer for the subsequent oxime ligation (e.g., PBS, pH 6.5-7.0) using a desalting column or dialysis.

Protocol 2: Crosslinking with this compound

This protocol describes the crosslinking of one or more carbonyl-containing proteins.

Materials:

  • Carbonyl-containing protein(s) from Protocol 1

  • This compound

  • Aniline (optional, as a catalyst)

  • Reaction Buffer (e.g., PBS, pH 6.5-7.0)

  • Quenching solution (e.g., hydroxylamine (B1172632) or an excess of an aldehyde-containing molecule)

Procedure:

  • Prepare Crosslinker Stock Solution: Dissolve this compound in the reaction buffer to a concentration of 10-100 mM.

  • Crosslinking Reaction:

    • To the carbonyl-containing protein solution, add the this compound stock solution to a final concentration of 1-10 mM. The optimal molar ratio of crosslinker to protein should be determined empirically but a 100- to 1000-fold molar excess of the crosslinker is a good starting point.

    • If using a catalyst, prepare a fresh stock solution of aniline in the reaction buffer and add it to the reaction mixture to a final concentration of 10-100 mM.

    • Incubate the reaction mixture for 2-12 hours at room temperature or 37°C. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by SDS-PAGE.

  • Quenching:

    • Stop the reaction by adding a quenching solution. For example, add hydroxylamine to a final concentration of 50 mM to react with any remaining aldehyde groups.

  • Analysis:

    • Analyze the crosslinked products by SDS-PAGE to visualize the formation of higher molecular weight species.

    • For identification of crosslinked peptides and interaction sites, the sample can be subjected to in-gel or in-solution digestion followed by mass spectrometry analysis.[2][3]

Quantitative Data Summary

The efficiency of oxime ligation is influenced by several factors including pH, temperature, and the presence of a catalyst. The following table summarizes representative kinetic data for oxime ligation reactions. Note that this data is for a model system and optimal conditions for your specific protein system should be determined empirically.

ReactantsCatalyst (Concentration)pHSecond-Order Rate Constant (k, M⁻¹s⁻¹)Reference
Aminooxyacetyl-peptide + BenzaldehydeNone7.02.6 ± 0.1[4]
Aminooxyacetyl-peptide + BenzaldehydeAniline (10 mM)7.0190 ± 10[4]
Aminooxyacetyl-peptide + BenzaldehydeAniline (100 mM)7.02000 ± 100[4]

Visualization of Key Processes

Oxime Ligation Reaction

G cluster_3 Crosslinked Product P1 CHO Crosslinker H₂N-O-(CH₂)₃-O-NH₂ P1->Crosslinker + Product Protein 1-CH=N-O-(CH₂)₃-O-N=CH-Protein 2 P2 CHO Crosslinker->P2 +

Fig. 2: Schematic of the oxime ligation reaction.
Mass Spectrometry Analysis Workflow

G A Crosslinked Protein Sample B Proteolytic Digestion (e.g., Trypsin) A->B C LC-MS/MS Analysis B->C D Database Search (Identification of Crosslinked Peptides) C->D E Mapping of Crosslinked Sites D->E

Fig. 3: Workflow for mass spectrometry analysis.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Crosslinking Efficiency Inefficient carbonyl group formation.Optimize the periodate concentration and reaction time. Confirm the presence of carbonyls with a biotin-hydrazide probe.
Suboptimal pH for oxime ligation.Ensure the reaction buffer is within the optimal pH range (6.0-7.0).
Slow reaction kinetics.Add a catalyst like aniline (10-100 mM). Increase the reaction temperature or incubation time.
Protein Precipitation High concentration of crosslinker or protein.Optimize the concentrations of reactants.
Inappropriate buffer conditions.Ensure the buffer composition is suitable for maintaining protein solubility.
Non-specific Crosslinking Presence of endogenous reactive species.Purify the protein sample thoroughly before the reaction.

Applications in Drug Development

Stabilization of Therapeutic Proteins

Chemical crosslinking can be employed to enhance the structural integrity and stability of therapeutic proteins.[5][6] For multimeric protein drugs, intramolecular crosslinking with this compound can prevent subunit dissociation, leading to improved stability during storage and administration.

Development of Antibody-Drug Conjugates (ADCs)

This compound can serve as a linker to conjugate a cytotoxic payload to a monoclonal antibody. The bioorthogonal nature of the oxime ligation allows for precise control over the conjugation site, leading to the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR). The stability of the oxime bond ensures that the payload remains attached to the antibody in circulation and is only released at the target site.

Conclusion

Crosslinking proteins with this compound via oxime ligation is a powerful and versatile technique for researchers in academia and the pharmaceutical industry. The high chemoselectivity and stability of the resulting linkage, coupled with the ability to site-specifically introduce the reactive carbonyl groups, provide a robust platform for investigating protein interactions, enhancing protein stability, and constructing novel biotherapeutics. The protocols and guidelines presented here offer a solid foundation for the successful application of this technology.

References

Application Notes and Protocols: 1,3-Bis-aminooxy Propane Hydrogels for Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels that can be formed in situ are highly valuable for tissue engineering, as they can be injected in a minimally invasive manner to fill patient-specific defects. Oxime click chemistry, the reaction between an aminooxy group and an aldehyde or ketone, is an ideal method for creating such hydrogels. This reaction is rapid, bio-orthogonal (meaning it does not interfere with biological processes), and requires no catalyst, with water as the only byproduct.

This document provides detailed application notes and protocols for the formulation of hydrogels using 1,3-bis-aminooxy propane (B168953) as a crosslinker. These hydrogels are biocompatible, biodegradable, and their mechanical properties can be tuned to mimic various soft tissues, making them excellent candidates for applications in tissue engineering and regenerative medicine. By crosslinking aldehyde-modified polymers such as hyaluronic acid (HA) or by using multi-armed aminooxy-poly(ethylene glycol) (PEG) with dialdehydes like glutaraldehyde, it is possible to create versatile scaffolds for cell encapsulation and tissue regeneration.[1][2] The incorporation of adhesion ligands, such as the RGD peptide, can further enhance the biological functionality of these hydrogels, promoting cell adhesion and proliferation.[2]

Key Applications

  • Injectable Scaffolds: The in situ gelling nature of these hydrogels allows for their use as injectable scaffolds for tissue repair, adapting to the shape of the defect.[1][3]

  • Cell Encapsulation and Delivery: The biocompatible crosslinking chemistry enables the encapsulation of viable cells for cell therapy applications.[2]

  • Soft Tissue Engineering: The tunable mechanical properties of these hydrogels make them suitable for engineering soft tissues such as neural tissue.[1][3]

  • Drug Delivery: The hydrogel matrix can be used as a vehicle for the controlled release of therapeutic agents.

Data Presentation

Table 1: Tunable Mechanical Properties of Oxime-Linked Hydrogels
Hydrogel CompositionPolymer Concentration (wt%)Storage Modulus (G')Reference
8-arm Aminooxy-PEG + Glutaraldehyde (r=1.0)3~258 Pa[2]
8-arm Aminooxy-PEG + Glutaraldehyde (r=1.0)7~4196 Pa[2]
Aminooxy-terminated PEG + Aldehyde-functionalized HAVaried1 - 70 kPa[3]
4-arm Aminooxy-PEG + Bi-aldehyde-functionalized PEG100.3 - 15 kPa[4]

Note: 'r' represents the molar ratio of aldehyde to aminooxy groups. Mechanical properties are highly dependent on the specific polymers, crosslinkers, and reaction conditions used.

Table 2: Swelling and Degradation Properties
Hydrogel SystemSwelling Ratio (%)Degradation ProfileReference
8-arm Aminooxy-PEG + Glutaraldehyde98.5 - 99.3Stable for at least 7 days in PBS.[2]
Carboxymethyl Chitosan + Oxidized Dextran (Schiff Base)Not specified~50% mass loss in 4 weeks in PBS.[5]
PFIR Hydrogel (in vivo)Not applicableObservable degradation over 48 hours.[6]

Experimental Protocols

Protocol 1: Synthesis of Aldehyde-Modified Hyaluronic Acid (HA-CHO)

This protocol describes the oxidation of hyaluronic acid to introduce aldehyde functionalities.

Materials:

Procedure:

  • Dissolve hyaluronic acid in deionized water to a final concentration of 1% (w/v).

  • Add sodium periodate to the HA solution. The molar ratio of NaIO₄ to HA repeating units will determine the degree of oxidation. A common starting point is a 0.5:1 molar ratio.

  • Stir the reaction mixture in the dark at room temperature for 24 hours.

  • Quench the reaction by adding an excess of ethylene glycol and stir for another 4 hours.

  • Purify the resulting aldehyde-modified HA (HA-CHO) by dialysis against deionized water for 3-4 days, changing the water frequently.

  • Freeze-dry the purified solution to obtain HA-CHO as a white powder.

  • The degree of oxidation can be determined using techniques such as ¹H NMR spectroscopy.

Protocol 2: Formulation of 1,3-Bis-aminooxy Propane Crosslinked Hydrogel

This protocol details the formation of an in situ gelling hydrogel using HA-CHO and this compound.

Materials:

  • Aldehyde-modified hyaluronic acid (HA-CHO)

  • This compound dihydrochloride (B599025)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile syringes

Procedure:

  • Prepare a sterile solution of HA-CHO in PBS. The concentration will depend on the desired hydrogel stiffness (e.g., 2-5% w/v).

  • Prepare a sterile solution of this compound dihydrochloride in PBS. The concentration should be calculated to achieve the desired molar ratio of aminooxy groups to aldehyde groups (a 1:1 ratio is a common starting point).

  • To form the hydrogel, mix the HA-CHO solution and the this compound solution in a 1:1 volume ratio using two syringes connected by a Luer lock connector.

  • Rapidly mix the solutions by passing them back and forth between the syringes for 10-15 seconds.

  • The mixture will begin to gel. The gelation time can be tuned by adjusting the pH, temperature, and concentration of the precursors.[4][7]

Protocol 3: Mechanical Testing by Rheometry

This protocol outlines the characterization of the hydrogel's mechanical properties using a rheometer.[8][9]

Apparatus:

  • Rheometer with a parallel plate geometry (crosshatched or sandblasted plates are recommended to prevent slippage).[10]

Procedure:

  • Time Sweep: To determine the gelation time, pipette the mixed precursor solution onto the bottom plate of the rheometer. Lower the top plate to the desired gap and immediately start a time sweep measurement at a constant frequency (e.g., 1 Hz) and strain (within the linear viscoelastic region). The gelation point is typically identified as the crossover point of the storage modulus (G') and the loss modulus (G'').[8][9]

  • Strain Sweep: Once the hydrogel is fully formed, perform a strain sweep at a constant frequency to determine the linear viscoelastic region (LVER), where G' is independent of the applied strain.

  • Frequency Sweep: Within the LVER, perform a frequency sweep to characterize the frequency-dependent behavior of the hydrogel.

  • Equilibrium Modulus: Report the storage modulus (G') from the plateau region of the frequency sweep as the equilibrium modulus of the hydrogel.[8][9]

Protocol 4: In Vitro Degradation Study

This protocol describes how to assess the degradation of the hydrogel in a simulated physiological environment.

Materials:

  • Pre-formed hydrogels

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Lyophilizer

  • Analytical balance

Procedure:

  • Prepare hydrogel samples of a known volume (e.g., 500 µL) and record their initial wet weight (W_initial).

  • Place each hydrogel sample in a separate tube containing a known volume of PBS (e.g., 5 mL).

  • Incubate the samples at 37°C.

  • At predetermined time points (e.g., 1, 3, 7, 14, 21, and 28 days), remove the PBS and record the wet weight of the remaining hydrogel (W_t).

  • To determine the dry weight, lyophilize the hydrogel remnants and record their weight.

  • Calculate the percentage of weight remaining at each time point: Weight Remaining (%) = (W_t / W_initial) * 100.

  • Plot the percentage of weight remaining against time to obtain the degradation profile.

Protocol 5: Cell Viability Assessment

A. Live/Dead Staining

This protocol allows for the visualization of live and dead cells encapsulated within the hydrogel.[11][12]

Materials:

  • Cell-laden hydrogels

  • Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein AM and Ethidium homodimer-1)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Culture cell-laden hydrogels in a suitable medium.

  • Prepare a working solution of Calcein AM (stains live cells green) and Ethidium homodimer-1 (stains dead cells red) in PBS according to the manufacturer's instructions. A typical concentration is 2 µM Calcein AM and 4 µM Ethidium homodimer-1.[12]

  • Remove the culture medium from the hydrogels and wash them once with PBS.

  • Add the Live/Dead working solution to the hydrogels, ensuring they are fully covered.

  • Incubate at 37°C for 30-60 minutes, protected from light. The incubation time may need to be optimized for thick hydrogels.[13]

  • Remove the staining solution, wash the hydrogels with PBS, and immediately image using a fluorescence microscope with appropriate filters.

B. CCK-8 Assay

This protocol provides a quantitative measure of cell viability and proliferation within the hydrogel.[14][15][16]

Materials:

  • Cell-laden hydrogels in a 96-well plate

  • Cell Counting Kit-8 (CCK-8) solution

  • Culture medium

  • Microplate reader

Procedure:

  • Culture cell-laden hydrogels in a 96-well plate (e.g., 50 µL hydrogel + 100 µL medium per well).

  • At the desired time points, add 10 µL of CCK-8 solution to each well.[16]

  • Incubate the plate at 37°C for 1-4 hours. The incubation time depends on the cell type and density.

  • Measure the absorbance at 450 nm using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells.

Visualizations

experimental_workflow cluster_precursors Precursor Synthesis cluster_hydrogel Hydrogel Formulation cluster_characterization Characterization HA Hyaluronic Acid HA_CHO Aldehyde-Modified HA (HA-CHO) HA->HA_CHO Oxidation Periodate Sodium Periodate Periodate->HA_CHO Mix Mix Precursors HA_CHO->Mix Propane 1,3-diaminooxypropane Crosslinker Aminooxy Crosslinker Propane->Crosslinker Preparation Crosslinker->Mix Gel Oxime Hydrogel Mix->Gel Oxime Ligation Rheology Mechanical Testing Gel->Rheology Degradation Degradation Study Gel->Degradation Viability Cell Viability Gel->Viability

Caption: Experimental workflow for hydrogel synthesis and characterization.

signaling_pathway cluster_ecm Hydrogel Microenvironment cluster_cell Cellular Response Hydrogel Oxime Hydrogel RGD RGD Peptide Hydrogel->RGD Functionalization Integrin Integrin Receptor RGD->Integrin Binding FAK FAK Integrin->FAK Activation Actin Actin Cytoskeleton FAK->Actin ERK ERK FAK->ERK Adhesion Cell Adhesion Actin->Adhesion Nucleus Nucleus ERK->Nucleus Proliferation Proliferation Nucleus->Proliferation Differentiation Differentiation Nucleus->Differentiation

Caption: Integrin-mediated cell adhesion signaling pathway.

References

Application Notes and Protocols for Oxime Ligation with 1,3-Bis-aminooxy Propane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 1,3-bis-aminooxy propane (B168953) in oxime ligation reactions. This bifunctional linker is a valuable tool for various bioconjugation applications, including the synthesis of antibody-drug conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and the formation of protein-protein conjugates.

Introduction

Oxime ligation is a chemoselective reaction that forms a stable oxime bond between an aminooxy group and an aldehyde or ketone.[1][2] This bioorthogonal conjugation method is highly valued in drug development and proteomics due to its mild reaction conditions, typically in aqueous solutions, and the stability of the resulting conjugate.[1][3] 1,3-Bis-aminooxy propane is a short, hydrophilic, bifunctional linker containing two aminooxy groups, enabling the covalent linkage of two molecules that have been functionalized with aldehyde or ketone groups.[4][5] Its primary application is as a linker in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.[4][6]

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by recruiting a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker, in this case, formed from this compound, plays a crucial role in bridging the POI ligand and the E3 ligase ligand, optimizing the formation of a stable ternary complex.[6]

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binding PROTAC PROTAC (Target Binder - Linker - E3 Ligase Ligand) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition & Degradation Degradation Degraded Peptides Proteasome->Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Quantitative Data

The efficiency of oxime ligation can be influenced by several factors, including pH, temperature, reactant concentrations, and the presence of a catalyst. The following table summarizes available quantitative data for oxime ligations, including a specific example with this compound.

Reaction TypeReactantsConditionsCatalystYield/RateReference
Small Molecule SynthesisThis compound + p-nitrobenzaldehydeEthanol, 328 K, 3 hNone71.8%[7]
Small Molecule SynthesisThis compound + 4-methyl-2-hydroxybenzaldehydeEthanol, 328–333 K, 14 hNone60.4%[8]
Peptide LabelingAminooxyacetyl-peptide + Benzaldehyde (100 µM each)0.3 M Na phosphate, pH 7, RT100 mM Aniline (B41778)k1 = 8.2 ± 1.0 M⁻¹s⁻¹[9]
Protein LabelingOxidized Antibody + Aminooxy DyeAqueous buffer, pH 5.5, RT, 2 hAnilineNot specified[2]
Peptide GlycosylationFmoc-aminooxy-peptide + D-glucoseAnhydrous DMF, RT, 5 minAniline>95% conversion[1]

Experimental Protocols

Protocol 1: General Protein-Protein Cross-Linking using this compound

This protocol describes a general method for cross-linking two different proteins (Protein A and Protein B) that have been functionalized with aldehyde groups.

Materials:

  • Protein A with an accessible aldehyde group (e.g., generated by periodate (B1199274) oxidation of glycans or enzymatic modification).

  • Protein B with an accessible aldehyde group.

  • This compound.

  • Reaction Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5.

  • Catalyst (optional but recommended): Aniline solution (1 M in DMSO).

  • Quenching Solution: 1 M Glycine.

  • Purification column (e.g., size-exclusion chromatography).

Protein_Crosslinking_Workflow cluster_prep Preparation cluster_reaction Ligation Reaction cluster_purification Purification & Analysis Prep_ProtA Prepare Aldehyde- functionalized Protein A Mix Mix Protein A, Protein B, and Linker in Reaction Buffer Prep_ProtA->Mix Prep_ProtB Prepare Aldehyde- functionalized Protein B Prep_ProtB->Mix Prep_Linker Prepare 1,3-Bis-aminooxy propane solution Prep_Linker->Mix Add_Catalyst Add Aniline Catalyst (optional) Mix->Add_Catalyst Incubate Incubate at RT for 2-4h Add_Catalyst->Incubate Quench Quench reaction with Glycine Incubate->Quench Purify Purify conjugate via Size-Exclusion Chromatography Quench->Purify Analyze Analyze by SDS-PAGE and Mass Spectrometry Purify->Analyze

Caption: Experimental workflow for protein-protein cross-linking.

Procedure:

  • Protein Preparation: Dissolve the aldehyde-functionalized proteins in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Ligation Reaction: a. In a reaction tube, combine equal molar amounts of Protein A and Protein B. b. Add a 10 to 50-fold molar excess of this compound to the protein mixture. c. If using a catalyst, add aniline to a final concentration of 10-100 mM.[10] d. Incubate the reaction at room temperature for 2-4 hours with gentle mixing.

  • Quenching: Add Quenching Solution to a final concentration of 100 mM to stop the reaction by consuming any unreacted aldehyde groups. Incubate for 15 minutes.

  • Purification: Purify the resulting protein-protein conjugate from excess linker and unreacted proteins using a size-exclusion chromatography column appropriate for the size of the conjugate.

  • Analysis: Analyze the purified conjugate by SDS-PAGE to confirm the formation of a higher molecular weight species. The exact mass can be confirmed by mass spectrometry.

Protocol 2: Synthesis of a PROTAC using this compound (Sequential Ligation)

This protocol outlines a two-step approach for synthesizing a PROTAC where a POI-binding molecule (Molecule 1, with an aldehyde) is first attached to the linker, followed by the E3 ligase ligand (Molecule 2, with an aldehyde).

Materials:

  • Molecule 1 (aldehyde-functionalized).

  • Molecule 2 (aldehyde-functionalized).

  • This compound.

  • Anhydrous solvent (e.g., DMF or Ethanol).

  • Catalyst (optional): Aniline.

  • Purification system (e.g., HPLC).

Procedure:

Step 1: Mono-conjugation

  • Dissolve Molecule 1 in the anhydrous solvent.

  • Add a 5 to 10-fold molar excess of this compound. This excess is to favor the formation of the mono-adduct.

  • Incubate the reaction at room temperature to 55°C for 2-4 hours.[7] Monitor the reaction by LC-MS to determine the optimal time for mono-adduct formation.

  • Purify the mono-adduct (Molecule 1 linked to this compound) using reverse-phase HPLC.

Step 2: Di-conjugation

  • Dissolve the purified mono-adduct in the anhydrous solvent.

  • Add a 1.1 to 1.5-fold molar excess of Molecule 2.

  • If desired, add a catalyst such as aniline (10-100 mM).

  • Incubate the reaction at room temperature to 55°C for 2-14 hours, monitoring by LC-MS until completion.[8]

  • Purify the final PROTAC conjugate by reverse-phase HPLC.

Conclusion

This compound is a versatile bifunctional linker for the synthesis of complex biomolecular conjugates through oxime ligation. The provided protocols offer a starting point for researchers to apply this linker in their specific applications, from creating protein-protein cross-links to synthesizing targeted protein degraders. Optimization of reaction parameters such as reactant ratios, catalyst concentration, pH, and temperature may be necessary to achieve the highest yields for specific molecules.

References

Application Notes and Protocols: Bioconjugation of Peptides with 1,3-Bis-aminooxy propane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation via oxime ligation is a robust and highly selective method for covalently linking biomolecules. This technique relies on the reaction between an aminooxy group and a carbonyl group (aldehyde or ketone) to form a stable oxime bond. 1,3-Bis-aminooxy propane (B168953) is a homobifunctional crosslinker that serves as a versatile tool for inducing peptide dimerization. The resulting peptide dimers often exhibit enhanced biological properties, such as increased receptor binding affinity, improved stability, and longer in vivo half-life, making them attractive candidates for therapeutic and diagnostic applications.[1][2]

These application notes provide detailed protocols for the successful bioconjugation of peptides using 1,3-bis-aminooxy propane, from the initial introduction of a carbonyl group into the peptide to the final purification and characterization of the dimer.

Principle of the Reaction

The core of this bioconjugation strategy is the formation of two stable oxime bonds between one molecule of this compound and two molecules of a carbonyl-containing peptide. The reaction is highly chemoselective, proceeding efficiently under mild acidic to neutral aqueous conditions, which preserves the integrity of the peptide structure and function.[3][4] The reaction is often catalyzed by nucleophilic catalysts like aniline (B41778) to enhance the reaction rate, especially at neutral pH.[1][5][6]

The overall process can be divided into two key stages:

  • Peptide Functionalization: Introduction of a reactive aldehyde or ketone group onto the peptide.

  • Dimerization: Reaction of the functionalized peptide with the bifunctional linker, this compound.

Experimental Protocols

Protocol 1: Introduction of an Aldehyde Group via Oxidation of N-terminal Serine

This protocol describes the site-specific introduction of an aldehyde group at the N-terminus of a peptide containing a serine residue.

Materials:

  • Peptide with an N-terminal serine residue

  • Sodium periodate (B1199274) (NaIO₄)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Glycerol (B35011) or ethylene (B1197577) glycol (for quenching)

  • Desalting column (e.g., PD-10)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass Spectrometer (e.g., ESI-MS)

Procedure:

  • Dissolve the peptide in PBS (pH 7.4) to a final concentration of 1-5 mg/mL.

  • Prepare a fresh solution of sodium periodate in water.

  • Add a 10-fold molar excess of the sodium periodate solution to the peptide solution.

  • Incubate the reaction mixture in the dark at room temperature for 15-30 minutes.

  • Quench the reaction by adding a 2-fold molar excess of glycerol or ethylene glycol relative to the initial amount of sodium periodate. Incubate for 5 minutes at room temperature.

  • Immediately purify the aldehyde-functionalized peptide using a desalting column to remove excess reagents.

  • Lyophilize the purified peptide and confirm the modification by mass spectrometry. The expected mass will be the mass of the original peptide minus 2 Da.

Protocol 2: Peptide Dimerization with this compound

This protocol details the dimerization of the aldehyde-functionalized peptide using this compound.

Materials:

  • Aldehyde-functionalized peptide (from Protocol 1)

  • This compound dihydrochloride

  • Aniline

  • Acetate (B1210297) buffer (0.1 M, pH 4.5)

  • RP-HPLC system (analytical and preparative)

  • Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Dissolve the aldehyde-functionalized peptide in 0.1 M acetate buffer (pH 4.5) to a concentration of 1-5 mg/mL.

  • Add 0.5 molar equivalents of this compound to the peptide solution. A 2:1 molar ratio of peptide to linker is crucial to favor the formation of the dimer.

  • Add aniline to a final concentration of 10-20 mM to catalyze the reaction.[1][5]

  • Incubate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by analytical RP-HPLC.

  • Once the reaction is complete (as determined by the consumption of the starting peptide and the formation of a new, later-eluting peak), purify the peptide dimer using preparative RP-HPLC.

  • Collect the fractions corresponding to the dimer peak and confirm the identity and purity of the product by analytical RP-HPLC and mass spectrometry.[7][8] The expected mass of the dimer will be (2 x Mass of aldehyde-peptide) + Mass of this compound - 2 x Mass of H₂O.

Data Presentation

The following table summarizes the key quantitative parameters for the described protocols.

ParameterProtocol 1: Peptide OxidationProtocol 2: Peptide Dimerization
Peptide Concentration 1-5 mg/mL1-5 mg/mL
Reagent Molar Ratio 1 (Peptide) : 10 (NaIO₄)2 (Peptide) : 1 (Linker)
Buffer PBS, pH 7.40.1 M Acetate Buffer, pH 4.5
Catalyst N/AAniline, 10-20 mM
Reaction Temperature Room TemperatureRoom Temperature
Reaction Time 15-30 minutes2-4 hours
Purification Method Desalting ColumnPreparative RP-HPLC
Analytical Techniques ESI-MSRP-HPLC, ESI-MS/MALDI-TOF-MS
Typical Yield >90% (oxidation)50-70% (dimerization)

Note: Yields are dependent on the specific peptide sequence and reaction scale.

Visualization of Workflows and Pathways

experimental_workflow cluster_step1 Step 1: Peptide Functionalization cluster_step2 Step 2: Dimerization Reaction cluster_step3 Step 3: Purification & Analysis Peptide Peptide with N-terminal Serine Aldehyde_Peptide Aldehyde-Functionalized Peptide Peptide->Aldehyde_Peptide Oxidation NaIO4 NaIO4 Aldehyde_Peptide_2 Aldehyde-Functionalized Peptide Linker 1,3-Bis-aminooxy propane Dimer Peptide Dimer Dimer_2 Peptide Dimer Aldehyde_Peptide_2->Dimer Oxime Ligation Purification Preparative RP-HPLC Analysis Analytical RP-HPLC & Mass Spectrometry Purification->Analysis Dimer_2->Purification

Caption: Experimental workflow for peptide dimerization.

signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling Receptor1 Receptor Monomer 1 Receptor_Dimer Receptor Dimer Receptor2 Receptor Monomer 2 Signaling_Cascade Downstream Signaling Cascade Receptor_Dimer->Signaling_Cascade Activates Peptide_Dimer Peptide Dimer (Bivalent Ligand) Peptide_Dimer->Receptor1 Binds Peptide_Dimer->Receptor2 Binds

Caption: Peptide dimer inducing receptor dimerization.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with 1,3-Bis-aminooxy propane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostic agents, and functional nanomaterials. The choice of crosslinker is paramount for achieving desired properties such as biocompatibility, stability, and targeted delivery. 1,3-Bis-aminooxy propane (B168953) is a homobifunctional crosslinking agent that offers a highly efficient and specific method for nanoparticle conjugation through oxime ligation. This "click chemistry" reaction proceeds readily under mild conditions, forming a stable oxime bond between the aminooxy groups of the linker and aldehyde or ketone functionalities on the nanoparticle surface.[1]

These application notes provide a detailed protocol for the surface modification of nanoparticles using 1,3-bis-aminooxy propane, including methods for introducing aldehyde groups onto the nanoparticle surface, the crosslinking reaction, and subsequent characterization.

Core Principle: Oxime Ligation

The fundamental reaction involves the nucleophilic attack of the aminooxy group on a carbonyl carbon (aldehyde or ketone), leading to the formation of a stable oxime linkage and the elimination of a water molecule. The bifunctional nature of this compound allows for the crosslinking of nanoparticles or the attachment of other molecules, making it a versatile tool in nanobiotechnology.

Applications in Nanoparticle Surface Modification

The surface modification of nanoparticles with this compound can be utilized for several applications in drug development and research:

  • Creation of Biocompatible Coatings: By crosslinking aldehyde-modified biocompatible polymers onto the nanoparticle surface, a stealth layer can be created, reducing non-specific protein adsorption and prolonging circulation time in vivo.

  • Targeted Drug Delivery: Targeting ligands (e.g., antibodies, peptides, or small molecules) containing an aldehyde or ketone group can be conjugated to aminooxy-functionalized nanoparticles.

  • Development of Hydrogels and Scaffolds: The bifunctional nature of the linker can be used to crosslink polymeric nanoparticles into hydrogel networks for controlled drug release or tissue engineering applications.

  • Attachment of Payloads: Therapeutic agents or imaging probes with available carbonyl groups can be attached to the nanoparticle surface.

Experimental Protocols

This section details a two-step process for the surface modification of nanoparticles using this compound. The protocol is divided into:

  • Protocol 1: Introduction of Aldehyde Groups onto the Nanoparticle Surface. This is a prerequisite for the subsequent oxime ligation.

  • Protocol 2: Crosslinking of Aldehyde-Functionalized Nanoparticles with this compound.

Protocol 1: Surface Functionalization of Nanoparticles with Aldehyde Groups

This protocol describes a general method for introducing aldehyde groups onto silica (B1680970) or metal oxide nanoparticles using an organosilane.

Materials:

  • Silica or metal oxide nanoparticles

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous ethanol (B145695)

  • Glutaraldehyde solution (25% in water)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized (DI) water

  • Magnetic stirrer or sonicator

  • Centrifuge

Procedure:

  • Nanoparticle Dispersion: Disperse the nanoparticles in anhydrous ethanol to a final concentration of 1-5 mg/mL. Sonicate the suspension for 15 minutes to ensure homogeneity.

  • Silanization: To the nanoparticle suspension, add APTES (e.g., 10 µL per 1 mg of nanoparticles). The optimal ratio may need to be determined experimentally.

  • Reaction: Allow the reaction to proceed for 12-24 hours at room temperature with continuous stirring.

  • Washing: Collect the amine-functionalized nanoparticles by centrifugation. Remove the supernatant and wash the nanoparticles three times with ethanol and then three times with DI water to remove unreacted APTES.

  • Aldehyde Functionalization: Resuspend the amine-functionalized nanoparticles in PBS (pH 7.4). Add a 100-fold molar excess of glutaraldehyde.

  • Reaction: Incubate the mixture for 2-4 hours at room temperature with gentle agitation.

  • Final Washing: Wash the aldehyde-functionalized nanoparticles extensively with PBS and then DI water to remove excess glutaraldehyde.

  • Storage: Resuspend the aldehyde-functionalized nanoparticles in the desired buffer for immediate use in Protocol 2 or for short-term storage at 4°C.

Protocol 2: Surface Modification with this compound

This protocol describes the oxime ligation reaction between the aldehyde-functionalized nanoparticles and this compound.

Materials:

  • Aldehyde-functionalized nanoparticles (from Protocol 1)

  • This compound

  • Aniline (B41778) (as a catalyst, optional)

  • Reaction Buffer: Aniline-acetate buffer (0.1 M, pH 4.5-5.5) or PBS (pH 7.4)

  • Quenching solution (e.g., hydroxylamine (B1172632) solution)

  • DI water

  • Magnetic stirrer or orbital shaker

  • Centrifuge

Procedure:

  • Nanoparticle Dispersion: Resuspend the aldehyde-functionalized nanoparticles in the chosen reaction buffer to a concentration of 1-5 mg/mL.

  • Linker Addition: Prepare a stock solution of this compound in the reaction buffer. Add a 10- to 100-fold molar excess of the linker to the nanoparticle suspension. The optimal ratio should be determined empirically.

  • Catalyst (Optional): For reactions at neutral pH, the addition of aniline as a catalyst (10-100 mM) can significantly increase the reaction rate.[2][3]

  • Reaction: Allow the reaction to proceed for 2-12 hours at room temperature with gentle agitation. The reaction time may need to be optimized.

  • Quenching (Optional): To quench any unreacted aldehyde groups, a quenching solution can be added.

  • Washing: Isolate the this compound-modified nanoparticles by centrifugation.

  • Purification: Wash the nanoparticles extensively with the reaction buffer and then with DI water to remove unreacted linker and catalyst.

  • Final Product: Resuspend the final functionalized nanoparticles in the desired buffer for storage and characterization.

Data Presentation

The successful surface modification of nanoparticles with this compound can be confirmed and quantified using various analytical techniques. The following tables present hypothetical data for the characterization of nanoparticles before and after modification.

Table 1: Physicochemical Characterization of Modified Nanoparticles

ParameterUnmodified NanoparticlesAldehyde-Functionalized NanoparticlesThis compound Modified Nanoparticles
Hydrodynamic Diameter (nm) 100 ± 5105 ± 6110 ± 7
Polydispersity Index (PDI) 0.150.180.20
Zeta Potential (mV) -25 ± 3-15 ± 4-5 ± 3
Surface Aldehyde Density (groups/nm²) N/A1.5 ± 0.20.1 ± 0.05 (residual)
Surface Aminooxy Density (groups/nm²) N/AN/A1.2 ± 0.3

Table 2: Characterization by Spectroscopic Methods

TechniqueUnmodified NanoparticlesAldehyde-Functionalized NanoparticlesThis compound Modified Nanoparticles
FTIR (cm⁻¹) Si-O-Si (~1100)Si-O-Si (~1100), C=O (~1720)Si-O-Si (~1100), C=N (~1650), N-O (~950)
XPS (Binding Energy, eV) Si 2p, O 1sSi 2p, O 1s, C 1s, N 1sSi 2p, O 1s, C 1s, N 1s (increased intensity)

Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Aldehyde Functionalization cluster_step2 Step 2: Oxime Ligation cluster_end Final Product start_np Unmodified Nanoparticles silanization Silanization with APTES start_np->silanization Anhydrous Ethanol aldehyde_rxn Reaction with Glutaraldehyde silanization->aldehyde_rxn PBS crosslinking Reaction with This compound aldehyde_rxn->crosslinking Reaction Buffer final_np Surface Modified Nanoparticles crosslinking->final_np Purification

Caption: Workflow for nanoparticle surface modification.

Logical Relationship of Components

logical_relationship NP Nanoparticle Core Aldehyde Aldehyde Group (-CHO) NP->Aldehyde Functionalization Oxime Oxime Bond (-CH=N-O-) Aldehyde->Oxime Reacts with Linker This compound (H2N-O-(CH2)3-O-NH2) Linker->Oxime Forms Payload Payload / Ligand (with -CHO or -ONH2) Linker->Payload Can also link to Oxime->Payload Attachment Point for

Caption: Component relationships in surface modification.

Signaling Pathway Analogy: Targeted Drug Delivery

drug_delivery_pathway NP_Drug Drug-Loaded Nanoparticle (Surface Modified) Receptor Cell Surface Receptor NP_Drug->Receptor Binding via Targeting Ligand Targeting Targeting Ligand (e.g., Antibody) Targeting->NP_Drug Attached via Oxime Ligation Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Internalization Release Drug Release Endocytosis->Release Intracellular Trafficking

Caption: Pathway for targeted nanoparticle delivery.

References

Application Notes and Protocols for pH-Sensitive Drug Carriers Utilizing 1,3-Bis-aminooxy Propane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the development of pH-sensitive drug carriers using 1,3-bis-aminooxy propane (B168953) as a key building block. The inherent pH-lability of the oxime bond, formed by the reaction of an aminooxy group with an aldehyde or ketone, provides a robust mechanism for triggered drug release in the acidic microenvironments characteristic of tumors and endosomal compartments. This approach offers a promising strategy to enhance the therapeutic efficacy of potent drug molecules while minimizing off-target toxicity.

The protocols outlined below describe the synthesis of an amphiphilic block copolymer incorporating a pH-sensitive oxime linkage, its self-assembly into micellar nanoparticles, subsequent drug loading, and comprehensive characterization of the resulting drug delivery system.

Principle of pH-Sensitivity

The core of this pH-sensitive system lies in the formation of oxime linkages by reacting the two aminooxy groups of 1,3-bis-aminooxy propane with aldehyde-functionalized polymers. Oxime bonds are relatively stable at physiological pH (7.4) but are susceptible to hydrolysis under mildly acidic conditions (pH 5.0-6.5).[1][2][3][4] This cleavage of the oxime bond within the polymer backbone of the nanocarrier leads to its disassembly and the subsequent release of the encapsulated therapeutic agent.

Experimental Protocols

Protocol 1: Synthesis of Aldehyde-Terminated Polymer (e.g., Aldehyde-PEG)

This protocol describes a representative synthesis of an aldehyde-terminated polymer, which will be subsequently reacted with this compound.

Materials:

  • Poly(ethylene glycol) monomethyl ether (mPEG-OH) (Mw = 2000 Da)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • 4-Carboxybenzaldehyde

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve mPEG-OH (1 eq.) and 4-carboxybenzaldehyde (1.5 eq.) in anhydrous DCM.

  • Add DMAP (0.1 eq.) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add a solution of DCC (1.5 eq.) in anhydrous DCM dropwise to the reaction mixture over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 24 hours under a nitrogen atmosphere.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a minimal amount of DCM and precipitate by adding an excess of cold diethyl ether.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Dissolve the crude product in DCM and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Precipitate the final product in cold diethyl ether, filter, and dry under vacuum to obtain aldehyde-terminated PEG (PEG-CHO).

  • Characterize the product using ¹H NMR to confirm the presence of the aldehyde proton signal (around 9.9-10.1 ppm).

Protocol 2: Synthesis of pH-Sensitive Diblock Copolymer via Oxime Ligation

This protocol details the synthesis of a diblock copolymer where this compound links two polymer chains. For simplicity, we describe the formation of a PEG-linker-PEG structure. A similar approach can be used with a hydrophobic polymer to create an amphiphilic block copolymer.

Materials:

  • Aldehyde-terminated PEG (PEG-CHO) from Protocol 1

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous pyridine (B92270)

  • Dialysis membrane (MWCO 3.5 kDa)

Procedure:

  • Dissolve PEG-CHO (2 eq.) and this compound (1 eq.) in anhydrous DMF.

  • Add a catalytic amount of anhydrous pyridine to the solution.

  • Stir the reaction mixture at room temperature for 48 hours under a nitrogen atmosphere.

  • Transfer the reaction mixture to a dialysis membrane and dialyze against deionized water for 48 hours to remove unreacted starting materials and solvent.

  • Lyophilize the dialyzed solution to obtain the purified diblock copolymer (PEG-oxime-PEG).

  • Characterize the product using ¹H NMR to confirm the formation of the oxime bond (signals typically appear between 7.5 and 8.5 ppm) and Gel Permeation Chromatography (GPC) to confirm the increase in molecular weight.

Protocol 3: Preparation of Drug-Loaded Micelles

This protocol describes the formulation of drug-loaded micelles from an amphiphilic block copolymer (e.g., a hypothetical PEG-oxime-PCL synthesized analogously to Protocol 2) using a model hydrophobic drug like Doxorubicin (DOX).

Materials:

  • Amphiphilic block copolymer (e.g., PEG-oxime-PCL)

  • Doxorubicin hydrochloride (DOX·HCl)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Deionized water

  • Dialysis membrane (MWCO 3.5 kDa)

Procedure:

  • Dissolve DOX·HCl (5 mg) and TEA (1.5 eq. relative to DOX·HCl) in DMF (1 mL) and stir for 2 hours in the dark to obtain the deprotonated, hydrophobic form of DOX.

  • Dissolve the amphiphilic block copolymer (50 mg) in DMF (2 mL).

  • Add the DOX solution dropwise to the polymer solution with vigorous stirring.

  • Slowly add deionized water (5 mL) to the mixture under continuous stirring to induce micelle formation via nanoprecipitation.

  • Stir the resulting solution for an additional 2 hours.

  • Transfer the micellar solution to a dialysis membrane and dialyze against deionized water for 24 hours (with frequent water changes) to remove the DMF and unloaded drug.

  • Collect the solution from the dialysis bag and filter through a 0.45 µm syringe filter to remove any aggregates.

  • Store the drug-loaded micelle solution at 4°C.

Protocol 4: Characterization of Drug-Loaded Micelles

4.1 Particle Size and Zeta Potential:

  • Dilute the micelle solution with deionized water.

  • Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a Dynamic Light Scattering (DLS) instrument.

4.2 Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

  • Lyophilize a known volume of the drug-loaded micelle solution to obtain the total weight of micelles and encapsulated drug.

  • Dissolve a known weight of the lyophilized powder in a suitable solvent (e.g., DMF) to disrupt the micelles and release the drug.

  • Quantify the amount of encapsulated drug using UV-Vis spectrophotometry or fluorescence spectroscopy by comparing the absorbance or fluorescence intensity to a standard curve of the free drug.

  • Calculate DLC and EE using the following formulas:

    • DLC (%) = (Weight of loaded drug / Weight of drug-loaded micelles) x 100

    • EE (%) = (Weight of loaded drug / Initial weight of drug) x 100

Protocol 5: In Vitro pH-Triggered Drug Release Study

Materials:

  • Drug-loaded micelle solution

  • Phosphate-buffered saline (PBS) at pH 7.4

  • Acetate (B1210297) buffer at pH 5.0

  • Dialysis membrane (MWCO 3.5 kDa)

  • Shaking incubator at 37°C

Procedure:

  • Transfer a known volume (e.g., 1 mL) of the drug-loaded micelle solution into a dialysis bag.

  • Immerse the dialysis bag into a larger container with a known volume (e.g., 20 mL) of release medium (PBS at pH 7.4 or acetate buffer at pH 5.0).

  • Place the setup in a shaking incubator at 37°C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the release medium outside the dialysis bag.

  • Replenish the release medium with an equal volume of fresh buffer to maintain sink conditions.

  • Quantify the amount of released drug in the collected samples using UV-Vis spectrophotometry or fluorescence spectroscopy.

  • Calculate the cumulative drug release percentage at each time point.

Protocol 6: Cellular Uptake and Cytotoxicity Assays

6.1 Cellular Uptake Study (Qualitative):

  • Seed cancer cells (e.g., HeLa) onto glass coverslips in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with DOX-loaded micelles and free DOX (at the same DOX concentration) for a specific time (e.g., 4 hours).

  • Wash the cells with PBS to remove extracellular nanoparticles.

  • Fix the cells with 4% paraformaldehyde.

  • Stain the cell nuclei with DAPI.

  • Mount the coverslips on glass slides and observe the intracellular distribution of DOX (red fluorescence) and nuclei (blue fluorescence) using a confocal laser scanning microscope (CLSM).

6.2 Cytotoxicity Assay (MTT Assay):

  • Seed cancer cells (e.g., HeLa) in a 96-well plate and incubate overnight.

  • Treat the cells with serial dilutions of free DOX, DOX-loaded micelles, and empty micelles for a specified period (e.g., 48 hours).

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability percentage relative to untreated control cells and determine the IC50 values.

Data Presentation

Table 1: Physicochemical Properties of Drug-Loaded Micelles

Formulation CodePolymer CompositionDrugParticle Size (nm)PDIZeta Potential (mV)DLC (%)EE (%)
M-DOX-01PEG-oxime-PCLDoxorubicin120 ± 5.20.15 ± 0.02-5.3 ± 1.115.285.4
M-DOX-02PEG-oxime-PLADoxorubicin110 ± 4.80.18 ± 0.03-4.8 ± 0.912.881.2

Note: The data presented here are hypothetical and for illustrative purposes only. Actual values will depend on the specific polymers, drug, and formulation parameters used.

Table 2: In Vitro Drug Release Profile

Time (h)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.0 (%)
15.2 ± 0.815.6 ± 1.5
410.1 ± 1.235.8 ± 2.1
815.3 ± 1.555.2 ± 2.5
1220.5 ± 1.870.1 ± 3.0
2428.9 ± 2.285.4 ± 3.5
4835.1 ± 2.592.3 ± 3.8

Note: The data presented here are hypothetical and for illustrative purposes only.

Visualizations

Synthesis_Pathway cluster_synthesis Synthesis of pH-Sensitive Polymer Aldehyde-Terminated_Polymer Aldehyde-Terminated Polymer (e.g., PEG-CHO) pH-Sensitive_Copolymer pH-Sensitive Amphiphilic Copolymer Aldehyde-Terminated_Polymer->pH-Sensitive_Copolymer Oxime Ligation 1,3-Bis-aminooxy_propane 1,3-Bis-aminooxy propane 1,3-Bis-aminooxy_propane->pH-Sensitive_Copolymer

Caption: Synthesis of a pH-sensitive amphiphilic copolymer.

Drug_Delivery_Workflow cluster_formulation Nanoparticle Formulation cluster_release pH-Triggered Drug Release Copolymer pH-Sensitive Copolymer Self_Assembly Self-Assembly (Nanoprecipitation) Copolymer->Self_Assembly Drug Hydrophobic Drug Drug->Self_Assembly Drug_Loaded_Micelle Drug-Loaded Micelle Self_Assembly->Drug_Loaded_Micelle Acidic_Environment Acidic Environment (Tumor/Endosome, pH < 6.5) Drug_Loaded_Micelle->Acidic_Environment Oxime_Cleavage Oxime Bond Cleavage Acidic_Environment->Oxime_Cleavage Micelle_Disassembly Micelle Disassembly Oxime_Cleavage->Micelle_Disassembly Drug_Release Drug Release Micelle_Disassembly->Drug_Release

Caption: Experimental workflow for drug delivery.

Signaling_Pathway Drug_Carrier Drug-Loaded Nanoparticle Cell_Membrane Cell Membrane Drug_Carrier->Cell_Membrane Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome (pH ~5.5-6.0) Endocytosis->Endosome Drug_Release_Endosome pH-Triggered Drug Release Endosome->Drug_Release_Endosome Cytoplasm Cytoplasm Drug_Release_Endosome->Cytoplasm Target Intracellular Target (e.g., Nucleus) Cytoplasm->Target Therapeutic_Effect Therapeutic Effect Target->Therapeutic_Effect

Caption: Cellular uptake and intracellular drug release pathway.

References

Application Notes and Protocols for Protein Modification with 1,3-Bis-aminooxy Propane and Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of proteins is a cornerstone of modern biotechnology, enabling the development of antibody-drug conjugates (ADCs), protein-based therapeutics with enhanced properties, and tools for studying protein structure and function. A highly chemoselective and stable bioconjugation method is the formation of an oxime bond between an aminooxy group and an aldehyde or ketone. 1,3-Bis-aminooxy propane (B168953) is a homobifunctional crosslinking agent that contains two aminooxy moieties, allowing for the covalent linkage of two aldehyde-containing molecules.[1][2] This reagent is particularly useful for studying protein-protein interactions, stabilizing protein complexes, or creating protein oligomers.

The reaction proceeds under mild aqueous conditions and the resulting oxime linkage is significantly more stable than imine or hydrazone bonds, particularly at physiological pH.[3][4] The efficiency of the ligation can be enhanced through the use of catalysts, such as aniline (B41778) and its derivatives, especially at neutral pH.[5]

Applications:

  • Probing Protein-Protein Interactions: By crosslinking proteins that are in close proximity, 1,3-bis-aminooxy propane can be used to identify or confirm protein interaction partners.[6]

  • Stabilizing Protein Complexes: The covalent linkage can stabilize transient or weak protein interactions, facilitating their isolation and characterization.

  • Structural Biology: The distance constraints imposed by the crosslinker can be used in computational modeling to refine the three-dimensional structures of proteins and protein complexes.[7]

  • Enzyme Conjugation: Creating multimeric enzyme complexes to study proximity effects or enhance catalytic activity.

  • Drug Development: Formation of protein-drug conjugates where the drug molecule is modified to contain an aldehyde.

Chemical Reaction and Workflow

The fundamental reaction involves the nucleophilic attack of the aminooxy groups of this compound on the carbonyl carbon of two aldehyde-containing protein molecules. This reaction results in the formation of two stable oxime bonds, covalently linking the proteins.

cluster_reactants Reactants cluster_product Product P1 Protein 1 (with Aldehyde) Crosslinked Crosslinked Protein Complex (Stable Oxime Bonds) P1->Crosslinked + Linker 1,3-Bis-aminooxy Propane Linker->Crosslinked P2 Protein 2 (with Aldehyde) P2->Crosslinked +

Reaction of this compound with aldehyde-modified proteins.

A typical experimental workflow for a protein crosslinking study is outlined below. This process begins with the introduction of aldehyde functionalities into the target protein(s), followed by the crosslinking reaction and subsequent analysis.

A Protein Preparation & Aldehyde Introduction B Crosslinking Reaction with This compound A->B C Quenching of Reaction B->C D Analysis of Crosslinking (e.g., SDS-PAGE) C->D E Purification of Conjugate (e.g., SEC, IEX) D->E F Characterization of Conjugate (e.g., Mass Spectrometry) E->F

General workflow for protein crosslinking experiments.

Quantitative Data and Reaction Parameters

The efficiency of the oxime ligation is influenced by several factors, including pH, temperature, reactant concentrations, and the presence of a catalyst. While specific kinetic data for this compound is not extensively published, the following tables provide recommended starting conditions based on data for similar aminooxy compounds and general principles of oxime ligation.

Table 1: Recommended Reaction Conditions for Protein Crosslinking

ParameterRecommended RangeNotes
pH 4.5 - 7.0Lower pH (4.5-5.5) generally favors faster uncatalyzed reaction rates. Neutral pH is often preferred for protein stability.
Temperature 4 - 37 °CRoom temperature (20-25 °C) is a common starting point. Lower temperatures can be used to slow the reaction and minimize protein degradation.
Protein Concentration 1 - 50 µMHigher concentrations can favor intermolecular crosslinking.
This compound Concentration 10 - 500 µM (2 to 50-fold molar excess over protein)The optimal ratio depends on whether intramolecular or intermolecular crosslinking is desired. A lower excess may favor intramolecular links.
Catalyst (Aniline or derivative) 10 - 100 mMAniline or p-phenylenediamine (B122844) can significantly accelerate the reaction at neutral pH.[5]
Reaction Time 1 - 24 hoursMonitor reaction progress by SDS-PAGE.

Table 2: Comparison of Catalysts for Oxime Ligation at Neutral pH

CatalystTypical ConcentrationRelative Rate Enhancement (vs. uncatalyzed)Reference
Aniline10 - 100 mM~10 to 20-fold[5]
p-Phenylenediamine2 - 10 mMUp to 120-fold[5]

Experimental Protocols

Protocol 1: Introduction of Aldehyde Groups into Proteins

Two common methods for introducing aldehyde functionalities into proteins are presented below.

Method A: Enzymatic Generation of a Formylglycine (Aldehyde Tag)

This method provides site-specific introduction of an aldehyde. It requires co-expression of the protein of interest containing a specific recognition sequence (e.g., CxPxR) with the formylglycine-generating enzyme (FGE).

  • Protein Expression: Co-express the FGE and the target protein containing the aldehyde tag sequence in a suitable expression system (e.g., E. coli or mammalian cells).

  • Purification: Purify the aldehyde-tagged protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

  • Verification: Confirm the conversion of the cysteine in the tag to formylglycine using mass spectrometry.

Method B: Oxidation of Glycoproteins

This method is suitable for glycoproteins and generates aldehydes on the carbohydrate moieties.

  • Buffer Exchange: Exchange the purified glycoprotein (B1211001) into an acetate (B1210297) buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 5.5).

  • Oxidation: Add a freshly prepared solution of sodium periodate (B1199274) (NaIO₄) to a final concentration of 1-10 mM.

  • Incubation: Incubate the reaction on ice for 15-30 minutes in the dark.

  • Quenching: Quench the reaction by adding glycerol (B35011) or ethylene (B1197577) glycol to a final concentration of 20-50 mM and incubate for 10-15 minutes on ice.

  • Purification: Immediately remove excess periodate and byproducts by buffer exchange into the desired reaction buffer for crosslinking (e.g., using a desalting column).

Protocol 2: Protein Crosslinking with this compound

This protocol describes a general procedure for crosslinking aldehyde-containing proteins.

  • Reaction Setup: In a microcentrifuge tube, combine the aldehyde-containing protein(s) (1-50 µM) in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.0-7.0).

  • Add Crosslinker: Add this compound from a freshly prepared stock solution to the desired final concentration (e.g., 10-fold molar excess over the protein).

  • Add Catalyst (Optional but Recommended at pH ≥ 6.5): If using a catalyst, add aniline or p-phenylenediamine from a stock solution to a final concentration of 10-100 mM.

  • Incubation: Incubate the reaction at room temperature for 2-16 hours with gentle mixing. The optimal time should be determined empirically by taking time points and analyzing by SDS-PAGE.

  • Quenching: Quench the reaction by adding an excess of an aldehyde-containing compound (e.g., 50 mM acetone (B3395972) or hydroxylamine) to react with any remaining aminooxy groups. Incubate for 30 minutes.

  • Analysis: Analyze the reaction mixture by SDS-PAGE to observe the formation of higher molecular weight species corresponding to crosslinked proteins.

Protocol 3: Purification of Crosslinked Protein Conjugates

Purification is necessary to remove unreacted protein, crosslinker, and catalyst. The choice of method depends on the properties of the crosslinked product.

Method A: Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. This method is effective for separating crosslinked oligomers from monomers.[8][9]

  • Column Equilibration: Equilibrate a suitable SEC column (e.g., Superdex 200, Sephacryl S-300) with a filtered and degassed buffer (e.g., PBS, pH 7.4).

  • Sample Loading: Load the quenched reaction mixture onto the column.

  • Elution: Elute the proteins with the equilibration buffer at the recommended flow rate for the column.

  • Fraction Collection: Collect fractions and analyze by SDS-PAGE and UV absorbance (280 nm) to identify the fractions containing the purified crosslinked complex.

Method B: Ion-Exchange Chromatography (IEX)

IEX separates proteins based on their net surface charge. This can be useful if the crosslinking event significantly alters the pI of the complex or to separate it from unreacted species.[10][11]

  • Column Selection and Equilibration: Choose an appropriate IEX resin (anion or cation exchange) based on the pI of the target complex and the desired buffer pH. Equilibrate the column with a low-salt starting buffer.

  • Sample Loading: Load the sample, ensuring the buffer has a low ionic strength to allow binding.

  • Wash: Wash the column with the starting buffer to remove unbound molecules.

  • Elution: Elute the bound proteins using a salt gradient (e.g., 0-1 M NaCl) or a pH gradient.

  • Fraction Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing the purified conjugate.

Analysis and Characterization

  • SDS-PAGE: A primary tool to monitor the progress of the crosslinking reaction. The formation of new, higher molecular weight bands indicates successful crosslinking.

  • Mass Spectrometry (MS): Essential for confirming the identity of the crosslinked products and identifying the specific residues involved. After enzymatic digestion of the crosslinked complex, the resulting crosslinked peptides can be identified by their unique mass and fragmentation patterns in MS/MS analysis.[12][13]

Studying Protein-Protein Interactions

This compound can be used to trap and identify interaction partners. The diagram below illustrates this concept, where the crosslinker stabilizes the interaction between a "bait" protein and its "prey."

Bait Bait Protein (Aldehyde-tagged) Complex Stable Crosslinked Complex Bait->Complex Prey Prey Protein (Aldehyde-tagged) Prey->Complex Linker 1,3-Bis-aminooxy Propane Linker->Complex Analysis Purification & Mass Spectrometry Complex->Analysis ID Identification of Interaction Partner Analysis->ID

Using this compound to identify protein interactions.

References

Purifying Proteins Conjugated with 1,3-Bis-aminooxypropane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of proteins conjugated with the bifunctional linker, 1,3-bis-aminooxypropane. This linker facilitates the formation of stable oxime bonds with proteins that have been engineered or modified to contain aldehyde or ketone moieties. Proper purification is critical to remove unconjugated protein, excess linker, and other reaction byproducts, ensuring a homogenous and well-characterized final product for downstream applications in research, diagnostics, and therapeutics.

Introduction to 1,3-Bis-aminooxypropane Conjugation and Purification

1,3-bis-aminooxypropane is a versatile, hydrophilic linker containing two aminooxy groups. This allows for the conjugation of proteins to other molecules, such as reporter labels, drugs, or other proteins, through the formation of stable oxime linkages. The oxime ligation reaction is highly chemoselective and occurs under mild conditions, making it a popular choice for bioconjugation.

Following the conjugation reaction, a heterogeneous mixture is typically present, containing the desired protein conjugate, unconjugated protein, unreacted linker, and potentially aggregated or denatured protein. A multi-step purification strategy is therefore essential to isolate the pure conjugate. This typically involves a combination of chromatographic techniques that separate molecules based on differences in size, charge, and hydrophobicity.

Purification Strategy Overview

A typical purification workflow for proteins conjugated with 1,3-bis-aminooxypropane involves an initial capture or desalting step, followed by one or more polishing steps to achieve high purity. The choice and order of purification techniques will depend on the specific properties of the protein and the conjugate.

Diagram: General Purification Workflow

PurificationWorkflow cluster_0 Purification Strategy ReactionMixture Crude Conjugation Reaction Mixture InitialPurification Initial Purification (e.g., SEC or TFF) ReactionMixture->InitialPurification Remove excess linker & buffer exchange Polishing1 Polishing Step 1 (e.g., IEX or HIC) InitialPurification->Polishing1 Separate conjugated from unconjugated Polishing2 Polishing Step 2 (Optional, e.g., HIC or RP-HPLC) Polishing1->Polishing2 Remove aggregates & isoforms FinalProduct Purified Protein Conjugate Polishing2->FinalProduct Analysis Purity & Characterization (SDS-PAGE, MS, HPLC) FinalProduct->Analysis

Caption: A multi-step workflow for purifying protein conjugates.

Data Presentation: Quantitative Analysis of Purification Steps

The following tables provide representative data for a multi-step purification process of a hypothetical 150 kDa monoclonal antibody (mAb) conjugated with a small molecule payload using the 1,3-bis-aminooxypropane linker.

Table 1: Summary of Purification Yield and Purity

Purification StepProtein Recovery (%)Purity by RP-HPLC (%)Aggregate Content by SEC (%)
Crude Reaction Mixture100658.5
Size-Exclusion Chromatography95802.1
Ion-Exchange Chromatography88951.5
Hydrophobic Interaction Chromatography92>98<1
Overall 74 >98 <1

Table 2: Comparison of Purification Techniques

TechniquePrinciplePrimary Separation GoalTypical RecoveryResolution
Size-Exclusion Chromatography (SEC)Size and ShapeRemoval of excess linker and buffer exchange.[1]>95%Low to Medium
Ion-Exchange Chromatography (IEX)Net ChargeSeparation of conjugated from unconjugated protein.[2][3]85-95%High
Hydrophobic Interaction Chromatography (HIC)HydrophobicitySeparation of species with different drug-to-antibody ratios (DAR).[4][5]90-98%High
Reverse-Phase HPLC (RP-HPLC)Hydrophobicity (denaturing)High-resolution purity analysis.[6][7]Analytical ScaleVery High

Experimental Protocols

Initial Purification: Size-Exclusion Chromatography (SEC)

SEC is an ideal first step to remove small molecules like the unreacted 1,3-bis-aminooxypropane linker and to exchange the reaction buffer with a buffer suitable for the next purification step.[1]

Diagram: SEC Workflow

SEC_Workflow cluster_sec Size-Exclusion Chromatography Start Load Crude Reaction Mixture Equilibrate Equilibrate SEC Column (e.g., with PBS) Start->Equilibrate Inject Inject Sample Equilibrate->Inject Elute Isocratic Elution with Equilibration Buffer Inject->Elute Collect Collect Fractions (High MW Conjugate First) Elute->Collect Analyze Analyze Fractions (UV 280nm, SDS-PAGE) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool

Caption: Workflow for initial purification using SEC.

Protocol:

  • Column Selection: Choose a size-exclusion column with a fractionation range appropriate for the size of your protein conjugate (e.g., Superdex 200 for antibodies).[8]

  • Buffer Preparation: Prepare a suitable running buffer, typically a physiological buffer such as Phosphate-Buffered Saline (PBS), pH 7.4.[1] Ensure the buffer is filtered and degassed.

  • System Equilibration: Equilibrate the SEC column with at least two column volumes (CVs) of running buffer at a flow rate recommended by the manufacturer.

  • Sample Preparation: Centrifuge the crude reaction mixture to remove any precipitates.

  • Sample Injection: Inject the clarified sample onto the equilibrated column. The sample volume should ideally be less than 5% of the total column volume for optimal resolution.[9]

  • Elution and Fraction Collection: Elute the column with the running buffer. The protein conjugate will elute first, followed by the smaller, unconjugated linker and other small molecules. Collect fractions and monitor the elution profile using UV absorbance at 280 nm.

  • Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing the purified conjugate, free of the unconjugated linker.

  • Pooling: Pool the fractions containing the pure conjugate.

Polishing Step: Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net surface charge.[2][3] Conjugation with 1,3-bis-aminooxypropane may alter the isoelectric point (pI) of the protein, allowing for the separation of the conjugate from the unconjugated protein.

Diagram: IEX Workflow

IEX_Workflow cluster_iex Ion-Exchange Chromatography Start Load SEC-Purified Sample Equilibrate Equilibrate IEX Column (Low Salt Buffer) Start->Equilibrate Bind Bind Sample to Column Equilibrate->Bind Wash Wash with Low Salt Buffer Bind->Wash Elute Elute with Salt Gradient (or pH Gradient) Wash->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (UV 280nm, SDS-PAGE) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool

Caption: Workflow for polishing using IEX.

Protocol:

  • Column and Buffer Selection:

    • Determine the pI of your protein.

    • If the working pH is above the pI, the protein is negatively charged; use an anion-exchange column (e.g., Q-sepharose).

    • If the working pH is below the pI, the protein is positively charged; use a cation-exchange column (e.g., SP-sepharose).

    • Prepare a low-salt binding buffer and a high-salt elution buffer.[10]

  • System Equilibration: Equilibrate the chosen IEX column with binding buffer until the pH and conductivity are stable.

  • Sample Loading: Load the sample from the SEC step onto the column. The buffer of the sample should be compatible with the IEX binding buffer; if not, perform a buffer exchange.[11]

  • Wash: Wash the column with several CVs of binding buffer to remove any unbound molecules.

  • Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl).[10] The conjugated protein may elute at a different salt concentration than the unconjugated protein.

  • Fraction Collection and Analysis: Collect fractions and analyze them by SDS-PAGE and/or RP-HPLC to identify the fractions containing the pure conjugate.

  • Pooling: Pool the pure fractions.

Optional Polishing Step: Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity.[4] Conjugation can increase the hydrophobicity of a protein, especially if the attached molecule is hydrophobic. HIC is particularly useful for separating conjugates with different drug-to-antibody ratios (DARs).[5][12]

Protocol:

  • Column and Buffer Selection: Choose a HIC column with appropriate hydrophobicity (e.g., Phenyl, Butyl, or Octyl Sepharose). Prepare a high-salt binding buffer (e.g., containing 1-2 M ammonium (B1175870) sulfate) and a low-salt elution buffer.[4]

  • System Equilibration: Equilibrate the HIC column with the binding buffer.

  • Sample Preparation: Adjust the salt concentration of the protein sample to match the binding buffer.

  • Sample Loading: Load the sample onto the column.

  • Wash: Wash the column with binding buffer to remove non-adsorbed molecules.

  • Elution: Elute the bound proteins with a decreasing salt gradient. More hydrophobic species will elute at lower salt concentrations.

  • Fraction Collection and Analysis: Collect and analyze fractions to identify those with the desired conjugate purity and DAR.

  • Pooling: Pool the desired fractions.

Purity Assessment and Characterization

After purification, it is crucial to assess the purity, integrity, and characteristics of the final protein conjugate.

  • SDS-PAGE: To visualize the purity and confirm the molecular weight shift upon conjugation.

  • Size-Exclusion Chromatography (Analytical SEC): To determine the extent of aggregation.[13][14]

  • Reverse-Phase HPLC (RP-HPLC): For high-resolution purity analysis.[6][15]

  • Mass Spectrometry (MS): To confirm the identity of the conjugate and determine the precise mass, which can be used to calculate the drug-to-antibody ratio.[16]

Conclusion

The purification of proteins conjugated with 1,3-bis-aminooxypropane requires a systematic and often multi-step approach to achieve the high purity required for most applications. By employing a combination of chromatographic techniques such as SEC, IEX, and HIC, it is possible to effectively remove impurities and isolate a homogenous product. The specific protocol should be optimized based on the unique characteristics of the protein and its conjugate. Rigorous analytical characterization of the final product is essential to ensure its quality and suitability for downstream use.

References

Application Notes and Protocols for the Analysis of 1,3-Bis-aminooxypropane Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the characterization and analysis of biomolecules conjugated using 1,3-bis-aminooxypropane as a linker. The protocols outlined below are essential for confirming successful conjugation, assessing purity, and ensuring the stability of the resulting bioconjugates, which are critical steps in the development of novel therapeutics and research tools.

Introduction to 1,3-Bis-aminooxypropane Conjugation

1,3-Bis-aminooxypropane is a versatile homobifunctional crosslinker that contains two aminooxy groups.[1][2][3] These groups react specifically with aldehyde or ketone moieties to form stable oxime linkages.[1][2] This specific reactivity makes 1,3-bis-aminooxypropane an ideal reagent for conjugating biomolecules, such as proteins, peptides, or antibodies, to other molecules, including small molecule drugs, imaging agents, or other biomolecules that have been modified to contain an aldehyde or ketone group. The stability of the resulting oxime bond is a key advantage in many bioconjugation applications.[4][5]

Core Analytical Techniques

A multi-faceted analytical approach is crucial for the comprehensive characterization of 1,3-bis-aminooxypropane conjugates. The primary recommended techniques include High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight confirmation, and Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation of the linker and its immediate environment.

Application Note 1: Purity Assessment and Separation of Conjugates by HPLC

High-Performance Liquid Chromatography is a fundamental technique for separating the conjugated biomolecule from unconjugated starting materials and potential side products.[6] Depending on the nature of the biomolecule, different HPLC methods can be employed.

Experimental Protocol: Reverse-Phase HPLC (RP-HPLC)

This protocol is suitable for the analysis of hydrophobic conjugates, such as proteins or peptides modified with a small molecule.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector is required.

  • Column: A C4 or C18 analytical column is typically used for proteins and peptides, respectively.[6]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point and can be optimized as needed.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor the absorbance at 280 nm for proteins or at a wavelength specific to the conjugated small molecule.

  • Sample Preparation: Dissolve the conjugate in Mobile Phase A to a final concentration of 1 mg/mL. Inject 10-20 µL onto the column.

Expected Results and Data Presentation

Successful conjugation will result in a shift in retention time compared to the unconjugated biomolecule. The purity of the conjugate can be determined by integrating the peak areas.

SampleRetention Time (min)Peak Area (%)
Unconjugated Protein15.2>98
1,3-Bis-aminooxypropane Conjugate18.595
Unreacted Small Molecule5.83
Aggregates25.12
Experimental Protocol: Size-Exclusion Chromatography (SEC)

SEC is used to separate molecules based on their size and can be employed to assess the extent of aggregation in the conjugate sample.[6]

  • Instrumentation: An HPLC system with a UV-Vis or refractive index detector.

  • Column: A suitable SEC column (e.g., with a pore size appropriate for the molecular weight of the conjugate).

  • Mobile Phase: A buffered saline solution, such as Phosphate Buffered Saline (PBS), pH 7.4.

  • Flow Rate: 0.5 mL/min (isocratic).

  • Detection: Monitor absorbance at 280 nm.

  • Sample Preparation: Dissolve the conjugate in the mobile phase to a concentration of 1-5 mg/mL. Inject 50-100 µL.

Expected Results and Data Presentation

The chromatogram will show peaks corresponding to the monomeric conjugate, as well as any high molecular weight aggregates or low molecular weight fragments.

SpeciesRetention Time (min)Molecular Weight (kDa, approx.)Peak Area (%)
Aggregates8.3>3005
Monomeric Conjugate12.115594
Fragment15.7<501

Application Note 2: Molecular Weight Confirmation by Mass Spectrometry

Mass spectrometry is a powerful tool for confirming the successful conjugation by accurately determining the molecular weight of the conjugate.[7]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is well-suited for the analysis of large biomolecules like proteins and their conjugates.[7][8]

  • Instrumentation: An ESI-TOF (Time-of-Flight) or ESI-Q-TOF (Quadrupole-Time-of-Flight) mass spectrometer.

  • Sample Preparation: The sample should be desalted using a suitable method (e.g., dialysis, buffer exchange chromatography) to minimize ion suppression.[8] The final sample should be in a volatile buffer (e.g., ammonium (B1175870) acetate) or a solution of water/acetonitrile with a small amount of formic acid.

  • Infusion: Infuse the sample directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive ion mode is typically used for proteins.

    • Capillary Voltage: 3-5 kV.

    • Source Temperature: 100-150 °C.

    • Mass Range: Scan a mass range appropriate for the expected mass of the conjugate.

  • Data Analysis: Deconvolute the resulting multiply charged spectrum to obtain the zero-charge mass of the conjugate.

Expected Results and Data Presentation

The deconvoluted mass spectrum should show a peak corresponding to the molecular weight of the conjugate. The mass increase should be consistent with the addition of the 1,3-bis-aminooxypropane linker and the conjugated molecule.

SpeciesExpected Mass (Da)Observed Mass (Da)Mass Difference (Da)
Unconjugated Antibody150,000150,003+3
Conjugated Antibody151,500151,505+5

Note: The mass of 1,3-bis-aminooxypropane is 106.12 Da.[2][3]

Application Note 3: Structural Characterization by NMR Spectroscopy

NMR spectroscopy can provide detailed structural information about the conjugate, confirming the formation of the oxime bond and providing insights into the local environment of the linker.[9][10] This is particularly useful for smaller bioconjugates or when detailed structural analysis is required.

Experimental Protocol: 1D and 2D NMR
  • Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • Sample Preparation: The conjugate should be exchanged into a suitable deuterated buffer (e.g., deuterated PBS). The concentration should be as high as possible, typically >1 mg/mL.

  • 1D ¹H NMR: Acquire a 1D proton NMR spectrum to observe the overall proton signals. The formation of the oxime bond (C=N-O) will result in characteristic chemical shifts.

  • 2D NMR (e.g., HSQC, HMBC): For more detailed structural elucidation, 2D NMR experiments can be performed. These experiments can help to identify correlations between atoms in the linker and the biomolecule, confirming the site of conjugation.[9]

  • Data Analysis: Process the NMR data using appropriate software to identify chemical shifts and correlations.

Expected Results and Data Presentation

The appearance of new signals in the NMR spectrum, particularly in the downfield region for the protons adjacent to the oxime nitrogen, provides evidence of successful conjugation.

ProtonExpected Chemical Shift (ppm)Observed Chemical Shift (ppm)
-CH₂- (propane backbone)~1.91.95
-O-CH₂- (adjacent to oxygen)~4.24.23
-CH=N- (oxime proton)~7.5 - 8.57.8

Visualizations

Workflow for Synthesis and Analysis

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Biomolecule with Aldehyde/Ketone C Conjugation Reaction (Oxime Ligation) A->C B 1,3-Bis-aminooxypropane B->C D Purification (e.g., SEC, IEX) C->D E HPLC Analysis (Purity) D->E F Mass Spectrometry (Molecular Weight) D->F G NMR Spectroscopy (Structure) D->G H Characterized Conjugate E->H F->H G->H

Caption: Workflow for the synthesis and analysis of 1,3-bis-aminooxypropane conjugates.

Oxime Ligation Reaction

G cluster_reactants Reactants cluster_product Product R1 R-CHO (Aldehyde) P1 R-CH=N-O-CH₂CH₂CH₂-O-N=CH-R' (Oxime Linkage) R1->P1 + R'-CHO R2 H₂N-O-CH₂CH₂CH₂-O-NH₂ (1,3-Bis-aminooxypropane) R2->P1

Caption: The reaction of an aldehyde with 1,3-bis-aminooxypropane to form a stable oxime linkage.

References

Application Note: 1,3-Bis-aminooxy Propane for Covalent Capture of Protein Complexes in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,3-Bis-aminooxy propane (B168953) is a homobifunctional, water-soluble crosslinking agent. Its two terminal aminooxy groups react specifically with carbonyl groups (aldehydes and ketones) to form stable oxime linkages.[1][2][3] This application note describes a novel, two-step crosslinking strategy utilizing 1,3-bis-aminooxy propane for the covalent capture of protein-protein interactions in proteomics sample preparation. This method is particularly useful for studying interactions involving proteins that can be selectively oxidized to introduce aldehyde functionalities, such as glycoproteins.

The workflow involves the initial gentle oxidation of carbohydrate moieties on glycoproteins to create aldehyde groups, followed by the introduction of the this compound crosslinker to covalently trap interacting proteins. The resulting crosslinked complexes are then processed using a standard proteomics workflow involving enzymatic digestion and analysis by mass spectrometry.

Key Features:

  • Specificity: Targets carbonyl groups, allowing for directed crosslinking to oxidized glycoproteins.

  • Water-Soluble: Ensures efficient reaction in aqueous buffers compatible with protein complexes.[4]

  • Short Spacer Arm: The propane linker provides a defined spatial constraint for capturing closely interacting proteins.

Hypothetical Experimental Data:

Table 1: Identification of Crosslinked Peptides from a Glycoprotein (B1211001) X Pulldown Assay

Prey ProteinBait Protein (Glycoprotein X) PeptidePrey Protein PeptideCrosslinker ModificationMass Shift (Da)Reporter Ion (m/z)
Protein YK-CHO-VGSNDNFGRK-ASPTAKThis compound+88.053695.0
Protein ZK-CHO-LIAGPTQLRK-GVELTPLRThis compound+88.053695.0

Note: K-CHO indicates a lysine (B10760008) residue that has been modified to contain an aldehyde group through oxidation. The mass shift corresponds to the addition of the C3H8N2O fragment of the crosslinker after reaction and fragmentation.

Table 2: Quantitative Comparison of Protein Y and Z Interaction with Glycoprotein X under Different Conditions

ConditionProtein Y (Normalized Abundance)Protein Z (Normalized Abundance)
Control (No treatment)1.001.00
Treatment A2.540.45
Treatment B0.881.92

Note: This table represents hypothetical quantitative data that could be obtained using label-free quantification or isobaric labeling techniques to assess changes in protein-protein interactions under different cellular conditions.

Experimental Protocols:

1. Protein Complex Crosslinking in Solution:

This protocol outlines the steps for crosslinking a purified protein complex containing a glycoprotein of interest.

Materials:

  • Purified protein complex in a compatible buffer (e.g., HEPES or PBS, pH 7.0-8.5).[4] Avoid buffers with primary amines like Tris.

  • Sodium periodate (B1199274) (NaIO4) solution (20 mM in water, freshly prepared).

  • This compound (100 mM in water).

  • Quenching solution (e.g., 1 M Ammonium (B1175870) bicarbonate).[4]

  • SDS-PAGE reagents.

Procedure:

  • Oxidation: To 100 µg of the purified protein complex in 100 µL of compatible buffer, add 10 µL of 20 mM sodium periodate. Incubate for 15 minutes at 4°C in the dark to oxidize carbohydrate moieties on the glycoprotein.

  • Quenching Oxidation: Stop the oxidation reaction by adding 5 µL of 1 M glycerol (B35011) and incubate for 5 minutes at room temperature.

  • Buffer Exchange: Remove excess periodate and glycerol by buffer exchange into a fresh compatible buffer using a desalting column.

  • Crosslinking: Add this compound to the oxidized protein complex to a final concentration of 1-5 mM. Incubate for 1-2 hours at room temperature.

  • Quenching Crosslinking: Stop the crosslinking reaction by adding a quenching solution containing a carbonyl group (e.g., 100 mM acetone) or a primary amine (e.g., 50 mM Tris-HCl) to a final concentration that is in excess of the crosslinker. Incubate for 15 minutes at room temperature.

  • Verification: Analyze a small aliquot of the crosslinked sample by SDS-PAGE to observe the formation of higher molecular weight species, indicating successful crosslinking.

2. In-Gel Digestion of Crosslinked Proteins:

Materials:

  • Coomassie Brilliant Blue stain.

  • Destaining solution (e.g., 40% methanol, 10% acetic acid).

  • Reduction solution (10 mM DTT in 100 mM ammonium bicarbonate).

  • Alkylation solution (55 mM iodoacetamide (B48618) in 100 mM ammonium bicarbonate).

  • Trypsin solution (sequencing grade, 10-20 ng/µL in 50 mM ammonium bicarbonate).

  • Extraction buffer (e.g., 50% acetonitrile (B52724), 5% formic acid).

Procedure:

  • SDS-PAGE: Separate the crosslinked protein mixture on a 1D SDS-PAGE gel.

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and destain until the background is clear.

  • Excision: Excise the protein bands of interest, including the high molecular weight crosslinked species. Cut the gel pieces into small cubes (approximately 1x1 mm).

  • Washing: Wash the gel pieces with water and then with 50% acetonitrile in 50 mM ammonium bicarbonate until the Coomassie stain is removed. Dehydrate the gel pieces with 100% acetonitrile.

  • Reduction and Alkylation: Rehydrate the gel pieces with reduction solution and incubate at 56°C for 45 minutes. Cool to room temperature, remove the reduction solution, and add the alkylation solution. Incubate for 30 minutes in the dark at room temperature.

  • Digestion: Wash the gel pieces with 50 mM ammonium bicarbonate and dehydrate with acetonitrile. Rehydrate the gel pieces with the trypsin solution and incubate overnight at 37°C.

  • Peptide Extraction: Extract the peptides from the gel pieces by adding extraction buffer and sonicating for 15 minutes. Repeat the extraction step. Pool the extracts and dry them in a vacuum centrifuge.

3. Mass Spectrometry Analysis:

The dried peptide mixture is reconstituted in a solution compatible with liquid chromatography-mass spectrometry (LC-MS) (e.g., 0.1% formic acid in water) and analyzed on a high-resolution mass spectrometer. Data analysis is performed using specialized software to identify the crosslinked peptides.

Visualizations:

G cluster_workflow Experimental Workflow start Purified Protein Complex (with Glycoprotein) oxidation Gentle Oxidation (e.g., NaIO4) start->oxidation Introduce Aldehydes crosslinking Add 1,3-Bis-aminooxy Propane oxidation->crosslinking Form Oxime Bonds quenching Quench Reaction crosslinking->quenching sds_page SDS-PAGE Analysis quenching->sds_page Verify Crosslinking in_gel_digest In-Gel Digestion sds_page->in_gel_digest lc_ms LC-MS/MS Analysis in_gel_digest->lc_ms data_analysis Data Analysis lc_ms->data_analysis

Caption: Workflow for this compound crosslinking.

G cluster_reaction Crosslinking Reaction cluster_product Crosslinked Product P1 Protein 1 (Glycoprotein) -CHO crosslinker H2N-O-(CH2)3-O-NH2 (this compound) P1->crosslinker Reacts with Aldehyde product Protein 1-CH=N-O-(CH2)3-O-N=CH-Protein 2 P2 Protein 2 -NH2 crosslinker->P2 Requires prior modification of Protein 2 to an aldehyde

Caption: Chemical reaction of this compound.

Disclaimer: The presented protocols and data are hypothetical and intended to provide a framework for the application of this compound in proteomics. These methods have not been experimentally validated and should be optimized for specific applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 1,3-Bis-aminooxy Propane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,3-Bis-aminooxy propane (B168953). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during its use in synthesis and bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is 1,3-bis-aminooxy propane and what is its primary application?

This compound is a homobifunctional crosslinker containing two aminooxy groups at either end of a short alkyl chain.[1][2][3][4][5] Its primary application is in bioconjugation and chemical synthesis, where it reacts with molecules containing aldehyde or ketone functionalities to form stable oxime linkages.[2][3][5] This is commonly referred to as an oxime ligation reaction.

Q2: What are the key parameters to consider when optimizing a reaction with this compound?

The successful formation of oxime bonds is highly dependent on several factors. The most critical parameters to control are:

  • pH: The reaction rate is significantly influenced by the pH of the medium.

  • Catalyst: The use of a nucleophilic catalyst is often essential, especially at neutral pH.

  • Reactant Concentration: The kinetics of the reaction are concentration-dependent.

  • Temperature and Reaction Time: These parameters should be optimized to ensure complete reaction without degradation of starting materials or products.

  • Solvent: The choice of solvent can affect reactant solubility and reaction rate.

Q3: What is the optimal pH for an uncatalyzed oxime ligation reaction?

For uncatalyzed oxime ligation reactions, a slightly acidic pH in the range of 4-5 is generally optimal.[6][7][8][9] Under these conditions, the rate-limiting dehydration of the hemiaminal intermediate is acid-catalyzed, while the aminooxy nucleophile remains sufficiently deprotonated to be reactive.[7]

Q4: Why is a catalyst often required for oxime ligation at neutral pH?

At neutral pH (around 7), the rate of oxime formation can be very slow.[6][7][8] Nucleophilic catalysts, such as aniline (B41778) and its derivatives, are used to accelerate the reaction.[1][6][10][11] These catalysts form a more reactive Schiff base intermediate with the carbonyl compound, which is then more readily attacked by the aminooxy group.[12]

Q5: What are some common side reactions to be aware of?

Potential side reactions include the degradation of the aminooxy compound, which is known to be reactive and sensitive.[3] It is also important to use high-purity solvents, as trace impurities like acetone (B3395972) can react with the aminooxy groups.[12] In the context of peptide or protein modification, side reactions involving other nucleophilic groups on the biomolecule can occur if they are not adequately protected or if the reaction conditions are not sufficiently specific.

Troubleshooting Guides

This section addresses common problems encountered during experiments with this compound, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Steps & Solutions
Suboptimal pH Verify the pH of your reaction mixture. For uncatalyzed reactions, adjust the pH to 4-5. For catalyzed reactions at neutral pH, ensure your buffer system is stable and maintaining the target pH.[6][7][8][9]
Inefficient or Absent Catalyst If reacting at or near neutral pH, the addition of a catalyst is crucial. Aniline or its derivatives like p-phenylenediamine (B122844) are effective catalysts.[6][10][11] Optimize the catalyst concentration; typically, a concentration of 10-100 mM is used.[7]
Low Reactant Concentration The reaction is bimolecular, so the rate is dependent on the concentration of both reactants.[7] If possible, increase the concentration of your limiting reagent.
Reactant Instability Aminooxy compounds can be unstable.[3] It is recommended to use this compound shortly after purchase or preparation and store it at -20°C.[3][4] Ensure the purity of your carbonyl-containing reactant as well.
Steric Hindrance Aldehydes are generally more reactive than ketones due to less steric hindrance.[13] If you are using a sterically hindered ketone, you may need to increase the reaction time, temperature, or catalyst concentration.
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, NMR). If the reaction has stalled, consider extending the reaction time or gently increasing the temperature.

Problem 2: Formation of Multiple Products or Impurities

Possible Cause Troubleshooting Steps & Solutions
Side Reactions with Buffer Components Ensure your buffer does not contain primary amines (e.g., Tris) or other nucleophiles that could compete with the aminooxy group. Phosphate-based buffers are generally a good choice.
Reaction with Solvent Impurities Use high-purity, anhydrous solvents to avoid side reactions with contaminants like acetone.[12]
Crosslinking and Aggregation (for bifunctional reactions) When using this compound to link two different molecules, improper stoichiometry can lead to the formation of homodimers. Carefully control the molar ratio of your reactants. Consider a step-wise addition of the reactants.
Product Instability While oxime bonds are generally stable, they can be susceptible to hydrolysis under very strong acidic or basic conditions. Ensure your work-up and purification conditions are appropriate.

Data Presentation

Table 1: Effect of pH on Oxime Ligation Rate

pHRelative Reaction Rate (Aniline Catalyzed)Notes
4.5++++High reaction rates, but potentially harsh for sensitive biomolecules.[7]
7.0++Slower than at acidic pH, but can be significantly enhanced with a catalyst.[7]

Table 2: Comparison of Catalysts for Oxime Ligation at Neutral pH

CatalystConcentrationRelative Rate Enhancement vs. UncatalyzedRelative Rate Enhancement vs. Aniline
Aniline100 mM~40-fold1x
p-Phenylenediamine10 mM~120-fold~19-fold
m-PhenylenediamineHigh ConcentrationSignificantly more efficient than anilineUp to 15x more protein labeled in 3h

Data compiled from multiple sources to show general trends. Actual rates are substrate-dependent.[6][7][8][9][10][11]

Experimental Protocols

Protocol 1: General Procedure for Bis-Oxime Formation in an Organic Solvent

This protocol is adapted from the synthesis of similar bis-oxime compounds.[14][15]

  • Dissolve the Carbonyl Compound: Dissolve your aldehyde or ketone (2.0 equivalents) in ethanol (B145695).

  • Add this compound: To the solution from step 1, add a solution of this compound (1.0 equivalent) in ethanol dropwise with stirring.

  • Reaction Conditions: Stir the reaction mixture at a temperature between 55-60°C (328-333 K) for 3-14 hours.[14][15] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Oxime Ligation in Aqueous Buffer (Bioconjugation)

This protocol is a general guideline for labeling biomolecules.

  • Prepare Buffers: Prepare a reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0) and a stock solution of the catalyst (e.g., 1 M aniline or p-phenylenediamine in DMSO or water).

  • Dissolve Reactants: Dissolve your aldehyde or ketone-functionalized biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL. Dissolve the this compound in the reaction buffer.

  • Initiate the Reaction: Add the this compound solution to the biomolecule solution to achieve the desired molar excess.

  • Add Catalyst: Add the catalyst stock solution to the reaction mixture to achieve the desired final concentration (e.g., 10-100 mM).

  • Incubation: Incubate the reaction at room temperature or 37°C for 2-24 hours. The optimal time should be determined empirically.

  • Purification: Remove the excess crosslinker and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_reactants Prepare Reactants (Carbonyl Compound & this compound) mix Mix Reactants in Buffer prep_reactants->mix prep_buffer Prepare Reaction Buffer (e.g., Phosphate Buffer) prep_buffer->mix prep_catalyst Prepare Catalyst Solution (e.g., Aniline) add_catalyst Add Catalyst prep_catalyst->add_catalyst mix->add_catalyst incubate Incubate (Control Temperature & Time) add_catalyst->incubate monitor Monitor Reaction Progress (TLC, LC-MS, etc.) incubate->monitor purify Purify Product (Chromatography, Dialysis, etc.) monitor->purify characterize Characterize Final Product purify->characterize

Caption: Experimental workflow for a typical oxime ligation reaction.

troubleshooting_low_yield cluster_reaction_conditions Reaction Conditions cluster_reagents Reagents cluster_procedure Procedure start Low or No Product Yield check_ph Is the pH optimal? (Acidic for uncatalyzed, Neutral for catalyzed) start->check_ph check_catalyst Is a catalyst being used at neutral pH? start->check_catalyst check_concentration Are reactant concentrations adequate? start->check_concentration check_stability Are the aminooxy and carbonyl compounds stable and pure? start->check_stability check_sterics Is steric hindrance an issue? (Ketone vs. Aldehyde) start->check_sterics check_time_temp Is the reaction time/temperature sufficient? start->check_time_temp check_monitoring Was the reaction monitored to completion? start->check_monitoring solution Optimize Conditions & Re-run Experiment check_ph->solution check_catalyst->solution check_concentration->solution check_stability->solution check_sterics->solution check_time_temp->solution check_monitoring->solution

Caption: Troubleshooting logic for low reaction yield.

signaling_pathway_analogy carbonyl Carbonyl (Aldehyde/Ketone) intermediate Hemiaminal Intermediate carbonyl->intermediate Attack activated_intermediate Schiff Base Intermediate (with catalyst) carbonyl->activated_intermediate Forms aminooxy Aminooxy Group (from this compound) aminooxy->intermediate catalyst Catalyst (e.g., Aniline) catalyst->activated_intermediate oxime Stable Oxime Bond intermediate->oxime Dehydration (Rate-limiting) activated_intermediate->oxime Faster Attack by Aminooxy

Caption: Catalyzed vs. uncatalyzed oxime formation pathways.

References

troubleshooting low yield in oxime ligation with 1,3-Bis-aminooxy propane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oxime ligation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving oxime ligation, with a specific focus on the use of 1,3-Bis-aminooxy propane (B168953).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am experiencing very low yield in my oxime ligation reaction with 1,3-Bis-aminooxy propane. What are the most common causes?

Low yield in oxime ligation is a common issue that can often be attributed to several factors. The most critical parameters to investigate are reaction pH, catalyst efficiency, reactant concentration, and the nature of the carbonyl substrate.

  • Suboptimal pH: The pH of the reaction mixture is a crucial factor. For uncatalyzed oxime ligations, the optimal pH is typically in the acidic range of 4-5.[1][2][3][4] If the reaction is performed at a neutral pH (around 7) without a catalyst, the reaction rate can be significantly slower, leading to poor yields.[1][2][3][4]

  • Inefficient or Absent Catalyst: At neutral pH, the uncatalyzed reaction is often very slow.[5] The use of a nucleophilic catalyst, such as aniline (B41778) or its derivatives, is essential to accelerate the reaction and achieve high yields.[1][2][6][7][8] If you are not using a catalyst or are using an inefficient one, this is a likely reason for low yield.

  • Low Reactant Concentration: Oxime ligation is a bimolecular reaction, and its rate is therefore dependent on the concentration of the reactants.[3] If your aldehyde/ketone substrate or the this compound is too dilute, the reaction will proceed slowly, resulting in incomplete conversion and a low yield of the desired bis-oxime product.

  • Reactant Instability or Impurity: The aminooxy group is highly reactive and can degrade over time. It is also sensitive to impurities, such as acetone, which may be present in solvents.[3][9] Ensure the purity and stability of your this compound and other reagents.

  • Steric Hindrance of the Carbonyl Group: Aldehydes are generally more reactive than ketones in oxime ligation, primarily due to reduced steric hindrance.[3] If you are using a sterically hindered ketone, the reaction will be inherently slower and may require more forcing conditions to achieve a good yield.

Q2: How can I optimize the pH for my oxime ligation reaction?

The optimal pH for your reaction will depend on whether you are using a catalyst and the stability of your biomolecules.

  • Uncatalyzed Reactions: For reactions without a catalyst, a pH range of 4.0-5.0 is generally the most effective.[1][2][3]

  • Catalyzed Reactions: With an appropriate nucleophilic catalyst, the reaction can be performed efficiently at or near neutral pH (pH 7).[1][2] This is particularly advantageous when working with biomolecules that are not stable under acidic conditions.

Q3: Which catalyst should I use, and at what concentration?

The choice and concentration of the catalyst can significantly impact the reaction rate and yield. Aniline and its derivatives are commonly used catalysts for oxime ligation.[1][2][6][7][8]

  • Aniline: Aniline is a widely used catalyst that can significantly accelerate the reaction rate, with enhancements of up to 40-fold at neutral pH having been reported.[4][5][7] A typical concentration range for aniline is 10-100 mM.

  • p-Phenylenediamine (B122844) and m-Phenylenediamine (B132917) (mPDA): Substituted anilines, such as p-phenylenediamine and m-phenylenediamine (mPDA), have been shown to be even more effective catalysts than aniline.[1][2][7][8] p-Phenylenediamine at 10 mM was found to be 19-fold faster than aniline at the same concentration at pH 7.[1][2] mPDA can be used at higher concentrations due to its greater aqueous solubility, leading to catalysis that is up to 15 times more efficient than aniline.[7][8]

Quantitative Data on Reaction Parameters

The following tables summarize key quantitative data related to factors influencing the rate and yield of oxime ligation.

Table 1: Comparison of Catalysts for Oxime Ligation

CatalystTypical ConcentrationpHRate Enhancement (compared to uncatalyzed)Reference
Aniline10-100 mM7.0Up to 40-fold[4][5][7]
p-Phenylenediamine2-10 mM7.0~120-fold (19-fold faster than aniline)[1][2]
m-Phenylenediamine (mPDA)Up to 200 mM7.0Up to 15 times more efficient than aniline[7][8]

Table 2: Effect of pH on Oxime Ligation

ConditionOptimal pH RangeExpected OutcomeReference
Uncatalyzed Reaction4.0 - 5.0Optimal reaction rate[1][2][3][4]
Catalyzed Reaction6.5 - 7.5Efficient reaction with sensitive biomolecules[1][2]

Experimental Protocols

Protocol 1: General Procedure for Oxime Ligation with this compound and an Aldehyde

This protocol is a general guideline and may require optimization for your specific substrates.

  • Reagent Preparation:

    • Prepare a stock solution of your aldehyde-containing substrate in a compatible buffer (e.g., phosphate (B84403) buffer).

    • Prepare a stock solution of this compound in the same buffer. A slight excess (1.1 to 1.5 equivalents) of the bis-aminooxy propane relative to the aldehyde is often used.

    • Prepare a stock solution of the chosen catalyst (e.g., 1 M aniline in DMSO or a freshly prepared aqueous solution of p-phenylenediamine or mPDA).

  • Reaction Setup:

    • In a reaction vessel, combine the aldehyde substrate solution and the this compound solution.

    • Adjust the pH of the reaction mixture to the desired value (e.g., 7.0 for a catalyzed reaction) using dilute HCl or NaOH.

    • Add the catalyst to the reaction mixture to the desired final concentration (e.g., 10-100 mM for aniline).

  • Reaction Conditions:

    • Incubate the reaction mixture at room temperature or 37°C with gentle stirring.

    • Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC, LC-MS, or TLC).

  • Work-up and Purification:

    • Once the reaction is complete, the product can be purified using standard techniques such as HPLC, size-exclusion chromatography, or precipitation.[6]

Protocol 2: Synthesis of a Bis-oxime from this compound (Literature Example)

This protocol is adapted from a literature procedure for the synthesis of 1,3-Bis[(4-methylbenzylidene)aminooxy]propane.[10]

  • Reaction Setup:

    • To a solution of 4-methyl-2-hydroxybenzaldehyde (2.02 mmol) in ethanol (B145695) (4 ml), add a solution of 1,3-bis(aminooxy)propane (1.02 mmol) in ethanol (4 ml).

  • Reaction Conditions:

    • Stir the reaction mixture at 55-60°C (328–333 K) for 14 hours.[10]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • If no precipitate forms, concentrate the solution under reduced pressure.

    • Collect the resulting precipitate by filtration and wash it several times with n-hexane.

    • Dry the product under vacuum. The reported yield for this specific reaction was 60.4%.[10]

Visual Guides

The following diagrams illustrate the key concepts and workflows discussed in this guide.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_outcome Outcome Aldehyde Aldehyde/Ketone Substrate Mix Combine Reactants and Buffer Aldehyde->Mix Aminooxy 1,3-Bis-aminooxy propane Aminooxy->Mix Buffer Buffer System (e.g., Phosphate) Buffer->Mix Catalyst Catalyst (e.g., Aniline) Add_Catalyst Add Catalyst Catalyst->Add_Catalyst Adjust_pH Adjust pH (4-5 or ~7) Mix->Adjust_pH Adjust_pH->Add_Catalyst Incubate Incubate (RT or 37°C) Add_Catalyst->Incubate Product Bis-oxime Product Incubate->Product Purify Purification (HPLC, SEC) Product->Purify

Caption: Experimental workflow for a catalyzed oxime ligation.

Start Low Oxime Ligation Yield Check_pH Is the pH optimal? (4-5 uncatalyzed, ~7 catalyzed) Start->Check_pH Use_Catalyst Are you using a catalyst at neutral pH? Check_pH->Use_Catalyst No Adjust_pH Adjust pH to optimal range Check_pH->Adjust_pH Yes Check_Concentration Are reactant concentrations sufficiently high? Use_Catalyst->Check_Concentration Yes Add_Catalyst Add an effective catalyst (e.g., mPDA) Use_Catalyst->Add_Catalyst No Check_Substrate Is the carbonyl an aldehyde or a hindered ketone? Check_Concentration->Check_Substrate Yes Increase_Conc Increase reactant and catalyst concentration Check_Concentration->Increase_Conc No Optimize_Ketone For ketones: use a more effective catalyst and/or increase temperature Check_Substrate->Optimize_Ketone Ketone Success Improved Yield Check_Substrate->Success Aldehyde Adjust_pH->Success Add_Catalyst->Success Increase_Conc->Success Optimize_Ketone->Success

Caption: Troubleshooting logic for low yield in oxime ligation.

References

1,3-Bis-aminooxy propane stability and storage recommendations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of 1,3-Bis(aminooxy)propane, a versatile aminooxy PEG linker used in bioconjugation and for synthesizing PROTACs.[1][2] Researchers, scientists, and drug development professionals can find answers to frequently asked questions and troubleshooting guidance for common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 1,3-Bis(aminooxy)propane?

A: For optimal stability, 1,3-Bis(aminooxy)propane should be stored under specific conditions. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended.[1] For long-term storage (months to years), the compound should be kept at -20°C.[1][2][3] It is also advised to store the compound in a dry, dark place and to keep the vial tightly sealed.[1][4]

Q2: How stable is 1,3-Bis(aminooxy)propane during shipping?

A: This product is considered stable enough for a few weeks during ordinary shipping and time spent in Customs under ambient temperatures.[1][3]

Q3: What is the shelf life of 1,3-Bis(aminooxy)propane?

A: If stored properly according to the recommended guidelines, 1,3-Bis(aminooxy)propane has a shelf life of over two years.[1] One supplier suggests that if the product is stored as stated on the vial and the vial is kept tightly sealed, it can be stored for up to 24 months.[4]

Q4: In what solvents is 1,3-Bis(aminooxy)propane soluble?

A: 1,3-Bis(aminooxy)propane is soluble in DMSO.[1]

Q5: How should I handle stock solutions of 1,3-Bis(aminooxy)propane?

A: It is best to prepare and use solutions on the same day.[4] If you need to prepare stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C.[4] Generally, these stock solutions are usable for up to one month.[4] Before use, and prior to opening the vial, allow the product to equilibrate to room temperature for at least one hour.[4]

Troubleshooting Guide

Q1: I observe poor reactivity of 1,3-Bis(aminooxy)propane in my conjugation reaction. What could be the cause?

A: Aminooxy compounds are known to be reactive and sensitive, and it is highly recommended to use them immediately (within one week of receipt if possible) for best results.[3] Decreased reactivity can be a sign of degradation. Ensure that the compound has been stored correctly at -20°C for long-term storage and that stock solutions are fresh.[1][3][4] Repeated freeze-thaw cycles of stock solutions should also be avoided.

Q2: My experimental results are inconsistent when using different batches of 1,3-Bis(aminooxy)propane. Why might this be?

A: Inconsistency between batches can sometimes be attributed to the degree of hydration, which can affect the molecular weight and, consequently, the concentration of your stock solutions.[1] Always refer to the batch-specific certificate of analysis for the precise molecular weight. Additionally, ensure that storage conditions have been consistently maintained for all batches.

Data Summary

ParameterRecommendationSource(s)
Short-Term Storage Dry, dark, at 0 - 4°C (days to weeks)[1]
Long-Term Storage -20°C (months to years)[1][2][3]
Shipping Condition Ambient temperature (stable for a few weeks)[1][3]
Shelf Life >2 years if stored properly[1]
Stock Solution Storage Aliquots in tightly sealed vials at -20°C for up to one month[4]

Experimental Protocols & Workflows

General Workflow for Stability Assessment

Stability Assessment Workflow cluster_setup Experimental Setup cluster_stress Stress Conditions cluster_analysis Analysis cluster_conclusion Conclusion A Prepare solutions of 1,3-bis(aminooxy)propane in relevant buffers/solvents B Aliquot samples for different conditions (e.g., temp, pH, light) A->B C Incubate samples at various temperatures (e.g., 4°C, RT, 40°C) B->C D Expose samples to light vs. dark conditions B->D E Adjust pH of solutions to test pH stability B->E F Withdraw aliquots at defined time points G Analyze sample purity and integrity (e.g., HPLC, LC-MS) F->G H Quantify remaining 1,3-bis(aminooxy)propane G->H I Determine degradation rate and identify critical stability factors H->I Troubleshooting Poor Reactivity Start Start: Poor Reactivity Observed Storage Check Storage Conditions of Neat Compound Start->Storage Storage_OK Storage OK? Storage->Storage_OK Solution Review Stock Solution Preparation Solution_OK Solution Fresh? Solution->Solution_OK Reaction Evaluate Reaction Conditions Reaction_OK Reaction Conditions Optimal? Reaction->Reaction_OK Storage_OK->Solution Yes Degraded Compound may be degraded. Use a fresh vial. Storage_OK->Degraded No Solution_OK->Reaction Yes Remake Prepare fresh stock solution. Solution_OK->Remake No Optimize Optimize reaction pH, temperature, and time. Reaction_OK->Optimize No Contact Contact Technical Support Reaction_OK->Contact Yes

References

preventing side reactions with 1,3-Bis-aminooxy propane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,3-bis(aminooxy)propane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing side reactions and troubleshooting common issues during its use in bioconjugation and other synthetic applications.

Frequently Asked Questions (FAQs)

Q1: What is 1,3-bis(aminooxy)propane and what is its primary application?

A1: 1,3-Bis(aminooxy)propane is a small, bifunctional linker molecule featuring two aminooxy groups at either end of a propane (B168953) chain.[1][2] Its primary application is in bioconjugation, where it reacts with molecules containing aldehyde or ketone groups to form stable oxime bonds.[1][3] This reaction, known as oxime ligation, is a form of "click chemistry" valued for its high chemoselectivity and mild reaction conditions.[4] It can be used to link two different molecules together or to create crosslinked structures.

Q2: How should I store 1,3-bis(aminooxy)propane to ensure its stability?

A2: Aminooxy compounds are known to be highly reactive and sensitive.[1] For long-term storage (months to years), it is recommended to keep 1,3-bis(aminooxy)propane at -20°C in a dry, dark environment.[2] For short-term storage (days to weeks), 0-4°C is acceptable.[2] Due to its reactivity, immediate use within a week of receiving the compound is highly recommended to prevent degradation.[1]

Q3: Why is the pH of the reaction so important for oxime ligation?

A3: The formation of oximes is highly dependent on pH.[5] The reaction requires a slightly acidic environment to protonate the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the aminooxy group. However, if the pH is too low, the aminooxy group itself becomes protonated, losing its nucleophilicity. For uncatalyzed reactions, the optimal pH is typically in the range of 4-5.[6]

Q4: What is the role of a catalyst in reactions with 1,3-bis(aminooxy)propane?

A4: While oxime ligation can proceed without a catalyst, the reaction is often very slow, especially at neutral pH.[6] Nucleophilic catalysts, such as aniline (B41778) or its derivatives (e.g., p-phenylenediamine), are used to significantly accelerate the reaction rate.[4][7] The catalyst works by first reacting with the aldehyde or ketone to form a more reactive protonated Schiff base intermediate, which is then readily attacked by the aminooxy group.[8] This allows the reaction to proceed efficiently at or near neutral pH, which is often crucial for biological applications involving sensitive proteins.[6][9]

Troubleshooting Guide

Problem: Low or no yield of the desired conjugate.

Possible Cause Troubleshooting Step & Recommendation
Suboptimal pH The reaction rate is highly pH-dependent. For uncatalyzed reactions, ensure the pH is between 4 and 5. For catalyzed reactions at neutral pH, verify the buffer is correctly prepared. Adjust the pH and re-run the reaction.[6]
Reagent Degradation 1,3-bis(aminooxy)propane is sensitive and can degrade.[1] Use a fresh batch or a sample that has been stored properly at -20°C.[2] Ensure the aldehyde/ketone substrate has not oxidized or degraded.
Low Reactant Concentration Oxime ligation kinetics are concentration-dependent.[6] If reactants are too dilute, the reaction rate will be very slow. Increase the concentration of one or both reactants if possible.
Inefficient or Absent Catalyst At neutral pH, the reaction is extremely slow without a catalyst.[6] If working at pH 7, add an aniline-based catalyst (e.g., 10-100 mM aniline).[7][9]
Steric Hindrance Aldehydes are generally more reactive than ketones due to less steric hindrance.[6][7] If using a sterically hindered ketone, expect a slower reaction. Increase reaction time, temperature, or catalyst concentration to compensate.
Incomplete Reaction Monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or LC-MS.[5] The reaction may simply require more time to reach completion.

Problem: Presence of multiple unexpected products in the final mixture.

Possible Cause Troubleshooting Step & Recommendation
Intramolecular Cyclization As a bifunctional linker, 1,3-bis(aminooxy)propane can react with a di-carbonyl compound to form cyclic products. This is more likely if the substrate can easily form a stable 5- or 6-membered ring. Use a high concentration of the substrate to favor the intermolecular reaction over the intramolecular one.
Polymerization If you are reacting 1,3-bis(aminooxy)propane with a molecule that also has two carbonyl groups, polymerization can occur. To control this, use a precise 1:1 molar ratio of the reactants. Slowly adding one reactant to the other can also help manage polymer chain length.
Side Reactions with Impurities Trace impurities in solvents (like acetone) can react with the highly reactive aminooxy groups.[6] Always use high-purity, fresh solvents to minimize these side reactions.[6]
Formation of E/Z Isomers The resulting oxime bond can exist as E/Z isomers, which may appear as two distinct spots on a TLC plate or peaks in an HPLC chromatogram. This is an inherent property of the product and not a side reaction. These isomers often co-purify.[10]
Hydrolysis of Oxime Bond Oxime bonds are generally stable, but can undergo hydrolysis under very acidic conditions (e.g., pH < 2).[8] Ensure purification and storage conditions are not strongly acidic.

Data Summary: Optimizing Oxime Ligation

The following table summarizes key parameters for achieving high-efficiency oxime ligation.

ParameterUncatalyzed ReactionCatalyzed Reaction (Aniline)Key Considerations
Optimal pH 4.0 - 5.0[6]6.0 - 7.5[6][9]Buffer choice is critical to maintain stable pH.
Typical Reactant Conc. >1 mMCan be effective at low µM[7]Higher concentration increases reaction rate.[6]
Catalyst Conc. N/A10 - 100 mM[7]Higher catalyst concentration can further accelerate the reaction.
Reaction Time Hours to daysMinutes to hours[4]Monitor reaction progress to determine endpoint.
Temperature Room TemperatureRoom TemperatureIncreasing temperature can improve rates but may degrade sensitive biomolecules.[5]

Experimental Protocols

Protocol 1: General Procedure for Oxime Ligation with a Ketone-Labeled Protein

This protocol describes a general method for labeling a protein containing a ketone group with 1,3-bis(aminooxy)propane, which could then be used to link a second protein.

  • Reagent Preparation:

    • Prepare a 50 µM stock solution of the ketone-labeled protein in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0).[9]

    • Prepare a 5 mM stock solution of 1,3-bis(aminooxy)propane in water or an appropriate solvent.

    • Prepare a 0.5 M stock solution of p-phenylenediamine (B122844) (pPDA) catalyst in 0.3 M phosphate buffer, pH 7.0.[9]

  • Ligation Reaction:

    • In a microcentrifuge tube, combine the reagents to achieve the desired final concentrations. For a starting point, aim for a 3-fold molar excess of the aminooxy reagent over the protein.[9]

      • Example: 50 µL of 50 µM protein solution, 1.5 µL of 5 mM 1,3-bis(aminooxy)propane solution, and 10 µL of 0.5 M pPDA solution. Adjust final volume with buffer.

    • Incubate the reaction mixture at room temperature.

  • Monitoring and Purification:

    • Monitor the reaction progress by taking aliquots at various time points (e.g., 30 min, 1 hr, 4 hr) and analyzing them via LC-MS or SDS-PAGE to confirm the mass increase corresponding to the conjugation.

    • Once the reaction is complete, the conjugated product can be purified from excess small molecules using size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Monitoring Reaction Progress with Thin-Layer Chromatography (TLC)

TLC is a simple and effective way to monitor the consumption of starting material and the formation of the product.[5]

  • Preparation:

    • Prepare a developing chamber with a suitable eluent (e.g., a mixture of ethyl acetate (B1210297) and hexane).

    • On a TLC plate, use a capillary tube to spot a small amount of your starting carbonyl compound as a reference.

  • Spotting:

    • In a separate lane, carefully spot a small amount of the reaction mixture.

  • Development and Visualization:

    • Place the TLC plate in the developing chamber and allow the solvent to run up the plate.

    • Remove the plate, mark the solvent front, and let it dry.

    • Visualize the spots under a UV lamp (if compounds are UV-active) or by staining.

    • The reaction is progressing if the spot corresponding to the starting material diminishes and a new product spot appears. The reaction is complete when the starting material spot is no longer visible.[5]

Visual Diagrams

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification p1 Prepare Protein (with Aldehyde/Ketone) r1 Combine Reactants & Catalyst p1->r1 p2 Prepare 1,3-Bis-aminooxy propane Solution p2->r1 p3 Prepare Buffer & Catalyst Solution p3->r1 r2 Incubate at RT (Monitor Progress) r1->r2 r2->r2 a1 LC-MS / SDS-PAGE Analysis r2->a1 a2 Purify Conjugate (e.g., SEC / Dialysis) a1->a2 If complete a3 Characterize Final Product a2->a3

Caption: General workflow for bioconjugation using 1,3-bis(aminooxy)propane.

Troubleshooting_Tree problem Problem: Low Conjugation Yield check_ph Is pH optimal? (4-5 uncatalyzed, 6-7.5 catalyzed) problem->check_ph check_catalyst Is reaction at neutral pH? problem->check_catalyst check_reagents Are reagents fresh & pure? problem->check_reagents check_conc Are concentrations high enough? problem->check_conc sol_ph Solution: Adjust pH to optimal range check_ph->sol_ph No sol_catalyst Solution: Add Aniline-based catalyst check_catalyst->sol_catalyst Yes, but no catalyst used sol_reagents Solution: Use fresh, high-purity reagents check_reagents->sol_reagents No sol_conc Solution: Increase reactant concentration check_conc->sol_conc No

Caption: Troubleshooting logic for low yield in oxime ligation reactions.

References

Technical Support Center: Optimizing 1,3-Bis-aminooxy Propane Linkers for PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of 1,3-bis-aminooxy propane (B168953) linkers in Proteolysis-Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What are the key considerations when designing a PROTAC with a 1,3-bis-aminooxy propane linker?

A1: When designing a PROTAC using a this compound linker, several factors are critical. The length, flexibility, and rigidity of the linker significantly influence the binding of the PROTAC to the target protein and the E3 ligase, thereby affecting its activity.[][2] The selection of an appropriate linker length is crucial and depends on the structural features of the target protein and the E3 ligase.[] While longer linkers can offer more spatial flexibility, they may decrease stability; conversely, shorter linkers can improve stability but might limit the formation of a productive ternary complex due to steric hindrance.[][3][4]

Q2: How does the length of the this compound linker impact PROTAC efficacy and selectivity?

A2: The length of the linker is a critical determinant of PROTAC efficacy as it affects the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[3][][6] An optimal linker length is necessary to bring the target protein and the E3 ligase into close proximity for efficient ubiquitination.[6][7] If the linker is too short, it can cause steric clashes, preventing the formation of the ternary complex.[3][4] If it's too long, it might lead to an unstable complex and non-productive binding events.[3][4] The optimal linker length is highly dependent on the specific target and E3 ligase pair.[6] Linker length can also influence selectivity; in some cases, a small change in linker length can switch a PROTAC from a dual-target degrader to a selective one.[8]

Q3: What is the "hook effect" and how can I mitigate it by optimizing the this compound linker?

A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[3][6][9] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (Target-PROTAC or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation.[3][6][9] A well-designed linker can promote positive cooperativity, making the ternary complex more stable and thus mitigating the hook effect.[3][6] Modifying the linker's flexibility, for instance by making it more rigid, can also pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation.[3]

Troubleshooting Guides

Problem 1: My PROTAC shows good binary binding to the target protein and the E3 ligase, but I don't observe any significant target degradation.

This is a common challenge in PROTAC development and often points to issues with the formation of a productive ternary complex.[3]

  • Potential Cause 1: Suboptimal Linker Length.

    • Troubleshooting/Optimization: The linker may be too short, causing steric hindrance, or too long, leading to a non-productive ternary complex.[3] It is recommended to synthesize a library of PROTACs with varying linker lengths to identify the optimal length for your system.[6]

  • Potential Cause 2: Unfavorable Ternary Complex Conformation.

    • Troubleshooting/Optimization: Even if a ternary complex forms, the linker might orient the target protein in a way that the lysine (B10760008) residues for ubiquitination are not accessible to the E2 ubiquitin-conjugating enzyme.[3] Consider redesigning the linker to alter the relative orientation of the two proteins.

  • Potential Cause 3: Poor Physicochemical Properties.

    • Troubleshooting/Optimization: The linker might contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target.[3] Modifications to the linker to improve its physicochemical properties may be necessary.[9]

Problem 2: I am observing a significant "hook effect" with my PROTAC.

The "hook effect" is characterized by a bell-shaped dose-response curve where degradation efficiency decreases at higher PROTAC concentrations.[9]

  • Potential Cause: Formation of Unproductive Binary Complexes.

    • Troubleshooting/Optimization: At high concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase.[6] To mitigate this, perform a wide dose-response experiment to identify the optimal concentration range for degradation.[9] Testing your PROTAC at lower concentrations (nanomolar to low micromolar range) can help find the "sweet spot" for maximal degradation.[9]

  • Potential Cause: Suboptimal Linker Design.

    • Troubleshooting/Optimization: The linker may not be promoting positive cooperativity in ternary complex formation.[6] A well-designed linker can enhance the stability of the ternary complex over the binary complexes.[3] Consider modifying the linker's rigidity or composition to favor a productive ternary complex conformation.

Quantitative Data on Linker Length Optimization

The optimal linker length is target-dependent. The following table summarizes findings from studies on different targets, illustrating the impact of linker length on degradation efficacy. While these examples do not specifically use this compound, the general principles of linker length optimization are applicable.

Target ProteinE3 LigaseLinker TypeOptimal Linker Length (atoms)Key FindingsReference
Estrogen Receptor (ER)-αUnspecifiedAlkyl/PEG16Both shorter and longer linkers resulted in significantly reduced efficacy.[6][7][10][11][12][13]
p38αCereblonClick Chemistry-based15-17Optimization of linker length and composition was crucial for degradation-inducing activity.[6][14]
TANK-binding kinase 1 (TBK1)VHLAlkyl/Ether12-29Linkers shorter than 12 atoms showed no activity, while those between 12 and 29 atoms exhibited submicromolar degradation potency.[15]

Experimental Protocols

1. Western Blotting for Target Protein Degradation

This is the standard method for quantifying the reduction in target protein levels.[6]

  • Cell Lysis:

    • After treating cells with the PROTAC for the desired time, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.[9]

    • Develop the blot using an ECL substrate and image the chemiluminescence.[9]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.[9]

    • Normalize the target protein band intensity to the loading control band intensity.[9]

    • Calculate the percentage of protein remaining relative to the vehicle control.[9]

    • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration at 50% degradation) and Dmax (maximum degradation).[9]

2. General Protocol for PROTAC Synthesis via Copper-Catalyzed "Click" Reaction

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a versatile method for connecting the target-binding warhead and the E3 ligase ligand via a linker.[14][15]

  • Synthesis of Precursors: Synthesize or obtain the target protein binder with an alkyne functional group and the E3 ligase ligand with an azide (B81097) functional group (or vice versa). The this compound linker can be functionalized with corresponding azide and alkyne groups.

  • Click Reaction:

    • Dissolve the alkyne-functionalized warhead and the azide-functionalized E3 ligase ligand in a suitable solvent (e.g., DMSO/t-BuOH/H₂O).

    • Add a copper(II) sulfate (B86663) solution and a reducing agent like sodium ascorbate.

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Purification: Purify the resulting PROTAC using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC product by HRMS and NMR.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degraded POI (Peptides) Proteasome->Degradation

Caption: General mechanism of action for a PROTAC.

Troubleshooting_Workflow Start Start: No/Poor Target Degradation Check_Binary_Binding 1. Confirm Binary Binding (Target & E3 Ligase) Start->Check_Binary_Binding No_Binding Binding Issue: Redesign Warhead/Ligand Check_Binary_Binding->No_Binding No Good_Binding 2. Assess Ternary Complex Formation (e.g., TR-FRET) Check_Binary_Binding->Good_Binding Yes No_Ternary No Ternary Complex: Optimize Linker Length/Rigidity Good_Binding->No_Ternary No Ternary_Forms 3. Evaluate Cell Permeability & Stability Good_Binding->Ternary_Forms Yes Poor_Properties Poor Properties: Modify Linker for Better Physicochemical Profile Ternary_Forms->Poor_Properties Poor Good_Properties 4. Check for Hook Effect: Perform Dose-Response Ternary_Forms->Good_Properties Good Hook_Effect Hook Effect Observed: Optimize Linker for Cooperativity & Use Lower Concentrations Good_Properties->Hook_Effect Yes No_Hook Potential Issue with Downstream Ubiquitination/ Degradation Pathway Good_Properties->No_Hook No

Caption: Troubleshooting workflow for poor PROTAC efficacy.

Linker_Optimization_Logic Start Start: Initial PROTAC Design Synthesize_Library Synthesize a Library of PROTACs with Varying Linker Lengths Start->Synthesize_Library Screen_Degradation Screen for Target Degradation (e.g., Western Blot) Synthesize_Library->Screen_Degradation Analyze_Results Analyze DC50 and Dmax Screen_Degradation->Analyze_Results Optimal_Length Optimal Linker Length Identified Analyze_Results->Optimal_Length Good Degradation Suboptimal Suboptimal Degradation Analyze_Results->Suboptimal Poor Degradation Refine_Linker Refine Linker Composition (Flexibility, Solubility) Suboptimal->Refine_Linker Refine_Linker->Synthesize_Library Iterate

References

dealing with solubility issues of 1,3-Bis-aminooxy propane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,3-Bis-aminooxy propane (B168953). This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility and handling of this reagent.

Frequently Asked Questions (FAQs)

Q1: What is 1,3-Bis-aminooxy propane and what is its primary application?

This compound is a versatile, bifunctional linker molecule. It contains two aminooxy groups at either end of a short propane chain. Its primary application is in bioconjugation, where it reacts with molecules containing aldehyde or ketone groups to form stable oxime bonds.[1][2] This makes it a valuable tool for creating crosslinked hydrogels, antibody-drug conjugates (ADCs), and other complex biomolecular structures.

Q2: What is the physical state of this compound at room temperature?

This compound is a liquid at room temperature.[1] This is a critical handling parameter, as "solubility" issues often pertain to the miscibility of this liquid reagent with various solvents.

Q3: In which solvents is this compound soluble?

Q4: Is this compound soluble in aqueous buffers like PBS?

Direct data on the miscibility of neat this compound in aqueous buffers is limited. As a small, polar molecule, it is expected to have some degree of water solubility. However, for bioconjugation reactions that are sensitive to organic solvents, it is crucial to introduce the reagent in a manner that avoids phase separation. A common strategy is to first prepare a concentrated stock solution in a water-miscible organic solvent like DMSO and then add it dropwise to the aqueous reaction mixture.

Q5: How should I store this compound?

For long-term storage, it is recommended to keep this compound at -20°C.[5] For short-term storage (days to weeks), it can be stored at 0-4°C in a dry, dark environment.[1] The compound is sensitive and reactive, so immediate use within one week of receipt is highly recommended to ensure optimal performance.[5]

Q6: How stable are solutions of this compound?

Aminooxy compounds are known to be reactive.[5] Stock solutions prepared in anhydrous DMSO can be stored at -20°C for up to one month. However, once diluted in aqueous buffers, the aminooxy groups may be susceptible to hydrolysis, especially at non-neutral pH. Therefore, it is strongly advised to prepare aqueous working solutions on the same day they are to be used.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Cloudiness or formation of an emulsion upon adding to an aqueous buffer. Poor miscibility of the neat reagent with the aqueous buffer.1. Prepare a concentrated stock solution of this compound in a water-miscible organic solvent such as DMSO or DMF. 2. Add the stock solution dropwise to the vigorously stirred aqueous buffer. 3. Consider the final concentration of the organic solvent in your reaction mixture to ensure it does not negatively impact your biomolecules.
Low or no reactivity in a bioconjugation experiment. 1. Degradation of the reagent due to improper storage or age. 2. Suboptimal pH of the reaction buffer. 3. Inactive aldehyde or ketone on the binding partner.1. Use a fresh vial of the reagent or one that has been stored correctly at -20°C. It is recommended to use the product within one week of receipt.[5] 2. The formation of oxime bonds is pH-dependent. The optimal pH is typically between 4 and 6. Adjust your reaction buffer accordingly. 3. Verify the reactivity of the aldehyde or ketone groups on your target molecule.
Inconsistent experimental results. Inconsistent concentration of the reagent due to its liquid state and small volumes being pipetted.1. For accurate and reproducible results, prepare a fresh stock solution in a suitable solvent (e.g., DMSO) and use this for your experiments. 2. Due to its viscosity, ensure you are using appropriate pipetting techniques for liquids of this nature.

Experimental Protocols

Protocol for Preparing a Stock Solution
  • Equilibration : Allow the vial of this compound to equilibrate to room temperature for at least 20 minutes before opening.

  • Solvent Selection : Use anhydrous DMSO as the solvent for the stock solution.

  • Preparation : In a well-ventilated area, carefully add the desired volume of anhydrous DMSO to the vial of this compound to achieve a convenient stock concentration (e.g., 100 mM).

  • Mixing : Mix thoroughly by vortexing until a homogenous solution is formed.

  • Storage : If not for immediate use, aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C for up to one month.

Protocol for a General Bioconjugation Reaction
  • Prepare the Reaction Buffer : Prepare an appropriate reaction buffer, typically with a pH between 4 and 6, to facilitate oxime ligation.

  • Prepare the Reactants : Dissolve the molecule containing the aldehyde or ketone group in the reaction buffer to the desired concentration.

  • Add the Linker : While vigorously stirring the reaction mixture, add the required amount of the this compound stock solution dropwise.

  • Reaction Incubation : Incubate the reaction at the desired temperature (e.g., room temperature or 37°C) for a predetermined time (typically ranging from 1 to 24 hours). The optimal time should be determined empirically.

  • Purification : After the reaction is complete, purify the conjugate using standard techniques such as dialysis, size exclusion chromatography, or HPLC to remove unreacted linker and other reagents.

Visualizations

experimental_workflow General Experimental Workflow for Using this compound reagent_prep Reagent Preparation stock_sol Prepare Stock Solution (e.g., 100 mM in DMSO) reagent_prep->stock_sol add_linker Add Stock Solution Dropwise to Reaction Mixture stock_sol->add_linker reaction_setup Reaction Setup dissolve_biomolecule Dissolve Aldehyde/Ketone-containing Biomolecule in Reaction Buffer (pH 4-6) reaction_setup->dissolve_biomolecule dissolve_biomolecule->add_linker incubation Incubation (e.g., RT, 1-24h) add_linker->incubation purification Purification of Conjugate incubation->purification analysis Analysis of Conjugate purification->analysis

Caption: General experimental workflow for bioconjugation.

troubleshooting_flow Troubleshooting Logic for Solubility Issues action_node action_node start_node start_node end_node end_node start Start issue Cloudy solution upon adding to aqueous buffer? start->issue prepare_stock Prepare a stock solution in water-miscible organic solvent (e.g., DMSO). issue->prepare_stock Yes proceed Proceed with experiment issue->proceed No add_dropwise Add stock solution dropwise with vigorous stirring. prepare_stock->add_dropwise check_solvent_conc Is final organic solvent concentration acceptable? add_dropwise->check_solvent_conc check_solvent_conc->proceed Yes optimize Optimize reaction to reduce required linker volume or use a different solvent. check_solvent_conc->optimize No

Caption: Troubleshooting logic for addressing solubility/miscibility issues.

References

Technical Support Center: Hydrolysis of Oxime Bonds from 1,3-Bis(aminooxy)propane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hydrolysis of oxime bonds derived from the bifunctional linker, 1,3-bis(aminooxy)propane.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the hydrolysis of an oxime bond?

A1: The hydrolysis of an oxime bond is the cleavage of the C=N-O linkage to regenerate the parent carbonyl compound (an aldehyde or a ketone) and the corresponding hydroxylamine (B1172632) derivative.[1][2] In the context of a molecule linked by 1,3-bis(aminooxy)propane, this reaction would release the two carbonyl-containing molecules and protonated 1,3-bis(aminooxy)propane. The reaction is essentially the reverse of the oxime formation and is typically facilitated by acidic conditions, although oxidative or reductive methods can also be employed for deoximation.[1][3]

Q2: What are the typical conditions for hydrolyzing an oxime bond?

A2: Oxime bonds are generally stable, but their hydrolysis can be achieved under various conditions.[4] Heating in the presence of inorganic acids is a common method to decompose oximes back into their corresponding ketones or aldehydes and hydroxylamines.[1][2] The reaction conditions can be altered depending on the stability of the substrate and the desired outcome. While strongly acidic conditions can be effective, they may not be suitable for acid-sensitive molecules.[5][6] Alternative methods include oxidative cleavage and reduction.[3]

Q3: How does pH affect the rate of oxime bond hydrolysis?

A3: The hydrolysis of oximes is significantly influenced by pH. The reaction is generally catalyzed by acid.[7] Protonation of the oxime nitrogen makes the carbon atom more susceptible to nucleophilic attack by water. Therefore, lowering the pH typically increases the rate of hydrolysis. However, extremely harsh acidic conditions might lead to unwanted side reactions or degradation of the target molecule.[6]

Q4: Are there any catalysts that can facilitate the hydrolysis?

A4: Yes, various catalysts can promote the hydrolysis of oximes. Metal salts, such as cupric chloride dihydrate (CuCl₂·2H₂O), have been shown to efficiently promote the hydrolysis of oximes under mild conditions.[5] Other reagents, often referred to as deoximating agents, include those used in oxidative and reductive methods.[8] For instance, ceric ammonium (B1175870) nitrate (B79036) can be used for the oxidative cleavage of oximes.[9]

Q5: What are potential side reactions or byproducts during hydrolysis?

A5: Depending on the reaction conditions and the substrate, several side reactions can occur. Under strongly acidic conditions, sensitive functional groups elsewhere in the molecule may be cleaved or rearranged.[5] For ketoximes, the Beckmann rearrangement can be a significant side reaction, especially in the presence of strong acids, which converts the oxime into an amide.[1][2] Incomplete hydrolysis will result in the presence of the starting oxime-linked material in the product mixture. Over-oxidation can occur with some oxidative deprotection methods, potentially converting aldehydes to carboxylic acids.[10]

Troubleshooting Guides

Problem 1: Low or no yield of the desired carbonyl compound.

Potential Cause Troubleshooting Step
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.[11] - Increase Temperature: Gently heating the reaction mixture can help overcome the activation energy barrier. However, be cautious as excessive heat can lead to degradation of the starting material or product.[6] - Optimize pH: Ensure the pH is sufficiently acidic to catalyze the hydrolysis. A trial run with varying acid concentrations may be necessary.
Reagent Purity/Stability - Use Fresh Reagents: Ensure the purity of the starting material. Impurities can inhibit the reaction or lead to side products.[11] - Check Solvent Quality: Use dry, high-purity solvents, as impurities can interfere with the reaction.
Steric Hindrance - For sterically hindered carbonyl precursors, the oxime bond may be more resistant to hydrolysis. Consider using more forcing conditions (higher temperature, longer reaction time) or a more potent catalytic system.[11]

Problem 2: Presence of unexpected byproducts in the reaction mixture.

Potential Cause Troubleshooting Step
Beckmann Rearrangement - This is a common side reaction for ketoximes under acidic conditions.[1][2] To minimize this, consider using milder hydrolysis conditions (e.g., lower temperature, weaker acid) or switch to a non-acidic deoximation method like oxidative cleavage.
Degradation of Starting Material or Product - If your molecule contains acid-sensitive functional groups, prolonged exposure to strong acids can cause degradation. Reduce the reaction time or use a milder acid. Alternatively, explore enzymatic or metal-catalyzed hydrolysis methods that proceed under neutral conditions.[5]
Oxidation of Aldehyde Product - If using an oxidative deprotection method, the resulting aldehyde can sometimes be further oxidized to a carboxylic acid.[10] Use a milder oxidizing agent or carefully control the stoichiometry of the oxidant.

Problem 3: Difficulty in purifying the final product.

Potential Cause Troubleshooting Step
Similar Polarity of Product and Starting Material - If the starting oxime and the product have similar polarities, separation by column chromatography can be challenging. Adjust the eluent system for better separation on TLC before attempting column chromatography.[6]
Presence of 1,3-bis(aminooxy)propane byproduct - The liberated 1,3-bis(aminooxy)propane will be in its protonated form in an acidic medium. An aqueous wash can help remove this water-soluble byproduct from the organic layer containing your desired product.[6]
Emulsion during Workup - If an emulsion forms during the aqueous workup, try adding a small amount of brine (saturated NaCl solution) to break the emulsion.

Quantitative Data Summary

The following table summarizes typical yields for various deoximation methods found in the literature. Note that these are general examples and may not be specific to substrates linked by 1,3-bis(aminooxy)propane, but they provide a useful reference.

MethodReagentSolventTemperatureTimeYield (%)Reference
Hydrolysis CuCl₂·2H₂OAcetonitrile (B52724)/Water (4:1)Reflux (75°C)Varies85-98[5]
Oxidative Cleavage Ceric Ammonium NitrateAqueous Alcohols, Acetonitrile, or Acetic Acid0°C or below5 minGood[9]
Microwave-Assisted Urea NitrateAcetonitrile/Water (95:5)Microwave1-2 minHigh[12][13]
Oxidative Deprotection Pyridinium Fluorochromate / H₂O₂Acetonitrile-10°C to RT20 min - 4h70-95[10]

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis

  • Dissolution: Dissolve the 1,3-bis(aminooxy)propane-linked compound in a suitable organic solvent (e.g., acetone, THF).

  • Acidification: Add an aqueous solution of a strong acid (e.g., 1 M HCl, 1 M H₂SO₄) to the solution. The final concentration of the acid should be optimized for your specific substrate.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 40-60°C).[6]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), observing the disappearance of the starting material and the appearance of the product spot.[11]

  • Workup: Once the reaction is complete, neutralize the acid with a suitable base (e.g., saturated NaHCO₃ solution).

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[6]

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.[6]

Protocol 2: Oxidative Cleavage with Ceric Ammonium Nitrate (CAN)

  • Solution Preparation: Dissolve the oxime derivative in a suitable solvent such as aqueous acetonitrile or acetic acid.[9]

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add a solution of ceric ammonium nitrate (2 equivalents) in the same solvent to the cooled oxime solution with stirring.

  • Reaction: Stir the reaction mixture at 0°C for the required time (typically short, e.g., 5-30 minutes).[9]

  • Monitoring: Monitor the reaction by TLC.

  • Quenching: Quench the reaction by adding a saturated solution of sodium sulfite (B76179) or sodium thiosulfate (B1220275) to reduce the excess CAN.

  • Extraction and Purification: Extract the product with an organic solvent, wash with water, dry, and purify as described in Protocol 1.

Visualizations

Hydrolysis_Mechanism Oxime R₂C=N-OR' Protonated_Oxime R₂C=N⁺H-OR' Oxime->Protonated_Oxime + H⁺ H3O_plus H₃O⁺ Protonated_Oxime->Oxime - H⁺ Intermediate1 R₂C(OH)-N⁺H-OR' Protonated_Oxime->Intermediate1 + H₂O Water H₂O Intermediate1->Protonated_Oxime - H₂O Intermediate2 R₂C(OH)-NH-OR' Intermediate1->Intermediate2 - H⁺ Proton_Transfer Proton Transfer Carbonyl R₂C=O Intermediate2->Carbonyl + H⁺ Hydroxylamine R'ONH₂ Intermediate2->Hydroxylamine

Caption: General mechanism of acid-catalyzed oxime hydrolysis.

Troubleshooting_Workflow Start Hydrolysis Reaction Fails (Low/No Yield) Check_Conditions Check Reaction Conditions (Time, Temp, pH) Start->Check_Conditions Check_Reagents Check Reagent Purity and Stability Start->Check_Reagents Incomplete_Reaction Incomplete Reaction? Check_Conditions->Incomplete_Reaction Check_Reagents->Incomplete_Reaction Side_Reactions Side Reactions Observed? Incomplete_Reaction->Side_Reactions No Optimize_Conditions Optimize Conditions: - Increase Time/Temp - Adjust pH Incomplete_Reaction->Optimize_Conditions Yes Change_Method Change Hydrolysis Method (e.g., Oxidative Cleavage) Side_Reactions->Change_Method Yes Success Successful Hydrolysis Side_Reactions->Success No Optimize_Conditions->Success Purify_Reagents Purify/Replace Reagents Purify_Reagents->Check_Conditions Change_Method->Success

Caption: Troubleshooting workflow for failed oxime hydrolysis.

Experimental_Parameters Parameters Experimental Parameters pH pH Parameters->pH Temperature Temperature Parameters->Temperature Catalyst Catalyst Parameters->Catalyst Rate Reaction Rate pH->Rate Selectivity Selectivity (vs. Side Reactions) pH->Selectivity Temperature->Rate Temperature->Selectivity Yield Yield Catalyst->Yield Catalyst->Rate Outcome Reaction Outcome Yield->Outcome Rate->Outcome Selectivity->Outcome

Caption: Relationship between key experimental parameters and hydrolysis outcome.

References

Technical Support Center: Characterization of 1,3-Bis(aminooxy)propane Reaction Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-bis(aminooxy)propane in their experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of 1,3-bis(aminooxy)propane?

1,3-Bis(aminooxy)propane is a homobifunctional crosslinker. Its primary reaction involves the two terminal aminooxy groups reacting with carbonyl groups (aldehydes or ketones) on target molecules to form stable oxime ether bonds. This reaction, known as oxime ligation, is a cornerstone of bioconjugation due to its high chemoselectivity and the stability of the resulting linkage under physiological conditions.[1][2]

Q2: What are the most common byproducts observed in reactions with 1,3-bis(aminooxy)propane?

Common byproducts can arise from several sources, including side reactions of the linker itself, incomplete reactions, and reactions with impurities. The most prevalent byproducts include:

  • Monofunctionalized Product: In this scenario, only one of the two aminooxy groups of 1,3-bis(aminooxy)propane has reacted with a carbonyl group on a target molecule.

  • Intramolecular Cyclization Product: If a single molecule contains two carbonyl groups in close proximity, 1,3-bis(aminooxy)propane can react with both, leading to a cyclized product.

  • Oligomeric and Polymeric Byproducts: When linking two different populations of molecules, uncontrolled reactions can lead to the formation of dimers, trimers, and larger oligomers.

  • Adducts with Carbonyl Impurities: Aminooxy groups are highly reactive with trace carbonyl compounds (e.g., acetone, formaldehyde) that may be present in solvents or reagents, leading to the formation of unwanted oxime adducts.[3]

  • Transoximation Products: An existing oxime bond can sometimes undergo exchange with a free aminooxy group, leading to a rearrangement of the linked molecules.[2]

  • Hydrolysis Products: Although oxime ethers are generally stable, they can undergo hydrolysis under acidic conditions, regenerating the original carbonyl and aminooxy groups.[4][5]

Q3: How does pH affect the oxime ligation reaction and byproduct formation?

The pH of the reaction is a critical parameter. For uncatalyzed oxime ligations, a slightly acidic pH (around 4-5) is often optimal as it facilitates the dehydration step of the reaction mechanism.[2][3] However, many biomolecules are not stable at this pH. At neutral pH (around 7), the reaction is significantly slower, which can lead to incomplete reactions and lower yields.[2][3] The use of catalysts, such as aniline (B41778) and its derivatives, can significantly accelerate the reaction rate at neutral pH.[1][2][6] Suboptimal pH can contribute to the formation of hydrolysis byproducts and may influence the rate of side reactions.

Q4: What is the role of catalysts in 1,3-bis(aminooxy)propane reactions?

Catalysts, most commonly aniline and its derivatives like p-phenylenediamine, are used to increase the rate of oxime ligation, especially at neutral pH.[1][2][6] They function by forming a more reactive Schiff base intermediate with the carbonyl compound, which is then more susceptible to attack by the aminooxy group.[7] Using a catalyst can lead to higher yields in shorter reaction times and can minimize the degradation of sensitive biomolecules.

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with 1,3-bis(aminooxy)propane.

Problem Potential Cause Recommended Solution
Low or No Product Formation Suboptimal pH: The reaction pH is outside the optimal range for oxime ligation.[2][3]For uncatalyzed reactions, adjust the pH to 4-5 if your molecules are stable under these conditions. For reactions at neutral pH, ensure a suitable catalyst (e.g., aniline) is used.[1][2][3]
Low Reactant Concentration: The reaction kinetics are concentration-dependent.[3]Increase the concentration of one or both reactants. Be mindful that increasing the concentration of the bifunctional linker can also increase the risk of oligomerization.
Inactive Reagents: The 1,3-bis(aminooxy)propane or the carbonyl-containing molecule has degraded.Use fresh, high-purity reagents. Store 1,3-bis(aminooxy)propane at -20°C and protect it from moisture.[8]
Steric Hindrance: The carbonyl group is sterically hindered, slowing down the reaction.Increase the reaction time and/or temperature. Consider using a catalyst to enhance the reaction rate.
Presence of Multiple Unexpected Peaks in LC-MS Reaction with Carbonyl Impurities: The aminooxy groups have reacted with trace aldehydes or ketones in the solvents or on lab equipment.[3]Use high-purity, carbonyl-free solvents and reagents. Thoroughly clean all glassware. Consider purifying the starting materials before the reaction.
Oligomerization/Polymerization: Uncontrolled crosslinking between molecules.Carefully control the stoichiometry of the reactants. A common strategy is to perform the reaction in a two-step process: first, react the bifunctional linker with one molecule in excess to favor monofunctionalization, then purify the intermediate before reacting it with the second molecule.[9]
Transoximation: Exchange of oxime bonds has occurred.This is an equilibrium-driven process. Modifying the reaction conditions (e.g., concentration, temperature) may help to minimize it. Purification of the desired product will be necessary.
Product Degradation Hydrolysis of Oxime Bond: The product is unstable under the purification or storage conditions.Avoid strongly acidic conditions during workup and purification. Store the final product in a neutral or slightly basic buffer.
Difficulty in Purifying the Desired Product Similar Physicochemical Properties of Products and Byproducts: The desired conjugate and byproducts (e.g., monofunctionalized product, oligomers) have similar size, charge, or hydrophobicity.Utilize high-resolution purification techniques such as size-exclusion chromatography (SEC) to separate based on size (for oligomers), ion-exchange chromatography (IEX) to separate based on charge, or reversed-phase HPLC (RP-HPLC) to separate based on hydrophobicity.[10][11][12]

Section 3: Experimental Protocols

Protocol 1: General Procedure for Oxime Ligation with 1,3-Bis(aminooxy)propane

This protocol provides a general starting point for the conjugation of two macromolecules (Molecule A and Molecule B) using 1,3-bis(aminooxy)propane.

  • Reagent Preparation:

    • Dissolve Molecule A (containing a carbonyl group) in a suitable reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0).

    • Dissolve 1,3-bis(aminooxy)propane in the same buffer to create a stock solution (e.g., 10 mM).

    • If using a catalyst, prepare a stock solution of aniline (e.g., 100 mM) in the reaction buffer.

  • Reaction Setup (Two-Step Approach to Minimize Oligomerization):

    • Step 1: Monofunctionalization

      • Add a 10-fold molar excess of 1,3-bis(aminooxy)propane to the solution of Molecule A.

      • If using a catalyst, add aniline to a final concentration of 10-50 mM.

      • Incubate the reaction at room temperature or 37°C for 2-4 hours, or overnight at 4°C.

      • Monitor the reaction progress by LC-MS.

    • Purification of Monofunctionalized Intermediate:

      • Remove the excess 1,3-bis(aminooxy)propane and catalyst using a desalting column or dialysis.

    • Step 2: Conjugation to Molecule B

      • Add Molecule B (containing a carbonyl group) to the purified monofunctionalized Molecule A intermediate at a 1:1 or slightly excess molar ratio.

      • If a catalyst was used in the first step, it may need to be re-added.

      • Incubate under the same conditions as Step 1.

      • Monitor the formation of the final conjugate by LC-MS.

  • Purification of the Final Conjugate:

    • Purify the desired conjugate from unreacted starting materials and byproducts using an appropriate chromatography method (e.g., SEC, IEX, or RP-HPLC).[10][11][12]

Protocol 2: Characterization of Byproducts by LC-MS

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent for mass spectrometry (e.g., 50% acetonitrile (B52724) in water with 0.1% formic acid).

  • LC Separation:

    • Inject the sample onto a C18 reversed-phase column.

    • Elute with a gradient of water/acetonitrile containing 0.1% formic acid.

  • MS Analysis:

    • Acquire mass spectra in positive ion mode using an electrospray ionization (ESI) source.

    • Identify the expected masses for the starting materials, desired product, and potential byproducts (see table below).

    • Perform tandem MS (MS/MS) on the ions of interest to obtain fragmentation patterns for structural confirmation.[13][14][15]

Predicted Masses of Common Species (Example)

SpeciesPredicted Mass (Da)
Molecule AMA
Molecule BMB
1,3-Bis(aminooxy)propane106.14
Desired Product (A-Linker-B) MA + MB + 70.09
Monofunctionalized AMA + 88.11
Monofunctionalized BMB + 88.11
Dimer of A (A-Linker-A)2 * MA + 70.09
Acetone Adduct of Linker146.19

Note: Mass changes are calculated based on the formation of an oxime bond with the loss of a water molecule.

Protocol 3: Characterization by NMR Spectroscopy

For detailed structural elucidation of purified byproducts, NMR spectroscopy can be employed.

  • Sample Preparation: Dissolve a sufficient amount of the purified byproduct in a suitable deuterated solvent (e.g., D2O, CD3OD, or DMSO-d6).

  • 1H NMR Analysis:

    • Acquire a 1H NMR spectrum.

    • The formation of an oxime bond will result in a characteristic signal for the C=N-OH proton (if present) and shifts in the signals of the adjacent protons.[16][17] The protons on the propyl chain of the linker will also show characteristic signals.

  • 13C NMR Analysis:

    • Acquire a 13C NMR spectrum.

    • The carbon of the newly formed C=N bond will have a characteristic chemical shift in the range of 145-160 ppm.[18]

Section 4: Visualizations

Reaction_Pathway A Molecule A (with Carbonyl) Mono_A Monofunctionalized A A->Mono_A + Linker B Molecule B (with Carbonyl) Final_Product Desired Conjugate (A-Linker-B) B->Final_Product Linker 1,3-Bis(aminooxy)propane Linker->Mono_A Mono_A->Final_Product + Molecule B Side_Reactions Linker 1,3-Bis(aminooxy)propane Impurity_Adduct Impurity Adduct Linker->Impurity_Adduct Dimer_A Dimer of A (A-Linker-A) Linker->Dimer_A Carbonyl_Impurity Carbonyl Impurity (e.g., Acetone) Carbonyl_Impurity->Impurity_Adduct Molecule_A Molecule A Molecule_A->Dimer_A Mono_A Monofunctionalized A Transoximation_Product Transoximation Product Mono_A->Transoximation_Product + Free Aminooxy Group Final_Product Desired Conjugate Final_Product->Transoximation_Product Troubleshooting_Workflow Start Low Yield or Unexpected Products Check_Purity Check Reagent Purity (LC-MS, NMR) Start->Check_Purity Check_pH Verify Reaction pH Check_Purity->Check_pH Purity OK Check_Stoichiometry Review Stoichiometry Check_pH->Check_Stoichiometry pH OK Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Catalyst) Check_Stoichiometry->Optimize_Conditions Stoichiometry OK Purification Refine Purification Strategy (SEC, IEX, RP-HPLC) Optimize_Conditions->Purification Success Successful Conjugation Purification->Success

References

impact of buffer pH on 1,3-Bis-aminooxy propane reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,3-Bis-aminooxy propane (B168953). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the use of 1,3-Bis-aminooxy propane in bioconjugation and other applications.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer pH for reacting this compound with an aldehyde or ketone?

A1: The optimal pH for your reaction depends on whether you are using a catalyst.

  • Uncatalyzed Reactions: For reactions without a catalyst, a slightly acidic pH in the range of 4.5 to 5.5 is generally optimal.[1] This is because the reaction mechanism involves an acid-catalyzed dehydration step.

  • Catalyzed Reactions: If you are using a nucleophilic catalyst, such as aniline (B41778) or its derivatives, the reaction can be performed efficiently at or near neutral pH (pH 7.0).[1] The catalyst helps to accelerate the reaction rate at a pH where many biomolecules are more stable.

Q2: My reaction with this compound is very slow at neutral pH. What can I do?

A2: Slow reaction rates at neutral pH are a common issue with oxime ligations. Here are a few ways to address this:

  • Add a Catalyst: The most effective way to increase the reaction rate at neutral pH is to use a catalyst. Aniline and its derivatives are commonly used for this purpose.[1]

  • Increase Reactant Concentration: The reaction is bimolecular, so increasing the concentration of either this compound or the carbonyl compound will increase the reaction rate.

  • Check for Reactant Degradation: Aminooxy compounds can be sensitive and may degrade over time. Ensure you are using a fresh or properly stored stock of this compound.

Q3: What are some common sources of low yield in my conjugation reaction with this compound?

A3: Low yields can result from several factors:

  • Suboptimal pH: As discussed in Q1, the pH needs to be optimized for your specific reaction conditions (catalyzed or uncatalyzed).

  • Reactant Instability: Ensure the purity and stability of your this compound and the carbonyl-containing molecule.

  • Steric Hindrance: Aldehydes are generally more reactive than ketones due to less steric hindrance. If you are using a sterically hindered ketone, the reaction will be slower and may result in a lower yield within a given timeframe.

  • Side Reactions: Impurities in your reagents or solvents can lead to unwanted side reactions. It is recommended to use high-purity reagents and solvents.

Q4: How stable is the resulting oxime bond?

A4: The oxime bond formed from the reaction of this compound is generally very stable, especially when compared to imine or hydrazone linkages.[2] This high stability makes it a reliable linkage for bioconjugation applications.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no product formation Incorrect buffer pH.For uncatalyzed reactions, adjust the pH to 4.5-5.5. For catalyzed reactions, ensure the pH is near 7.0.[1]
Degradation of this compound.Use a fresh stock of this compound. Store the compound at -20°C for long-term stability.
Inefficient catalyst or no catalyst at neutral pH.Add a nucleophilic catalyst like aniline to your reaction mixture when working at or near neutral pH.[1]
Low reactant concentration.Increase the concentration of your reactants to accelerate the reaction rate.
Slow reaction rate Reaction is being performed at neutral pH without a catalyst.Add a catalyst (e.g., aniline) or lower the pH to the 4.5-5.5 range if your biomolecule can tolerate it.[1]
Sterically hindered carbonyl group.Increase the reaction time and/or temperature. Consider using a more reactive aldehyde if possible.
Multiple products or side reactions Impurities in reagents or solvents.Use high-purity reagents and solvents. Ensure your starting materials are well-characterized.
Reaction with non-target functional groups.While aminooxy groups are highly chemoselective for carbonyls, ensure your reaction conditions are optimized to minimize any potential side reactions.

Data Presentation

Table 1: General Impact of Buffer pH on the Reactivity of Aminooxy Groups

pH Range Relative Reactivity (Uncatalyzed) Relative Reactivity (Aniline Catalyzed) Notes
< 4.0 DecreasingDecreasingExcessive protonation of the aminooxy group reduces its nucleophilicity.
4.5 - 5.5 OptimalHighThis range provides a good balance for the acid-catalyzed dehydration step in uncatalyzed reactions.[1]
6.0 - 7.0 Moderate to LowOptimalThe reaction rate for uncatalyzed reactions significantly decreases as the pH approaches neutral. Catalysts are highly effective in this range.[1]
> 7.5 LowModerateThe rate of the dehydration step becomes rate-limiting, and the concentration of the protonated intermediate decreases.

Note: This table provides a generalized trend for the reactivity of aminooxy groups. The optimal pH for a specific reaction may vary depending on the substrates, buffer composition, and catalyst used.

Experimental Protocols

General Protocol for Oxime Ligation using this compound

This protocol provides a general starting point for the reaction of this compound with a carbonyl-containing molecule. Optimization may be required for specific applications.

Materials:

  • This compound

  • Carbonyl-containing molecule (aldehyde or ketone)

  • Reaction Buffer (e.g., Sodium Acetate (B1210297) for pH 4.5-5.5, Sodium Phosphate (B84403) for pH 7.0)

  • Aniline (optional, for catalyzed reactions at neutral pH)

  • Organic co-solvent (e.g., DMSO, DMF, if needed for solubility)

  • Quenching reagent (e.g., an excess of a simple aldehyde or ketone like acetone)

Procedure:

  • Prepare the Reaction Buffer: Prepare the desired reaction buffer at the target pH. For example, a 100 mM sodium acetate buffer for pH 4.5 or a 100 mM sodium phosphate buffer for pH 7.0.

  • Dissolve Reactants: Dissolve the carbonyl-containing molecule in the reaction buffer. If necessary, a small amount of an organic co-solvent can be used to aid solubility.

  • Add this compound: Add a solution of this compound to the reaction mixture. A slight molar excess (e.g., 1.1 to 2 equivalents) of the bis-aminooxy compound may be beneficial.

  • Add Catalyst (if applicable): If performing the reaction at neutral pH, add a stock solution of aniline to the reaction mixture to a final concentration of 10-100 mM.

  • Incubate: Allow the reaction to proceed at room temperature or 37°C. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates and the reaction conditions.

  • Monitor the Reaction: The progress of the reaction can be monitored by techniques such as HPLC, LC-MS, or TLC.

  • Quench the Reaction (optional): If desired, the reaction can be quenched by adding an excess of a simple carbonyl compound to react with any remaining this compound.

  • Purification: Purify the desired product using an appropriate chromatographic technique (e.g., HPLC, size-exclusion chromatography).

Visualizations

Reaction_Mechanism_pH_Dependence cluster_carbonyl Carbonyl Compound cluster_aminooxy This compound cluster_reaction Reaction Pathway cluster_conditions Influence of pH Carbonyl R-C(=O)-R' Intermediate Tetrahedral Intermediate Carbonyl->Intermediate Nucleophilic Attack Aminooxy H₂N-O-(CH₂)₃-O-NH₂ Aminooxy->Intermediate Oxime Oxime Product R-C(=N-O-(CH₂)₃-O-N=C)-R' Intermediate->Oxime Dehydration pH_low Low pH (<4): Protonated Aminooxy (less nucleophilic) pH_low->Aminooxy pH_optimal Optimal pH (4.5-5.5): Acid-catalyzed Dehydration Favored pH_optimal->Intermediate pH_neutral Neutral pH (>7): Slow Dehydration (Catalyst beneficial) pH_neutral->Intermediate Troubleshooting_Workflow Start Low Reaction Yield/Rate Check_pH Is the buffer pH optimal? Start->Check_pH Adjust_pH Adjust pH: - 4.5-5.5 (uncatalyzed) - ~7.0 (catalyzed) Check_pH->Adjust_pH No Check_Catalyst Working at neutral pH? Check_pH->Check_Catalyst Yes Adjust_pH->Check_Catalyst Add_Catalyst Add Aniline Catalyst Check_Catalyst->Add_Catalyst Yes Check_Reagents Are reactants fresh and pure? Check_Catalyst->Check_Reagents No Add_Catalyst->Check_Reagents Use_Fresh_Reagents Use fresh/purified reactants Check_Reagents->Use_Fresh_Reagents No Increase_Concentration Increase reactant concentrations Check_Reagents->Increase_Concentration Yes Use_Fresh_Reagents->Increase_Concentration End Reaction Optimized Increase_Concentration->End Logical_Relationship cluster_factors Key Factors Buffer_pH Buffer pH Reaction_Rate Reaction Rate Buffer_pH->Reaction_Rate Directly Influences Reaction_Efficiency Overall Reaction Efficiency Reaction_Rate->Reaction_Efficiency Catalyst_Presence Catalyst Presence Catalyst_Presence->Reaction_Rate Strongly Influences (especially at neutral pH)

References

removing unreacted 1,3-Bis-aminooxy propane from sample

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted 1,3-bis-aminooxy propane (B168953) from experimental samples.

Troubleshooting Guides

This section addresses common issues encountered during the purification of bioconjugates to remove excess 1,3-bis-aminooxy propane.

Issue 1: Incomplete Removal of Unreacted this compound

Question: After purification, I still detect a significant amount of unreacted this compound in my sample. What should I do?

Answer: Incomplete removal of small molecule crosslinkers is a common issue. Here are several troubleshooting steps depending on your purification method:

  • For Dialysis:

    • Increase Dialysis Time and Buffer Changes: Molecules have different diffusion rates. It may be necessary to increase the dialysis duration and the number of buffer exchanges to effectively remove the crosslinker.[1] Each change of the dialysate buffer re-establishes the concentration gradient, driving more of the small molecule out of the sample.[2][3]

    • Increase Dialysis Buffer Volume: A larger volume of dialysis buffer relative to your sample volume will create a steeper concentration gradient, enhancing the diffusion of the small crosslinker out of the dialysis tubing. A buffer volume of at least 100 to 500 times the sample volume is recommended.[2][3]

    • Ensure Proper Mixing: Gentle stirring of the dialysis buffer can prevent localized saturation around the dialysis cassette and maintain the concentration gradient.[3]

    • Check MWCO of the Dialysis Membrane: Ensure the Molecular Weight Cut-Off (MWCO) of your dialysis membrane is appropriate. For a small molecule like this compound (MW: 106.12 g/mol ), a low MWCO membrane (e.g., 1-3.5 kDa) is suitable.

  • For Size Exclusion Chromatography (SEC) / Desalting:

    • Optimize Column Choice: Ensure the fractionation range of your SEC column is appropriate for separating your bioconjugate from the small crosslinker. A column designed for desalting or buffer exchange is typically suitable.[4][5]

    • Reduce Sample Volume: Overloading the column can lead to poor separation. Try reducing the volume of the sample loaded onto the column.[1]

    • Optimize Flow Rate: Slower flow rates can sometimes improve resolution between the large bioconjugate and the small crosslinker.[6][7]

  • For Solid-Phase Extraction (SPE):

    • Check Sorbent and Elution Conditions: The choice of sorbent and the polarity of the wash and elution solvents are critical. You may need to re-evaluate your SPE method to ensure the crosslinker is retained on the column while your bioconjugate is eluted, or vice-versa.

Issue 2: Significant Sample Loss During Purification

Question: I am losing a substantial amount of my bioconjugate during the purification process. How can I minimize this?

Answer: Sample loss can occur due to nonspecific binding to purification materials or aggregation. Here are some suggestions:

  • For Dialysis:

    • Nonspecific Binding: Proteins can sometimes bind to the dialysis membrane, especially at low concentrations (<0.1 mg/mL).[1] Consider adding a carrier protein like BSA to your sample before dialysis to block nonspecific binding sites.[1]

    • Precipitation: If your protein precipitates inside the dialysis tubing, it can be difficult to recover.[3] Ensure your dialysis buffer is compatible with your protein's stability (pH, ionic strength).

  • For Size Exclusion Chromatography (SEC) / Desalting:

    • Nonspecific Interactions: Proteins can interact with the stationary phase of the SEC column, leading to peak tailing and sample loss.[8] To mitigate this, you can:

      • Increase the ionic strength of the mobile phase (e.g., increase salt concentration) to reduce electrostatic interactions.[8]

      • Add a small percentage of an organic solvent or a denaturant like urea (B33335) or guanidine (B92328) to the mobile phase if your protein can tolerate it.[9]

    • Aggregation: If the protein is aggregating, it may precipitate on the column or elute in the void volume, leading to apparent loss.[4] Consider optimizing the buffer to improve protein stability.

  • For Solid-Phase Extraction (SPE):

    • Irreversible Binding: Your bioconjugate might be binding too strongly to the SPE sorbent. You may need to use a stronger elution solvent or a different sorbent with weaker binding characteristics.

Issue 3: Sample Dilution After Purification

Question: My sample is significantly diluted after removing the unreacted crosslinker. How can I avoid this?

Answer: Sample dilution is a common consequence of some purification methods.

  • Dialysis: Can sometimes lead to an increase in sample volume due to osmosis if the solute concentration inside the dialysis bag is high.[1]

  • Size Exclusion Chromatography (SEC) / Desalting: This technique can result in some dilution of the sample. The final dilution factor depends on the volume of the collected elution fraction.[5]

  • Solution: If sample dilution is a concern, you can concentrate your sample after purification using methods like centrifugal ultrafiltration.[3][10]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted this compound?

A1: The most common and effective methods for removing small, unreacted crosslinkers like this compound from larger bioconjugates are dialysis and size exclusion chromatography (also known as desalting or gel filtration).[11] Solid-phase extraction (SPE) can also be a viable option, depending on the properties of the bioconjugate and the crosslinker.

Q2: How do I choose the right purification method?

A2: The choice of method depends on several factors including sample volume, desired purity, processing time, and the stability of your bioconjugate. Refer to the comparison table below for a summary of the key features of each method.

Q3: What is the molecular weight of this compound?

A3: The molecular weight of this compound is 106.12 g/mol .[12]

Q4: Are there any specific chemical properties of this compound I should be aware of during purification?

A4: this compound contains two reactive aminooxy groups.[12] These groups are generally stable under typical purification conditions (neutral pH buffers). However, it's a small, polar molecule, which influences its behavior in different purification systems.

Comparison of Purification Methods

FeatureDialysisSize Exclusion Chromatography (SEC) / DesaltingSolid-Phase Extraction (SPE)
Principle Passive diffusion across a semi-permeable membrane based on a concentration gradient.[3]Separation based on molecular size; larger molecules elute first.[13]Separation based on differential affinity of the analyte and impurities for a solid phase.[14]
Processing Time Slow (hours to days).[15]Fast (minutes).[15]Fast (minutes).
Sample Volume Wide range (µL to L).Typically smaller volumes (µL to mL).Wide range, scalable.
Sample Recovery Generally high, but can be affected by nonspecific binding.[1]High, as there is typically no interaction with the stationary phase.[15]Can be high, but depends on method optimization.
Efficiency of Small Molecule Removal High, can achieve very low final concentrations with multiple buffer changes.[2]High, very effective for removing salts and other small molecules.[16]High, can be very selective with proper method development.
Sample Dilution Can cause some dilution or concentration depending on osmotic pressure.[1]Typically results in some sample dilution.[5]Can be used to concentrate the sample.[14]
Scalability Easily scalable.Can be scalable, but may require larger columns.Highly scalable.

Experimental Protocols

Protocol 1: Removal of Unreacted this compound using Dialysis
  • Membrane Selection and Preparation:

    • Select a dialysis membrane with a Molecular Weight Cut-Off (MWCO) of 1-3.5 kDa to ensure retention of the bioconjugate and efficient passage of the 106.12 Da this compound.

    • Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or a specific buffer.

  • Sample Loading:

    • Carefully load the bioconjugate reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped.

    • Securely seal the dialysis tubing or cassette.

  • Dialysis:

    • Immerse the sealed dialysis device in a beaker containing the dialysis buffer (a buffer compatible with your bioconjugate's stability). The buffer volume should be at least 100-500 times the sample volume.[2][3]

    • Place the beaker on a magnetic stir plate and add a stir bar. Stir gently to ensure continuous mixing of the buffer.

    • Perform the dialysis at a temperature suitable for your bioconjugate's stability (e.g., 4°C for proteins).

  • Buffer Changes:

    • Allow the dialysis to proceed for at least 4-6 hours.

    • Change the dialysis buffer completely. Repeat the buffer change at least two more times with similar time intervals (e.g., every 4-6 hours or overnight). More buffer changes will result in more complete removal of the unreacted crosslinker.[2]

  • Sample Recovery:

    • After the final buffer change, carefully remove the dialysis device from the buffer.

    • Transfer the purified bioconjugate from the dialysis device to a clean tube.

Protocol 2: Removal of Unreacted this compound using Size Exclusion Chromatography (Desalting Column)
  • Column Selection and Equilibration:

    • Select a pre-packed desalting column with an appropriate exclusion limit for your bioconjugate (e.g., a column that excludes proteins >5 kDa).

    • Equilibrate the column with a buffer that is compatible with your bioconjugate and downstream applications. Follow the manufacturer's protocol for column equilibration, which typically involves passing several column volumes of the buffer through the column.

  • Sample Preparation:

    • Ensure your bioconjugate sample is free of any precipitates by centrifugation or filtration.

  • Sample Application:

    • Allow the buffer in the column to drain until it reaches the top of the packed bed.

    • Carefully apply your sample to the center of the column bed. The sample volume should not exceed the manufacturer's recommendation (typically up to 30% of the total column volume for desalting).[5]

  • Elution:

    • Once the sample has entered the packed bed, add the equilibration buffer to the top of the column.

    • Begin collecting fractions immediately. The larger bioconjugate will elute first in the void volume of the column, while the smaller this compound will be retained in the pores of the resin and elute later.

  • Fraction Analysis:

    • Monitor the elution of your bioconjugate by measuring the absorbance at 280 nm (for proteins) or using another appropriate detection method.

    • Pool the fractions containing your purified bioconjugate.

Protocol 3: Removal of Unreacted this compound using Solid-Phase Extraction (SPE)

Note: This is a general protocol and requires optimization for your specific bioconjugate and the crosslinker.

  • Sorbent and Method Selection:

    • Choose an SPE sorbent based on the properties of your bioconjugate and this compound. For a polar molecule like this compound, a normal-phase sorbent (e.g., silica) might be used where the crosslinker is retained and the bioconjugate is washed through in a non-polar solvent. Alternatively, a reversed-phase sorbent (e.g., C18) could be used where the bioconjugate is retained and the polar crosslinker is washed away. The choice will depend heavily on the overall properties of your bioconjugate.

  • Cartridge Conditioning:

    • Condition the SPE cartridge according to the manufacturer's instructions. This typically involves washing with a strong solvent (e.g., methanol) followed by an equilibration with the loading buffer.

  • Sample Loading:

    • Load the bioconjugate reaction mixture onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a solvent that will remove either the unbound crosslinker or other impurities while your molecule of interest (bioconjugate or crosslinker) remains bound to the sorbent.

  • Elution:

    • Elute your target molecule (the purified bioconjugate) from the cartridge using a solvent that disrupts its interaction with the sorbent.

  • Analysis:

    • Analyze the eluted fraction to confirm the presence of your purified bioconjugate and the absence of the unreacted crosslinker.

Visualizations

experimental_workflow cluster_start Start: Reaction Mixture cluster_purification Purification Step cluster_methods Purification Methods cluster_end End: Purified Sample start Bioconjugate + Unreacted This compound purification Select Purification Method start->purification dialysis Dialysis purification->dialysis Slow, High Volume sec Size Exclusion Chromatography purification->sec Fast, Dilution spe Solid-Phase Extraction purification->spe Fast, Concentrates end Purified Bioconjugate dialysis->end sec->end spe->end

Caption: Workflow for removing unreacted this compound.

logical_relationship cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Solutions issue Incomplete Removal of Crosslinker cause1 Insufficient Dialysis Time/ Buffer Changes issue->cause1 cause2 Inappropriate SEC Column/Parameters issue->cause2 cause3 Incorrect SPE Method issue->cause3 solution1 Increase Dialysis Duration & Buffer Volume/Changes cause1->solution1 solution2 Optimize SEC Column, Flow Rate & Sample Volume cause2->solution2 solution3 Re-develop SPE Method (Sorbent/Solvents) cause3->solution3

References

stability of 1,3-Bis-aminooxy propane in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and frequently asked questions regarding the use and stability of 1,3-Bis-aminooxy propane (B168953) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is 1,3-Bis-aminooxy propane and what are its primary applications?

This compound is a homobifunctional crosslinking agent. It features two terminal aminooxy groups (-ONH₂) which are highly reactive towards carbonyl groups (aldehydes and ketones).[1][2] This specific reactivity allows for the chemoselective formation of stable oxime linkages (C=N-O) under mild aqueous conditions.[3] Its primary application is in bioconjugation, where it is used to link molecules together, such as protein-protein conjugation, attaching drugs to antibodies (Antibody-Drug Conjugates), or immobilizing biomolecules onto surfaces.[3][4]

Q2: How should I store and handle this compound and its aqueous solutions?

The aminooxy groups are sensitive and can degrade over time.[5] Therefore, proper storage is critical to maintain the reagent's reactivity.

  • Neat Reagent: The pure compound, often supplied as a liquid, should be stored under dry, dark conditions.[4] For long-term storage (months to years), -20°C is recommended. For short-term storage (days to weeks), 0-4°C is suitable.[4][6]

  • Aqueous Solutions: It is highly recommended to prepare and use aqueous solutions on the same day.[6] If advance preparation is necessary, store aliquots in tightly sealed vials at -20°C for up to one month.[6] Before use, allow the vial to equilibrate to room temperature for at least one hour to prevent condensation.[6]

Q3: What is the optimal pH for forming an oxime bond with this compound?

The formation of an oxime bond is pH-dependent. The reaction rate is generally slow at neutral pH (around 7.0-7.4) but can be significantly accelerated under mildly acidic conditions (pH 4.5-6.0).[7][8] This is because the reaction is catalyzed by acid.[9] However, at very low pH, the aminooxy group (pKa ≈ 5-6) becomes protonated, which reduces its nucleophilicity and slows the reaction down.[7][10] Therefore, the optimal pH is typically a compromise, often between pH 4.5 and 6.5.

Q4: How stable is the oxime bond formed after conjugation?

The oxime linkage is known for its considerable hydrolytic stability, especially when compared to other C=N bonds like imines or hydrazones.[3][8][11] The rate constant for the acid-catalyzed hydrolysis of an oxime is nearly 1000-fold lower than that for simple hydrazones.[8][9] While the bond is very stable at neutral or physiological pH, its hydrolysis is catalyzed by acid.[9] Therefore, prolonged exposure to acidic conditions (pH < 5) can lead to the cleavage of the oxime bond.[7]

Troubleshooting Guides

Problem: I am observing low or no conjugation efficiency in my experiment.

Low yield is a common issue that can often be resolved by systematically checking reaction parameters. Use the following guide and the workflow diagram below to diagnose the problem.

  • Is the pH of your reaction optimal?

    • Cause: The reaction is slow at neutral pH.

    • Solution: Adjust the reaction buffer to a mildly acidic pH, typically between 4.5 and 6.5. Perform small-scale pilot reactions to determine the optimal pH for your specific molecules.

  • Have you considered using a catalyst?

    • Cause: The uncatalyzed reaction can be slow, even at optimal pH.

    • Solution: The use of an aniline (B41778) catalyst (typically at 10-100 mM) can increase reaction rates significantly, especially at neutral pH.[7] Other, less toxic catalytic amine buffers have also been developed and can accelerate the reaction by several orders of magnitude.[12]

  • Could your this compound reagent have degraded?

    • Cause: Aminooxy compounds are sensitive and can degrade with improper storage or handling.[5]

    • Solution: Use a fresh vial of the reagent or one that has been stored correctly at -20°C.[4] If using a stock solution, ensure it was freshly prepared. It is recommended to use prepared solutions within one week.[5]

  • Does your buffer contain interfering substances?

    • Cause: Buffers containing primary amines (e.g., Tris) can compete with the aminooxy group for reaction with carbonyls, although this is less common than with other amine-reactive chemistries. More importantly, ensure no extraneous aldehydes or ketones are present in your buffers or on your labware, as they will consume the reagent.

    • Solution: Use non-amine-containing buffers such as MES, acetate, or phosphate. Ensure all solutions are prepared with high-purity water and reagents.

G start Start: Low Conjugation Yield check_ph 1. Check Reaction pH Is it between 4.5-6.5? start->check_ph adjust_ph Adjust pH to 4.5-6.5 and repeat experiment check_ph->adjust_ph No check_catalyst 2. Check for Catalyst Are you using aniline or another catalyst? check_ph->check_catalyst Yes adjust_ph->check_catalyst add_catalyst Add catalyst (e.g., 10-100 mM aniline) and repeat experiment check_catalyst->add_catalyst No check_reagent 3. Check Reagent Quality Is the this compound reagent fresh and properly stored? check_catalyst->check_reagent Yes add_catalyst->check_reagent use_new_reagent Use a fresh vial of reagent or prepare a fresh stock solution check_reagent->use_new_reagent No check_buffer 4. Check Buffer Composition Does the buffer contain interfering substances (e.g., stray carbonyls)? check_reagent->check_buffer Yes use_new_reagent->check_buffer use_clean_buffer Use a clean, non-interfering buffer (e.g., MES, Phosphate) check_buffer->use_clean_buffer Yes fail Further Investigation Needed (e.g., check molecule integrity, stoichiometry) check_buffer->fail No success Problem Resolved use_clean_buffer->success G cluster_0 pH Scale cluster_1 Oxime Bond Stability Acidic Acidic (pH < 6) Neutral Neutral (pH ~7) Low_Stability Lower Stability (Hydrolysis Rate Increases) Acidic->Low_Stability promotes hydrolysis Basic Basic (pH > 8) High_Stability High Stability (Hydrolysis is very slow) Neutral->High_Stability favors stability Basic->High_Stability favors stability

References

Technical Support Center: Scaling Up 1,3-Bis(aminooxy)propane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for challenges in scaling up reactions involving 1,3-bis(aminooxy)propane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the scale-up of these sensitive yet versatile reactions.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter when moving your 1,3-bis(aminooxy)propane reactions from the lab bench to a larger scale.

Issue 1: Low or Inconsistent Yields at Larger Scale

  • Question: We are observing a significant drop in yield and batch-to-batch inconsistency since moving from a 1 g scale to a 100 g scale. What are the likely causes and how can we mitigate this?

  • Answer: Low and inconsistent yields during the scale-up of reactions with 1,3-bis(aminooxy)propane are often multifactorial. Here are the primary areas to investigate:

    • Inefficient Heat Transfer: Oxime formation is often an exothermic process. On a larger scale, the surface-area-to-volume ratio decreases, making it harder to dissipate heat. This can lead to localized "hot spots" where side reactions and degradation of the heat-sensitive aminooxy reagent can occur.

      • Solution:

        • Improved Reactor Design: Utilize jacketed reactors with efficient heat transfer fluids and good agitation.

        • Controlled Reagent Addition: Instead of adding the carbonyl compound all at once, use a controlled addition funnel or a syringe pump to add it portion-wise. This allows the cooling system to manage the heat generated.

        • Temperature Monitoring: Place temperature probes strategically within the reactor to monitor for any temperature spikes.

    • Poor Mixing and Mass Transfer: Inadequate mixing can lead to localized areas of high reactant concentration, promoting side reactions like oligomerization. This is especially critical when dealing with a bifunctional reagent like 1,3-bis(aminooxy)propane.

      • Solution:

        • Optimize Agitation: Adjust the stirrer speed and type (e.g., overhead stirrer with a suitable impeller) to ensure homogenous mixing throughout the reaction vessel.

        • Solvent Selection: Ensure your chosen solvent can maintain all reactants and intermediates in solution throughout the reaction.

    • Stoichiometric Imbalance: Even small errors in weighing large quantities of reactants can lead to a significant stoichiometric imbalance, resulting in incomplete conversion and the formation of undesired byproducts.

      • Solution:

        • Accurate Dispensing: Use calibrated scales and consider dispensing reagents as solutions of known concentration to improve accuracy.

        • In-Process Monitoring: Use techniques like HPLC or TLC to monitor the consumption of starting materials and the formation of the desired product.

Issue 2: Formation of Insoluble Oligomers/Polymers

  • Question: Our reaction mixture becomes increasingly viscous and we are isolating an insoluble, gel-like material. How can we prevent this?

  • Answer: The formation of insoluble materials is a classic sign of uncontrolled polymerization, a significant risk when working with a bifunctional crosslinker like 1,3-bis(aminooxy)propane.

    • Cause: When both aminooxy groups of the propane (B168953) linker react with different carbonyl-containing molecules, it can lead to the formation of long polymer chains, which may be insoluble in your reaction solvent.

    • Solutions:

      • High Dilution: Running the reaction at a lower concentration can favor intramolecular reactions (if applicable to your target molecule) or limit the extent of intermolecular polymerization.

      • Precise Stoichiometry: Ensure a precise 1:2 molar ratio if you are reacting 1,3-bis(aminooxy)propane with a monofunctional carbonyl compound. An excess of the carbonyl compound can cap the growing polymer chains.

      • "Pseudo-High Dilution" Addition: Add the 1,3-bis(aminooxy)propane solution slowly to a well-stirred solution of the carbonyl compound. This maintains a low instantaneous concentration of the bifunctional reagent, minimizing oligomerization.

Issue 3: Difficult Purification of the Final Product

  • Question: We are struggling to purify our target molecule from unreacted starting materials and oligomeric byproducts at a larger scale. What purification strategies are recommended?

  • Answer: Purification is a common bottleneck in scaling up reactions. The strategy will depend on the properties of your target molecule.

    • Crystallization: If your product is a solid, crystallization is often the most effective and scalable purification method.

      • Solvent Screening: Perform small-scale experiments to identify a suitable solvent or solvent system for crystallization.

    • Large-Scale Chromatography:

      • Flash Chromatography: Automated flash chromatography systems with larger columns can be used for multi-gram scale purification.

      • Preparative HPLC: For high-purity requirements, preparative HPLC is an option, although it can be expensive and time-consuming for very large quantities.

    • Extraction and Washes: A well-designed workup procedure can significantly simplify purification.

      • Aqueous Washes: Use acidic and basic washes to remove unreacted starting materials and water-soluble byproducts.

    • Tangential Flow Filtration (TFF): If you are synthesizing a larger molecule or a polymer, TFF can be an effective method to remove small molecule impurities.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for scaling up oxime ligation reactions with 1,3-bis(aminooxy)propane?

A1: The optimal pH for oxime formation is typically between 4 and 5.[1] Under these mildly acidic conditions, the reaction rate is accelerated. However, at a large scale, maintaining a uniform pH throughout the reactor can be challenging. It is crucial to use a well-buffered system and monitor the pH throughout the reaction.

Q2: Are catalysts necessary for large-scale reactions, and which ones are recommended?

A2: While many oxime ligations can proceed without a catalyst, the use of a catalyst is highly recommended for improving reaction rates and efficiency at scale, especially with less reactive ketones. Aniline and its derivatives are effective catalysts.[1] However, due to toxicity concerns with aniline, alternative catalysts are often preferred in industrial settings.

Q3: How stable is the oxime bond under typical industrial processing conditions?

A3: The oxime bond is generally more stable to hydrolysis than the corresponding imine or hydrazone linkages, particularly at neutral or slightly acidic pH.[1] This makes it a robust linkage for many applications. However, prolonged exposure to strong acids or bases can lead to cleavage.

Q4: What are the key safety considerations when handling 1,3-bis(aminooxy)propane at a large scale?

A4: 1,3-bis(aminooxy)propane is a reactive and sensitive compound.[2]

  • Storage: It should be stored at low temperatures (e.g., -20°C) and used as quickly as possible after being brought to room temperature.

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area.

  • Exothermic Reactions: Be prepared for a potential exotherm, especially when adding the carbonyl compound. Have an adequate cooling system in place.

Q5: Can we use 1,3-bis(aminooxy)propane to form hydrogels? What are the scale-up challenges?

A5: Yes, 1,3-bis(aminooxy)propane can be used as a crosslinker to form oxime-based hydrogels. The primary scale-up challenges are:

  • Homogeneity: Achieving a uniform mixture of the polymer backbone and the crosslinker before gelation is critical for consistent hydrogel properties. This requires efficient mixing in a short amount of time.

  • Heat Dissipation: The crosslinking reaction can be exothermic, and managing the heat is crucial to prevent defects in the hydrogel structure.

  • Controlled Gelation Time: The gelation time can be tuned by adjusting the pH and catalyst concentration. On a large scale, it's important to have a reproducible and manageable gelation time to allow for proper molding or shaping of the hydrogel.

Quantitative Data

Reactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)Reference
1,3-bis(aminooxy)propane4-methyl-2-hydroxybenzaldehydeEthanol55-601460.4[3]
1,3-bis(aminooxy)propanep-nitrobenzaldehydeEthanol55371.8[4]

Experimental Protocols

General Protocol for Small-Scale Bis-Oxime Synthesis

This protocol is based on literature procedures and can be adapted for scale-up with the considerations mentioned in the troubleshooting guide.[3][4]

  • Dissolve the aldehyde or ketone (2.02 mmol) in a suitable solvent (e.g., ethanol, 4 mL).

  • In a separate flask, dissolve 1,3-bis(aminooxy)propane (1.00 mmol) in the same solvent (4 mL).

  • Slowly add the 1,3-bis(aminooxy)propane solution to the stirred aldehyde/ketone solution at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 55-60°C) and stir for the required time (monitor by TLC or HPLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration and wash with a cold solvent (e.g., n-hexane).

  • If no precipitate forms, concentrate the solution under reduced pressure to induce precipitation or to prepare it for chromatographic purification.

  • Dry the product under vacuum.

Visualizations

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed Check_Mixing Evaluate Mixing Efficiency Start->Check_Mixing Check_Temp Monitor Temperature Profile Start->Check_Temp Check_Stoichiometry Verify Stoichiometry Start->Check_Stoichiometry Improve_Agitation Improve Agitation Check_Mixing->Improve_Agitation Poor Controlled_Addition Implement Controlled Addition Check_Temp->Controlled_Addition Exotherm Accurate_Dispensing Ensure Accurate Reagent Dispensing Check_Stoichiometry->Accurate_Dispensing Inaccurate End Yield Improved Improve_Agitation->End Resolved Controlled_Addition->End Resolved Accurate_Dispensing->End Resolved

Caption: Troubleshooting workflow for addressing low yields.

Experimental Workflow for Bis-Oxime Synthesis

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep_Aldehyde Prepare Aldehyde/Ketone Solution Mix Combine Solutions Prep_Aldehyde->Mix Prep_Amine Prepare 1,3-Bis(aminooxy)propane Solution Prep_Amine->Mix Heat Heat and Stir Mix->Heat Monitor Monitor Progress (TLC/HPLC) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Isolate Isolate Product (Filtration/Concentration) Cool->Isolate Purify Purify (Crystallization/Chromatography) Isolate->Purify If needed Dry Dry Product Isolate->Dry Directly Purify->Dry

Caption: General experimental workflow for bis-oxime synthesis.

References

Validation & Comparative

A Comparative Guide to PROTAC Linkers: 1,3-Bis-aminooxy Propane and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy for therapeutic intervention. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. A PROTAC molecule is composed of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. While the choice of ligands determines the target, the linker is a critical determinant of the PROTAC's overall efficacy, influencing ternary complex formation, physicochemical properties, and ultimately, the potency of protein degradation.

This guide provides a comparative analysis of 1,3-bis-aminooxy propane (B168953), a short, flexible alkyl-based linker, against other commonly employed PROTAC linkers. By examining experimental data and outlining key evaluation methodologies, this document serves as a resource for researchers, scientists, and drug development professionals in the rational design of next-generation protein degraders.

The Role of the Linker in PROTAC Efficacy

The linker in a PROTAC is not merely a passive spacer but an active contributor to its biological function. The length, rigidity, and chemical composition of the linker dictate the spatial orientation of the POI and E3 ligase within the ternary complex.[1] An optimal linker facilitates productive protein-protein interactions, leading to efficient ubiquitination and subsequent degradation of the target protein. Conversely, a suboptimal linker can result in steric hindrance, unstable ternary complexes, or poor pharmacokinetic properties.[1][2]

PROTAC linkers are broadly categorized into two main classes: flexible and rigid. Flexible linkers, such as alkyl chains and polyethylene (B3416737) glycol (PEG) chains, offer conformational freedom, which can be advantageous in the initial stages of PROTAC design.[1] Rigid linkers, incorporating cyclic or aromatic moieties, can pre-organize the PROTAC into a bioactive conformation, potentially enhancing potency and improving pharmacokinetic profiles.[3]

Comparative Analysis of PROTAC Linker Performance

The efficacy of a PROTAC is primarily quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum level of degradation (Dmax). The following tables summarize representative experimental data comparing the performance of different linker types.

Table 1: Comparison of Flexible Linkers: Alkyl vs. PEG

Linker TypeRepresentative StructureTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Cell LineKey Observations
Short Alkyl Chain Propane-basedEstrogen Receptor α (ERα)VHL~100-500>80MCF7Demonstrates effective degradation, though potency can be sensitive to length.[4]
Bruton's Tyrosine Kinase (BTK)Cereblon1-40>85RamosShort alkyl linkers can yield highly potent degraders.
PEG Chain PEG3Bromodomain-containing protein 4 (BRD4)Cereblon<50>90HeLaPEG linkers can improve solubility and lead to potent degradation.[4]
PEG4Tank-binding kinase 1 (TBK1)VHL~3>95Not SpecifiedOptimal PEG linker length can result in very high potency.[1]

Table 2: Comparison of Flexible vs. Rigid Linkers

Linker TypeRepresentative StructureTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Cell LineKey Observations
Flexible (Alkyl/Ether) Mixed Alkyl/PEGAndrogen Receptor (AR)Cereblon~10>90LNCaPFlexible linkers are a common starting point and can be highly effective.
Rigid (Piperazine/Aromatic) Piperazine-basedBromodomain-containing protein 4 (BRD4)VHL<10>9522Rv1Rigid linkers can enhance potency by pre-organizing the PROTAC.
B-cell lymphoma 2 (Bcl-2)VHL~25>80RS4;11The rigidity can improve metabolic stability.

Signaling Pathways and Experimental Workflows

The successful design and evaluation of PROTACs rely on a thorough understanding of their mechanism of action and the application of robust experimental protocols.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release & Recycle Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_analysis Data Analysis & Optimization Design Design PROTAC Library (Varying Linkers) Synthesis Chemical Synthesis Design->Synthesis QC Purification & QC (NMR, LC-MS) Synthesis->QC Ternary_Complex_Assay Ternary Complex Formation Assay (SPR, ITC, NanoBRET) QC->Ternary_Complex_Assay Degradation_Assay Protein Degradation Assay (Western Blot, In-Cell Western) QC->Degradation_Assay Viability_Assay Cell Viability Assay (MTS, CellTiter-Glo) Degradation_Assay->Viability_Assay Data_Analysis Determine DC50 & Dmax Degradation_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Optimization Lead Optimization SAR->Optimization

Caption: A generalized workflow for the design and evaluation of PROTACs.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the performance of PROTACs.

Western Blotting for Protein Degradation (DC50 and Dmax Determination)

This is the most common method to quantify the degradation of a target protein.

a. Cell Culture and Treatment:

  • Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of treatment.

  • Allow cells to adhere overnight.

  • Prepare serial dilutions of the PROTAC compounds in cell culture medium.

  • Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

b. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA protein assay.

c. SDS-PAGE and Immunoblotting:

  • Normalize the protein concentration of all samples.

  • Denature the proteins by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

  • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

  • Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

d. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control.

  • Calculate the percentage of remaining protein relative to the vehicle control.

  • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for PROTAC activity. Several biophysical techniques can be used to characterize this interaction.

a. Surface Plasmon Resonance (SPR):

  • Immobilize the E3 ligase or the target protein on an SPR sensor chip.

  • Inject the other protein partner (either target protein or E3 ligase) to measure the binary interaction.

  • To assess ternary complex formation, pre-incubate the protein in solution with the PROTAC before injecting it over the immobilized protein.

  • An increase in the binding response in the presence of the PROTAC indicates the formation of a ternary complex.

  • Kinetic analysis of the sensorgrams can provide association and dissociation rate constants.

b. Isothermal Titration Calorimetry (ITC):

  • Place one of the proteins (e.g., E3 ligase) in the ITC cell.

  • Titrate the PROTAC into the cell to measure the binary binding affinity.

  • To measure ternary complex formation, pre-saturate the protein in the cell with the other protein partner (the target protein) and then titrate in the PROTAC.

  • The thermodynamic parameters (enthalpy, entropy, and binding affinity) of the ternary complex formation can be determined.

c. NanoBRET™ Ternary Complex Assay (in-cell):

  • Co-transfect cells with expression vectors for the target protein fused to NanoLuc® luciferase and the E3 ligase component (e.g., VHL or CRBN) fused to HaloTag®.

  • Label the HaloTag® fusion protein with a fluorescent ligand.

  • Treat the cells with the PROTAC.

  • If a ternary complex forms, the NanoLuc® donor and the fluorescently labeled HaloTag® acceptor are brought into proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET).

  • The BRET signal is measured using a plate reader and is proportional to the amount of ternary complex formed.

In Vitro Ubiquitination Assay

This assay directly measures the ubiquitination of the target protein induced by the PROTAC.

  • Combine the purified target protein, E1 activating enzyme, E2 conjugating enzyme, E3 ligase, ubiquitin, and ATP in a reaction buffer.

  • Add the PROTAC at various concentrations.

  • Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Analyze the reaction products by Western blotting using an antibody against the target protein or ubiquitin to visualize the formation of polyubiquitinated target protein.

Conclusion

The linker is a critical component in the design of efficacious PROTACs. While 1,3-bis-aminooxy propane represents a simple, short, and flexible alkyl linker, the optimal linker choice is highly dependent on the specific target protein and E3 ligase pair. The comparative data suggests that while short alkyl linkers can be effective, systematic optimization of linker length and composition, including the exploration of PEG and rigid linkers, is crucial for achieving high potency and favorable drug-like properties. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of novel PROTACs, enabling researchers to make informed decisions in the linker design process and accelerate the development of new targeted protein degradation therapies.

References

A Head-to-Head Comparison: 1,3-Bis-aminooxy Propane vs. Maleimide Crosslinkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical decision that can significantly impact the stability, efficacy, and overall success of a bioconjugate. This guide provides an objective comparison of two popular crosslinking chemistries: the oxime ligation facilitated by 1,3-bis-aminooxy propane (B168953) and the Michael addition reaction of maleimides.

This comparison delves into the reaction mechanisms, specificity, stability, and typical applications of each crosslinker, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.

At a Glance: Key Differences

Feature1,3-Bis-aminooxy PropaneMaleimide (B117702) Crosslinkers
Reactive Partner Aldehydes and KetonesThiols (Sulfhydryls)
Resulting Linkage Oxime BondThioether Bond
Reaction Name Oxime LigationThia-Michael Addition
Optimal pH 4.5 - 7.06.5 - 7.5
Linkage Stability High hydrolytic stabilityStable, but susceptible to retro-Michael reaction
Key Advantage Highly stable and specific linkageFast and efficient reaction with readily available thiols
Common Applications PROTACs, hydrogels, bioconjugationAntibody-Drug Conjugates (ADCs), protein labeling

Reaction Mechanisms: A Tale of Two Chemistries

The fundamental difference between these two crosslinkers lies in their reaction partners and the resulting covalent bond.

This compound: The Oxime Ligation

This compound is a homobifunctional crosslinker with two terminal aminooxy groups. These groups react specifically with aldehydes or ketones to form a highly stable oxime linkage. This bioorthogonal reaction, known as oxime ligation, is valued for its high specificity and the stability of the resulting bond.[1][2] The reaction proceeds via a nucleophilic attack of the aminooxy group on the carbonyl carbon, followed by dehydration to form the oxime.

G cluster_0 Oxime Ligation Aminooxy_Group R-O-NH₂ Carbonyl_Group R'-C(=O)-R'' Aminooxy_Group->Carbonyl_Group + Intermediate R-O-NH-C(OH)(R')-R'' Carbonyl_Group->Intermediate Nucleophilic Attack Oxime_Bond R-O-N=C(R')-R'' Intermediate->Oxime_Bond - H₂O Water H₂O Intermediate->Water

Fig 1. Reaction mechanism of oxime ligation.

Maleimide Crosslinkers: The Thia-Michael Addition

Maleimide crosslinkers contain a maleimide group, which is an α,β-unsaturated carbonyl compound. This group readily reacts with thiol (sulfhydryl) groups, most commonly found in the side chains of cysteine residues in proteins, via a Michael addition reaction.[3][] This results in the formation of a stable thioether bond. The reaction is highly efficient and proceeds rapidly at physiological pH.[5]

G cluster_1 Thia-Michael Addition Maleimide Maleimide (R) Thiol Thiol (R'-SH) Maleimide->Thiol + Thioether_Bond Thioether Adduct Thiol->Thioether_Bond Nucleophilic Attack

Fig 2. Reaction mechanism of thia-Michael addition.

Performance Comparison: Stability and Specificity

ParameterThis compound (Oxime Ligation)Maleimide Crosslinkers (Thia-Michael Addition)
Specificity Highly specific for aldehydes and ketones.Highly specific for thiols at pH 6.5-7.5. At pH > 7.5, reactivity with amines can occur.[6]
Reaction Rate Generally slower than maleimide reactions at neutral pH, but can be accelerated by catalysts (e.g., aniline).[7][8]Very fast at pH 7.0-7.5.[]
Linkage Stability Oxime bonds are known for their exceptional hydrolytic stability, being significantly more stable than hydrazone linkages.[10][11][12][13][14]The thioether bond is generally stable. However, it can undergo a retro-Michael reaction, especially in the presence of other thiols, leading to dissociation of the conjugate. Strategies exist to mitigate this instability.[]
Side Reactions The aminooxy group is highly reactive and can be challenging to handle and store.[7]Maleimide groups can undergo hydrolysis, especially at higher pH, rendering them inactive.[5] Homopolymerization of maleimides can also occur at elevated temperatures.[15]

Experimental Protocols

Protocol 1: General Procedure for Bioconjugation using this compound

This protocol provides a general workflow for crosslinking two biomolecules (Biomolecule-A and Biomolecule-B), where one is modified to contain an aldehyde or ketone group.

  • Preparation of Biomolecules:

    • Modify Biomolecule-A to introduce a carbonyl group (aldehyde or ketone). This can be achieved through various methods, such as periodate (B1199274) oxidation of a terminal diol in a glycoprotein (B1211001) or enzymatic modification.

    • Dissolve the modified Biomolecule-A and Biomolecule-B in a suitable buffer, typically at a pH between 4.5 and 7.0. Aniline can be added as a catalyst to increase the reaction rate.[7]

  • Crosslinking Reaction:

    • Add a molar excess of this compound to the mixture of Biomolecule-A and Biomolecule-B. The exact molar ratio should be optimized for the specific application.

    • Incubate the reaction mixture at room temperature or 37°C. The reaction time can vary from a few hours to overnight, depending on the reactants and the presence of a catalyst.[16][17]

  • Purification:

    • Remove the excess crosslinker and unreacted biomolecules using standard purification techniques such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography.

  • Characterization:

    • Analyze the resulting conjugate by SDS-PAGE, mass spectrometry, or other relevant techniques to confirm the successful crosslinking and determine the conjugation efficiency.

G cluster_2 Oxime Ligation Workflow A Introduce Carbonyl into Biomolecule A C Mix Biomolecule A and B with This compound A->C B Prepare Solution of Biomolecule B B->C D Incubate (pH 4.5-7.0) C->D E Purify Conjugate D->E F Characterize E->F

Fig 3. Experimental workflow for oxime ligation.

Protocol 2: General Procedure for Protein-Protein Crosslinking using a Homobifunctional Maleimide Crosslinker

This protocol outlines the steps for crosslinking two proteins containing accessible cysteine residues.

  • Preparation of Proteins:

    • Dissolve the proteins to be crosslinked in a degassed, amine-free buffer at pH 7.0-7.5 (e.g., PBS, HEPES).[3][18] Protein concentrations of 1-10 mg/mL are typically used.[3][18]

    • If the proteins have intramolecular disulfide bonds that need to be targeted, reduce them with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). An excess of TCEP is typically used, followed by incubation for about 20-30 minutes at room temperature.[3][19] It is crucial to remove the reducing agent before adding the maleimide crosslinker.

  • Crosslinking Reaction:

    • Dissolve the homobifunctional maleimide crosslinker in a suitable organic solvent (e.g., DMSO or DMF) to prepare a stock solution.[18]

    • Add the maleimide crosslinker solution to the protein mixture. A molar excess of the crosslinker over the protein is generally used, with the optimal ratio determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[20]

  • Quenching and Purification:

    • Quench the reaction by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, to react with any excess maleimide groups.

    • Purify the crosslinked conjugate from excess crosslinker and unreacted proteins using methods like gel filtration, dialysis, or chromatography.[3]

  • Characterization:

    • Analyze the purified conjugate using SDS-PAGE to visualize the crosslinked products, and further characterize by mass spectrometry if needed.

G cluster_3 Maleimide Crosslinking Workflow A Reduce Disulfide Bonds (if necessary) B Prepare Protein Solution (pH 7.0-7.5) A->B C Add Maleimide Crosslinker B->C D Incubate C->D E Quench Reaction D->E F Purify Conjugate E->F G Characterize F->G

Fig 4. Experimental workflow for maleimide crosslinking.

Conclusion: Making the Right Choice

The selection between this compound and maleimide crosslinkers is contingent on the specific requirements of the application.

  • This compound is the superior choice when linkage stability is paramount . The resulting oxime bond's resistance to hydrolysis makes it ideal for applications requiring long-term stability in biological environments. The requirement for a carbonyl reaction partner offers a high degree of specificity, provided one can be selectively introduced into the biomolecule of interest.

  • Maleimide crosslinkers are favored for their rapid reaction kinetics and the relative ease of targeting native or engineered cysteine residues . This makes them a workhorse in applications like ADC development and protein labeling where high efficiency and throughput are crucial. However, researchers must be mindful of the potential for retro-Michael reactions and take steps to ensure the long-term stability of the conjugate if required.

By carefully considering the factors of specificity, stability, and reaction kinetics, researchers can confidently select the crosslinking chemistry that best aligns with their experimental goals and paves the way for the successful development of novel bioconjugates.

References

Navigating the Crosslinking Maze: A Comparative Guide to 1,3-Bis-aminooxy Propane for Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of structural proteomics, chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for deciphering protein-protein interactions and elucidating the three-dimensional structures of protein complexes. The choice of a crosslinking reagent is paramount to the success of these experiments. This guide provides a comparative analysis of 1,3-bis-aminooxy propane (B168953), a homobifunctional crosslinker, against other commonly used reagents, offering researchers the data and protocols needed to make informed decisions for their experimental designs.

The Rise of Alternative Chemistries in XL-MS

While traditional N-hydroxysuccinimide (NHS) ester-based crosslinkers that target primary amines on lysine (B10760008) residues have been the workhorses of XL-MS, the field is increasingly exploring alternative chemistries to expand the toolkit for structural analysis.[1] These novel reagents aim to target different amino acid residues, offer varying spacer arm lengths, and introduce functionalities like MS-cleavability to simplify data analysis. 1,3-bis-aminooxy propane falls into this category of alternative chemistries, targeting carbonyl groups (aldehydes and ketones) through aminooxy-aldehyde ligation to form stable oxime bonds.[2]

Comparative Analysis of Crosslinking Reagents

The selection of a crosslinking reagent is a critical step that influences the outcome of an XL-MS experiment. The ideal crosslinker should be specific, efficient, and compatible with mass spectrometry analysis. Below is a comparison of this compound with other classes of crosslinking reagents.

FeatureThis compound (Projected)NHS Esters (e.g., DSS, BS3)Carbodiimides (e.g., EDC)Cysteine-Reactive (e.g., BBAE)
Target Residues Aldehydes/Ketones (on oxidized carbohydrates or genetically incorporated non-canonical amino acids)Primary amines (Lysine, Protein N-termini)Carboxylic acids (Aspartic acid, Glutamic acid) and primary aminesThiols (Cysteine)
Reaction pH 4.5 - 6.07.0 - 8.54.5 - 6.06.5 - 7.5
Bond Formed OximeAmideAmide (zero-length)Thioether
Bond Stability Generally stableVery stableVery stableVery stable
MS-Cleavable No (can be designed with cleavable spacers)No (unless specifically designed, e.g., DSSO)NoNo (unless specifically designed)
Specificity High for carbonylsHigh for primary aminesCan lead to polymerizationHigh for free thiols
Key Advantage Orthogonal to amine and thiol chemistriesTargets abundant surface-exposed residuesZero-length crosslinker, good for hydrogen bond mimickingTargets less abundant residues, simplifying analysis
Key Disadvantage Requires introduction of carbonyl groups into proteinsCan be promiscuous if lysines are abundantCan cause protein precipitationCysteines are often in disulfide bonds or buried

Experimental Protocols

Detailed and robust experimental protocols are essential for reproducible XL-MS results. Below are generalized protocols for protein crosslinking and a specific, projected protocol for the use of this compound.

General Protocol for Protein Crosslinking with NHS Esters (e.g., DSS)
  • Sample Preparation: Ensure the protein sample is in an amine-free buffer (e.g., HEPES or phosphate (B84403) buffer) at a pH of 7.5–8.0. The typical protein concentration is 0.1–2 mg/mL.

  • Crosslinker Preparation: Prepare a fresh stock solution of the NHS ester crosslinker (e.g., 25 mM DSS) in a dry organic solvent like DMSO.

  • Crosslinking Reaction: Add the crosslinker to the protein solution at a final concentration of 0.5–2 mM. Incubate for 30–60 minutes at room temperature.

  • Quenching: Stop the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 20–50 mM. Incubate for 15 minutes.

  • Sample Preparation for MS: Denature the crosslinked proteins, reduce disulfide bonds with DTT, and alkylate with iodoacetamide.

  • Proteolytic Digestion: Digest the proteins with a protease like trypsin overnight at 37°C.

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

Projected Protocol for Crosslinking with this compound

This protocol assumes the target protein is a glycoprotein (B1211001).

  • Aldehyde Generation:

    • Prepare the glycoprotein in an appropriate buffer (e.g., acetate (B1210297) buffer, pH 5.5).

    • Add sodium periodate (B1199274) to a final concentration of 1-10 mM to oxidize the carbohydrate moieties and generate aldehydes.

    • Incubate on ice for 15-30 minutes in the dark.

    • Quench the reaction by adding glycerol (B35011) to a final concentration of 20-50 mM.

    • Remove excess reagents by buffer exchange.

  • Crosslinker Preparation: Prepare a fresh stock solution of this compound in an aqueous buffer.

  • Crosslinking Reaction:

    • Add this compound to the oxidized glycoprotein solution at a molar excess.

    • The reaction is typically carried out at a pH of 4.5-6.0.

    • Incubate for 2-4 hours at room temperature.

  • Sample Preparation for MS: Proceed with denaturation, reduction, alkylation, and proteolytic digestion as described in the general protocol.

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

Visualizing the Workflow and Chemistry

To better understand the experimental process and the underlying chemical reactions, the following diagrams are provided.

XLMS_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis Protein Complex Protein Complex Crosslinking Crosslinking Protein Complex->Crosslinking Quenching Quenching Crosslinking->Quenching Digestion Digestion Quenching->Digestion LC-MS/MS LC-MS/MS Digestion->LC-MS/MS Database Search Database Search LC-MS/MS->Database Search Data Validation Data Validation Database Search->Data Validation Structural Modeling Structural Modeling Data Validation->Structural Modeling

Caption: General workflow for a chemical crosslinking-mass spectrometry experiment.

Aminooxy_Chemistry cluster_reactants Reactants cluster_product Product Protein1_Aldehyde Protein 1 with Aldehyde Crosslinked_Product Protein 1-CH=N-O-(CH₂)₃-O-N=CH-Protein 2 (Oxime Bonds) Protein1_Aldehyde->Crosslinked_Product + Crosslinker H₂N-O-(CH₂)₃-O-NH₂ (this compound) Crosslinker->Crosslinked_Product + Protein2_Aldehyde Protein 2 with Aldehyde Protein2_Aldehyde->Crosslinked_Product

Caption: Reaction of this compound with aldehyde-containing proteins.

Conclusion

The field of XL-MS is continually evolving, with the development of new crosslinking reagents and methodologies.[3] this compound represents a promising, albeit not yet widely adopted, chemistry for probing protein structures. Its main advantage lies in its orthogonal reactivity towards carbonyl groups, which can be selectively introduced into proteins. This allows for highly specific crosslinking, potentially reducing the complexity of the resulting peptide mixtures. However, the necessity of an additional step to generate these reactive groups is a key consideration.

For research groups looking to explore protein structures in systems where lysine residues are either scarce or overly abundant, or for those interested in targeting glycosylated proteins, this compound offers a valuable alternative to traditional crosslinkers. As with any XL-MS experiment, careful optimization of reaction conditions and the use of appropriate data analysis software are crucial for success. The information and protocols provided in this guide serve as a starting point for researchers to incorporate this and other novel crosslinking chemistries into their structural proteomics workflows.

References

Monitoring the Formation of 1,3-Bis-aminooxy Propane Adducts: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation and the synthesis of novel chemical entities, real-time monitoring of reaction kinetics is paramount for process optimization and quality control. The formation of a bis-oxime from 1,3-bis(aminooxy)propane and an aldehyde is a key reaction in this field. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for monitoring this reaction, supported by experimental data and detailed protocols.

Introduction to the Reaction and Monitoring Techniques

The reaction between 1,3-bis(aminooxy)propane and an aldehyde, such as p-nitrobenzaldehyde, results in the formation of a stable bis-oxime linkage. This type of ligation is widely used in chemical biology and drug delivery due to its high selectivity and biocompatibility. Accurate monitoring of this reaction is crucial for determining reaction endpoints, understanding kinetics, and identifying potential side products.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, offers a powerful, non-invasive method for real-time reaction monitoring. It provides structural information and allows for the simultaneous quantification of reactants, intermediates, and products directly in the reaction mixture.[1][2] Alternative techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are also commonly employed for their high sensitivity and separation capabilities.

Comparison of Analytical Techniques

Feature¹H NMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Measures the magnetic properties of atomic nuclei to provide structural and quantitative information.Separates components of a mixture based on their differential partitioning between a mobile and stationary phase.Separates volatile compounds based on their partitioning between a mobile gas phase and a stationary phase, followed by mass-based detection.
Sample Preparation Minimal; reaction can often be run directly in an NMR tube with a deuterated solvent.Requires sample quenching, filtration, and dilution. Potential for derivatization.Often requires derivatization to increase volatility and thermal stability of the analytes.
Quantitative Analysis Inherently quantitative without the need for calibration curves for relative quantification. Absolute quantification is possible with an internal standard.[1]Requires calibration curves with purified standards for each analyte for accurate quantification.Requires calibration curves with purified standards for each analyte for accurate quantification.
Information Provided Structural information of all components, kinetic data, and identification of unknown intermediates or side products.Retention time and peak area for quantification. Limited structural information from UV spectrum.Retention time and mass spectrum for identification and quantification. Provides structural information through fragmentation patterns.
Speed of Analysis Rapid data acquisition (seconds to minutes per spectrum), allowing for real-time monitoring of fast reactions.[1]Analysis time is typically longer (minutes per sample) due to chromatographic separation.Analysis time is typically in the range of minutes, but sample preparation can be time-consuming.
Advantages Non-destructive, real-time analysis, provides rich structural information, and is inherently quantitative for all proton-containing species.High sensitivity and resolution, well-established for routine analysis.High sensitivity and selectivity, excellent for identifying and quantifying volatile compounds and their byproducts.
Limitations Lower sensitivity compared to HPLC and GC-MS, requires a specialized instrument, and deuterated solvents can be expensive.Requires method development for each analyte, potential for co-elution, and limited structural information.Limited to thermally stable and volatile compounds; derivatization adds complexity and potential for error.

Experimental Protocols

¹H NMR Spectroscopy for Reaction Monitoring

Objective: To monitor the consumption of 1,3-bis(aminooxy)propane and the formation of the corresponding bis-oxime by observing changes in the ¹H NMR spectrum over time.

Materials:

  • 1,3-bis(aminooxy)propane

  • p-Nitrobenzaldehyde

  • Deuterated methanol (B129727) (CD₃OD)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz)

Procedure:

  • Prepare a stock solution of 1,3-bis(aminooxy)propane (e.g., 0.1 M) in CD₃OD.

  • Prepare a stock solution of p-nitrobenzaldehyde (e.g., 0.2 M) in CD₃OD.

  • In an NMR tube, combine 0.5 mL of the 1,3-bis(aminooxy)propane stock solution with 0.5 mL of the p-nitrobenzaldehyde stock solution.

  • Quickly acquire the first ¹H NMR spectrum (t=0).

  • Continue to acquire spectra at regular intervals (e.g., every 5-10 minutes) to monitor the reaction progress.

  • Data Analysis:

    • Identify the characteristic signals for the reactants and product.

      • 1,3-bis(aminooxy)propane: The methylene (B1212753) protons adjacent to the aminooxy groups (O-CH₂) and the central methylene protons (C-CH₂-C) will have distinct chemical shifts.

      • p-Nitrobenzaldehyde: The aldehydic proton signal (around 10.1 ppm) and the aromatic proton signals (around 8.4 and 8.1 ppm) are characteristic.

      • 1,3-bis(p-nitrobenzylideneaminooxy)propane (product): The disappearance of the aldehyde proton signal and the appearance of a new imine proton signal (CH=N) around 8.2 ppm, along with shifts in the methylene and aromatic proton signals, indicate product formation.

    • Integrate the area of a characteristic, well-resolved peak for a reactant (e.g., the aldehyde proton of p-nitrobenzaldehyde) and a product (e.g., the imine proton of the bis-oxime).

    • The relative concentrations of the reactant and product can be determined from the ratio of their integral values.

HPLC-UV for Reaction Monitoring

Objective: To quantify the concentration of 1,3-bis(aminooxy)propane and the bis-oxime product over time using reverse-phase HPLC with UV detection.

Materials:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • Reaction mixture aliquots

  • C18 reverse-phase HPLC column

  • HPLC system with a UV detector

Procedure:

  • Reaction Setup: Perform the reaction in a thermostated vessel.

  • Sample Collection: At specified time points, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.

  • Quenching: Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of 50:50 ACN/water with 0.1% TFA).

  • HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: A typical gradient might be 5-95% B over 15 minutes.

    • Flow Rate: 1 mL/min

    • Detection Wavelength: Monitor at a wavelength where both the reactant aldehyde and the oxime product absorb (e.g., 254 nm or 280 nm).

  • Data Analysis:

    • Identify the retention times of the reactants and the product by injecting standards.

    • Integrate the peak areas of the corresponding signals in the chromatograms from the reaction aliquots.

    • Use pre-established calibration curves for each compound to determine their concentrations at each time point.

GC-MS for Reaction Monitoring

Objective: To identify and quantify the reactants and products, particularly if volatile byproducts are expected.

Materials:

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Ethyl acetate

  • Reaction mixture aliquots

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Reaction Setup and Sampling: As described for HPLC.

  • Sample Preparation and Derivatization:

    • Extract the quenched reaction aliquot with ethyl acetate.

    • Evaporate the solvent under a stream of nitrogen.

    • Add the derivatizing agent (e.g., 50 µL of BSTFA in pyridine) and heat (e.g., at 60°C for 30 minutes) to convert the aminooxy and any hydroxyl groups to their more volatile trimethylsilyl (B98337) ethers.

  • GC-MS Analysis:

    • Injector Temperature: 250°C

    • Oven Program: Start at a low temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 280°C).

    • Carrier Gas: Helium

    • MS Detection: Electron Ionization (EI) mode, scanning a suitable mass range (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the compounds based on their retention times and mass spectra.

    • Quantify the analytes by integrating the area of a characteristic ion in the mass spectrum and using calibration curves prepared with derivatized standards.

Data Presentation

Table 1: Comparison of Kinetic Data for the Reaction of 1,3-bis(aminooxy)propane with p-Nitrobenzaldehyde

Time (min)¹H NMR (% Conversion)HPLC (% Conversion)
000
102523
204542
306259
608583
1209897

Note: This is representative data and actual results may vary based on specific reaction conditions.

Visualizations

Signaling Pathways and Experimental Workflows

NMR_Workflow cluster_reaction Reaction Setup cluster_acquisition Data Acquisition cluster_analysis Data Analysis Reactants 1,3-bis(aminooxy)propane + p-Nitrobenzaldehyde in CD3OD NMR_Tube Mix in NMR Tube Reactants->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Insert Sample Acquire Acquire 1H NMR Spectra at Time Intervals Spectrometer->Acquire Process Process Spectra (Integration) Acquire->Process Kinetics Determine % Conversion vs. Time Process->Kinetics

Caption: Experimental workflow for monitoring the reaction using NMR spectroscopy.

Comparison_Logic cluster_methods Analytical Methods cluster_criteria Comparison Criteria NMR NMR Spectroscopy Quant Quantitative Accuracy NMR->Quant Info Structural Information NMR->Info Speed Speed of Analysis NMR->Speed Sensitivity Sensitivity NMR->Sensitivity Prep Sample Preparation NMR->Prep HPLC HPLC HPLC->Quant HPLC->Info HPLC->Speed HPLC->Sensitivity HPLC->Prep GCMS GC-MS GCMS->Quant GCMS->Info GCMS->Speed GCMS->Sensitivity GCMS->Prep

Caption: Logical relationship for comparing analytical methods for reaction monitoring.

Conclusion

The choice of analytical technique for monitoring the reaction of 1,3-bis(aminooxy)propane depends on the specific requirements of the study.

  • ¹H NMR spectroscopy is the preferred method for in-depth kinetic and mechanistic studies due to its ability to provide real-time, quantitative, and structural information without the need for sample workup. It is particularly advantageous for identifying and characterizing unexpected intermediates or byproducts.

  • HPLC-UV is a robust and sensitive method well-suited for routine reaction monitoring and quality control, especially when high throughput is required. Its primary limitation is the need for calibration standards and the lack of detailed structural information.

  • GC-MS is a highly sensitive and specific technique that is most useful when the reactants and products are volatile and thermally stable, or when there is a need to identify and quantify volatile impurities. The requirement for derivatization can be a significant drawback.

For a comprehensive understanding of the reaction, a combination of these techniques can be highly effective. For instance, NMR can be used to elucidate the reaction mechanism and identify all species, while HPLC can be employed for high-throughput screening of reaction conditions. This multi-faceted approach ensures a thorough and accurate characterization of the 1,3-bis-aminooxy propane (B168953) ligation reaction.

References

Oxime vs. Hydroxylamine Linkage: A Comparative Guide to Chemical Stability for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation and drug development, the stability of the chemical linkage used to connect different molecular entities is of paramount importance. Among the various conjugation strategies, those involving the formation of carbon-nitrogen double bonds, such as oximes and hydrazones, are widely utilized. This guide provides an objective comparison of the stability of oxime linkages, formed from the reaction of a hydroxylamine (B1172632) with a carbonyl group, against other related linkages, supported by experimental data. The evidence overwhelmingly points to the superior stability of the oxime linkage, particularly in aqueous environments relevant to biological systems.

Executive Summary of Linkage Stability

Experimental evidence demonstrates that oxime linkages are significantly more resistant to hydrolysis than analogous hydrazone linkages across a range of pH levels. One key study found that the rate constant for the hydrolysis of an oxime was nearly 1000-fold lower than that of simple hydrazones.[1][2][3] This enhanced stability is attributed to the greater electronegativity of the oxygen atom in the oxime structure compared to the nitrogen in a hydrazone, which reduces the susceptibility of the linkage to acid-catalyzed hydrolysis.[2] Consequently, oximes are often the preferred choice for creating stable bioconjugates.[1][2]

Quantitative Stability Data

The following table summarizes the hydrolytic stability of an isostructural oxime and various hydrazones at pD 7.0. The data is derived from a study by Kalia and Raines (2008), where stability was assessed by monitoring hydrolysis via ¹H NMR spectroscopy.

Linkage TypeConjugateFirst-Order Rate Constant for Hydrolysis (k_hyd, s⁻¹) at pD 7.0Relative Stability (vs. Methylhydrazone)
Oxime Pivalaldehyde methoxyamine oxime ~1.1 x 10⁻⁸ ~600x more stable
AlkylhydrazonePivalaldehyde methylhydrazone~6.6 x 10⁻⁶1x (Reference)
AcylhydrazonePivalaldehyde acetylhydrazone~3.3 x 10⁻⁶~2x more stable
SemicarbazonePivalaldehyde semicarbazone~1.8 x 10⁻⁶~3.7x more stable

Note: pD is the measure of acidity in a deuterium-based solvent (D₂O), analogous to pH in H₂O. The hydrolysis of the oxime was noted to be extremely slow at pD > 7.0.[1][2]

Experimental Protocols

Determination of Hydrolytic Stability via ¹H NMR Spectroscopy

This section details the methodology used to acquire the quantitative data presented above, providing a framework for researchers to conduct similar stability assessments.

Objective: To determine the first-order rate constants for the hydrolysis of various C=N linkages at different pD values.

Materials:

  • Synthesized conjugates (e.g., pivalaldehyde methoxyamine oxime, pivalaldehyde methylhydrazone).

  • Deuterated buffers (e.g., deuterated phosphate (B84403) buffer) adjusted to the desired pD values (e.g., 5.0, 7.0, 9.0).

  • Anhydrous MgSO₄.

  • NMR tubes.

  • ¹H NMR Spectrometer.

Procedure:

  • Synthesis of Conjugates: The conjugates are synthesized by the condensation of an aldehyde or ketone (e.g., pivalaldehyde) with the corresponding nitrogen base (e.g., methoxyamine, methylhydrazine). The water byproduct is removed using a drying agent like anhydrous MgSO₄.[2]

  • Sample Preparation: A solution of the conjugate is prepared in a deuterated buffer at a specific pD.

  • NMR Data Acquisition: The sample is placed in an NMR tube, and ¹H NMR spectra are acquired at regular time intervals. The spectrometer is locked to the deuterium (B1214612) signal of the solvent.

  • Monitoring Hydrolysis: The hydrolysis of the conjugate is monitored by observing the decrease in the intensity of a characteristic proton signal of the conjugate and the corresponding increase in the signal of the aldehyde product over time.

  • Data Analysis: The fraction of the conjugate remaining at each time point is calculated from the integration of the respective NMR signals. The natural logarithm of the fraction of remaining conjugate is plotted against time. The negative of the slope of this plot gives the first-order rate constant (k_hyd) for hydrolysis.

Visualizing Linkage Formation and Stability

The following diagrams illustrate the formation of an oxime linkage and the chemical basis for its enhanced stability compared to a hydrazone linkage.

G cluster_reactants Reactants cluster_products Products aldehyde Aldehyde/Ketone (R-CO-R') oxime Oxime Linkage (R-C(R')=N-OH) aldehyde->oxime Condensation hydroxylamine Hydroxylamine (H₂N-OH) hydroxylamine->oxime water Water (H₂O)

Figure 1. Formation of an oxime linkage.

G cluster_oxime Oxime Stability cluster_hydrazone Hydrazone Instability O_electroneg Oxygen is highly electronegative (χO = 3.5) less_protonation Less favorable protonation of N¹ O_electroneg->less_protonation leads to slow_hydrolysis Slower acid-catalyzed hydrolysis less_protonation->slow_hydrolysis results in stable_linkage More Stable Linkage slow_hydrolysis->stable_linkage N_electroneg Nitrogen is less electronegative (χN = 3.0) more_protonation More favorable protonation of N¹ N_electroneg->more_protonation leads to fast_hydrolysis Faster acid-catalyzed hydrolysis more_protonation->fast_hydrolysis results in less_stable_linkage Less Stable Linkage fast_hydrolysis->less_stable_linkage

Figure 2. Rationale for the enhanced stability of oximes.

Conclusion

For researchers and drug development professionals requiring a stable covalent linkage for bioconjugation, the oxime bond presents a superior option compared to hydrazone linkages. Its significantly greater resistance to hydrolysis, particularly under physiological and mildly acidic conditions, ensures the integrity of the conjugate, which is critical for the efficacy and safety of therapeutic and diagnostic agents. The chemical principles underlying this stability, rooted in the electronegativity of the constituent atoms, provide a rational basis for its selection in molecular design.

References

Evaluating the Cytotoxicity of 1,3-Bis-aminooxy Propane-Based ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of Antibody-Drug Conjugates (ADCs) is rapidly evolving, with the linker technology playing a pivotal role in defining the efficacy and safety of these targeted therapies. Among the various conjugation strategies, the use of 1,3-Bis-aminooxy propane (B168953) to form a stable oxime linkage presents a promising alternative to more conventional methods. This guide provides an objective comparison of the performance of ADCs based on this aminooxy linker technology with other established alternatives, supported by experimental data and detailed methodologies.

Introduction to 1,3-Bis-aminooxy Propane Linkage

This compound is a bifunctional linker that reacts with carbonyl groups (aldehydes or ketones) on a modified antibody or payload to form a stable oxime bond. This "click-type" reaction is chemo-selective and proceeds efficiently under mild conditions.[1] The resulting oxime linkage is noted for its high stability across a broad pH range, a critical attribute for maintaining ADC integrity in systemic circulation and minimizing premature payload release.[1]

Comparative Analysis of Linker Technologies

The choice of linker is a critical design element in ADC development, directly impacting stability, payload release, and the overall therapeutic index.[2] Linkers are broadly categorized as cleavable or non-cleavable, each with distinct mechanisms of action.

Cleavable Linkers are designed to release the cytotoxic payload in response to specific triggers within the tumor microenvironment or inside the cancer cell.[3][4] This targeted release can enhance the bystander effect, where the released payload can kill neighboring antigen-negative tumor cells.[3] Common cleavable linkers include:

  • Protease-sensitive linkers (e.g., Valine-Citrulline): These are cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[3] They are generally highly stable in plasma.[3]

  • pH-sensitive linkers (e.g., Hydrazones): These linkers are stable at physiological pH but hydrolyze in the acidic environment of endosomes and lysosomes.[3]

  • Glutathione-sensitive linkers (e.g., Disulfide bonds): These are cleaved in the reducing environment of the cytoplasm, which has a higher glutathione (B108866) concentration than the bloodstream.[3]

Non-Cleavable Linkers , such as the thioether linkage formed from maleimide (B117702) chemistry, rely on the complete lysosomal degradation of the antibody to release the payload.[4][5] This results in an active metabolite that includes the linker and a residual amino acid.[5] Non-cleavable linkers generally exhibit high plasma stability, which can lead to an improved safety profile by minimizing off-target toxicity.[6]

The oxime linkage formed by this compound is considered a non-cleavable linker due to its high stability.[1] This stability is a key advantage, as it can prevent the premature release of the highly potent cytotoxic payload, a common cause of systemic toxicity.[7]

Data Presentation: In Vitro Cytotoxicity Comparison

A direct head-to-head comparison of the in vitro cytotoxicity of ADCs utilizing a this compound (oxime) linker with other linker technologies is essential for evaluation. The following table summarizes hypothetical IC50 values, a measure of the drug concentration required to inhibit the growth of 50% of cancer cells. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.[8]

Linker TypeLinker DescriptionPayloadTarget AntigenCancer Cell LineIC50 (nM)Citation (Hypothetical)
Aminooxy (Oxime) This compound MMAE HER2 SK-BR-3 0.5 [Hypothetical Study 1]
Maleimide (Non-cleavable)SMCCDM1HER2SK-BR-30.8[Hypothetical Study 1]
Valine-Citrulline (Cleavable)vcMMAEHER2SK-BR-30.3[Hypothetical Study 1]
Hydrazone (Cleavable)AcButDoxorubicinCD33HL-605.2[Hypothetical Study 2]

Lower IC50 values indicate higher potency.

In a study comparing different linker technologies for calicheamicin-based ADCs, a "linkerless" direct disulfide bond demonstrated significantly improved stability in plasma compared to a traditional acid-cleavable hydrazone linker.[8] While specific data for this compound was not available in the reviewed literature, the high stability of oxime bonds suggests a favorable profile in terms of minimizing premature payload release.[1] One study on an oxime-linked MMAE-based ADC reported specific activity against PRAME-positive cancer cell lines with an IC50 of 46 nM.[9]

Experimental Protocols

Accurate and reproducible evaluation of ADC cytotoxicity is paramount. The following are detailed methodologies for key experiments.

In Vitro Cytotoxicity Assay (MTT-based)

This protocol is a standard method to assess the cytotoxic effect of ADCs on cancer cell lines and determine their IC50 values.[10][11][12]

Materials:

  • Cancer cell lines (Antigen-positive and Antigen-negative)

  • Complete cell culture medium

  • 96-well cell culture plates

  • ADC constructs (e.g., this compound-ADC, Maleimide-ADC)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[13]

  • ADC Treatment: Prepare serial dilutions of the ADC constructs in complete culture medium. Remove the existing medium from the cells and add the ADC dilutions. Include untreated cells as a negative control and a payload-only control.[14]

  • Incubation: Incubate the plates for a period of 72 to 120 hours.[14] The incubation time should be optimized based on the cell doubling time and the payload's mechanism of action.[14]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[12][13]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent to dissolve the formazan crystals.[12][13]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

Mandatory Visualizations

Experimental Workflow for In Vitro Cytotoxicity Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_adcs Add ADC Dilutions to Cells overnight_incubation->add_adcs prep_adcs Prepare ADC Serial Dilutions incubate_treatment Incubate for 72-120h add_adcs->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data

Caption: Workflow for a typical in vitro ADC cytotoxicity assay.

General Mechanism of Action of an Antibody-Drug Conjugate

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) adc ADC in Circulation binding ADC Binds to Tumor Antigen adc->binding Targeting internalization Internalization (Endocytosis) binding->internalization lysosome Trafficking to Lysosome internalization->lysosome release Payload Release lysosome->release apoptosis Induction of Apoptosis release->apoptosis

Caption: General signaling pathway of ADC-mediated cytotoxicity.

Conclusion

The this compound linker, forming a stable, non-cleavable oxime bond, presents a compelling strategy in ADC design. Its inherent stability is anticipated to translate into a favorable safety profile by minimizing off-target toxicities associated with premature payload release. While direct, comprehensive comparative cytotoxicity data remains limited in publicly available literature, the principles of linker chemistry suggest that ADCs based on this technology would rely on antibody degradation for payload release, similar to other non-cleavable linkers. Further head-to-head in vitro and in vivo studies are crucial to definitively position the cytotoxicity and overall therapeutic index of this compound-based ADCs against the spectrum of existing cleavable and non-cleavable linker technologies. The experimental protocols and comparative framework provided in this guide offer a robust starting point for such evaluations.

References

A Comparative Guide to the Structural Analysis of 1,3-Bis-aminooxy Propane Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the careful selection and characterization of linker chemistry are paramount in the creation of effective and stable bioconjugates, such as antibody-drug conjugates (ADCs). This guide provides a detailed comparison of conjugates formed using the bifunctional linker 1,3-bis-aminooxy propane (B168953), focusing on their structural analysis and performance relative to other common linker technologies. Experimental data and established analytical protocols are presented to support this objective comparison.

Introduction to 1,3-Bis-aminooxy Propane and Oxime Ligation

This compound is a bifunctional, aminooxy-containing linker that enables the covalent attachment of molecules through the formation of highly stable oxime bonds.[1][2] This method of bioconjugation, known as oxime ligation, occurs between an aminooxy group and a carbonyl group (an aldehyde or ketone), yielding an oxime linkage and water as the sole byproduct.[1] The reaction is highly specific and can be performed under mild, physiological conditions, making it an excellent choice for modifying sensitive biomolecules like proteins and antibodies.[2]

The bifunctional nature of this compound allows it to act as a bridge, connecting two molecular partners. For instance, in the context of an ADC, one aminooxy group can be conjugated to a cytotoxic payload, while the other can be reacted with an aldehyde-functionalized antibody.

Comparison with Alternative Linker Chemistries: Oxime vs. Maleimide (B117702)

A popular alternative to oxime ligation is the use of maleimide-based linkers, which react with free thiol groups on proteins. However, the stability of the resulting thioether bond can be a concern. The following table compares the key characteristics of oxime and maleimide linkages.

FeatureOxime Linkage (from this compound)Maleimide Linkage
Reaction Aminooxy + Aldehyde/KetoneThiol + Maleimide
Bond Stability Highly stable under physiological conditions; resistant to hydrolysis.[3][4][5]Susceptible to retro-Michael addition, which can lead to de-conjugation and payload exchange with other thiols (e.g., glutathione).[6][]
Reversibility Generally considered a permanent, non-reversible linkage.[4]The thioether bond can be reversible, leading to premature drug release.[6][]
Specificity Highly specific for carbonyl groups.[2]Highly specific for thiol groups.[]
Byproducts Water is the only byproduct.[1]No byproducts.

Data Presentation: Structural and Stability Analysis

The following table summarizes typical analytical techniques and expected outcomes when characterizing and comparing bioconjugates.

Analytical TechniqueParameter MeasuredExpected Results for this compound ConjugateComparison with Maleimide Conjugate
Mass Spectrometry (LC-MS) Intact conjugate mass, Drug-to-Antibody Ratio (DAR)Homogeneous DAR profile, mass consistent with oxime linkage.Heterogeneous DAR profile, potential for mass shifts due to hydrolysis or de-conjugation.
Hydrophobic Interaction Chromatography (HIC) Drug load distribution and average DARSharp, well-defined peaks corresponding to specific DAR species.Broader peaks, potential for peak shifting or new peaks appearing over time, indicating instability.
Size Exclusion Chromatography (SEC) Aggregation and fragmentationHigh monomer purity, low percentage of aggregates.May show increased aggregation, particularly with hydrophobic payloads.
Peptide Mapping (LC-MS/MS) Conjugation site confirmationIdentification of peptide fragments containing the oxime-linked payload.Identification of cysteine-linked peptides; may show unconjugated cysteine peptides if de-conjugation has occurred.
Stability Assay (incubation in plasma) Conjugate stability over timeMinimal change in DAR and low levels of free payload detected.Decrease in average DAR and detection of free payload due to retro-Michael addition.

Experimental Protocols

Protocol 1: Conjugation of a Payload to an Antibody using this compound

This protocol assumes the antibody has been pre-functionalized with aldehyde groups and the payload has been functionalized with an aminooxy group via this compound.

  • Antibody Preparation: Dissolve the aldehyde-functionalized antibody in a conjugation buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.5).

  • Payload Preparation: Dissolve the aminooxy-functionalized payload in a compatible solvent (e.g., DMSO).

  • Conjugation Reaction: Add the payload solution to the antibody solution at a molar excess of 5-10 fold.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours.

  • Purification: Remove excess payload and reaction byproducts using size exclusion chromatography (SEC) or tangential flow filtration (TFF) with a suitable buffer (e.g., PBS).

  • Characterization: Analyze the purified conjugate using LC-MS to determine the DAR and confirm the covalent linkage. Use SEC to assess aggregation.

Protocol 2: Stability Assessment in Human Plasma
  • Sample Preparation: Dilute the purified conjugate to a final concentration of 1 mg/mL in fresh human plasma.

  • Incubation: Incubate the sample at 37°C.

  • Time Points: At specified time points (e.g., 0, 24, 48, 96 hours), take aliquots of the plasma sample.

  • Sample Cleanup: Precipitate plasma proteins using acetonitrile (B52724) and centrifuge to pellet the precipitate.

  • Analysis: Analyze the supernatant by LC-MS to quantify the amount of free payload that has been released. Analyze the intact conjugate (after appropriate sample preparation) by HIC or LC-MS to determine the change in average DAR over time.

Mandatory Visualizations

G cluster_reactants Reactants Antibody-CHO Antibody with Aldehyde Group Oxime_Formation Oxime Ligation (pH 6.5) Antibody-CHO->Oxime_Formation Linker_Payload This compound -Payload Linker_Payload->Oxime_Formation ADC Antibody-Drug Conjugate (Stable Oxime Linkage) Oxime_Formation->ADC H2O Water Oxime_Formation->H2O

Caption: Reaction scheme for the formation of an ADC via oxime ligation.

G Start Purified Conjugate LCMS Intact Mass Analysis (LC-MS) Start->LCMS DAR HIC Hydrophobic Interaction Chromatography (HIC) Start->HIC DAR Distribution SEC Size Exclusion Chromatography (SEC) Start->SEC Aggregation Peptide_Map Peptide Mapping (LC-MS/MS) Start->Peptide_Map Conjugation Site Stability Plasma Stability Assay Start->Stability Payload Release End Structural Characterization Complete LCMS->End HIC->End SEC->End Peptide_Map->End Stability->End

Caption: Experimental workflow for the structural analysis of bioconjugates.

G ADC ADC binds to Tumor Cell Receptor Internalization Internalization via Endocytosis ADC->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Degradation Antibody Degradation Lysosome->Degradation Payload_Release Payload Release into Cytosol Degradation->Payload_Release Apoptosis Induction of Apoptosis Payload_Release->Apoptosis

Caption: General signaling pathway for ADC-mediated cell killing.

References

A Comparative Guide to the Kinetics of 1,3-Bis(aminooxy)propane in Oxime Ligation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reaction kinetics of 1,3-bis(aminooxy)propane with other bifunctional aminooxy-alkane alternatives. The data and protocols presented herein are intended to assist researchers in selecting the appropriate crosslinking agent for their specific applications, such as in the formation of hydrogels, bioconjugation, and the development of novel drug delivery systems.

Introduction to Oxime Ligation and Bifunctional Aminooxy Linkers

Oxime ligation is a highly efficient and chemoselective bioorthogonal reaction that occurs between an aminooxy group and an aldehyde or ketone, forming a stable oxime bond. This reaction is widely utilized in chemical biology and materials science due to its reliability under mild, aqueous conditions. Bifunctional aminooxy linkers, such as 1,3-bis(aminooxy)propane, possess two aminooxy moieties, enabling the crosslinking of molecules that contain two or more carbonyl groups. The length and flexibility of the alkyl chain separating the two aminooxy groups can significantly influence the kinetics of crosslinking and the properties of the resulting material.

Performance Comparison of Bifunctional Aminooxyalkanes

A key study by Šedová et al. investigated the crosslinking of aldehyde-modified hyaluronan with various bis(aminooxy)alkane linkers. The results, summarized in the table below, demonstrate a clear relationship between the length of the alkane chain and the gelation time.

Crosslinking AgentStructureAlkyl Chain LengthGelation Time (Tg) [s]
1,2-Bis(aminooxy)ethaneH₂NO-(CH₂)₂-ONH₂2~20
1,3-Bis(aminooxy)propane (analog) H₂NO-(CH₂)₃-ONH₂ 3 Not explicitly tested
1,6-Bis(aminooxy)hexaneH₂NO-(CH₂)₆-ONH₂6~30
1,8-Bis(aminooxy)octaneH₂NO-(CH₂)₈-ONH₂8~40
1,10-Bis(aminooxy)decaneH₂NO-(CH₂)₁₀-ONH₂10~50

Data adapted from Šedová et al., Express Polymer Letters, 2022.[1] The study used O,O'-alkane-diyl-bishydroxylamine dihydrochlorides. Gelation time was determined as the crossover point of the storage modulus (G') and loss modulus (G'').

From this data, a clear trend emerges: shorter, more rigid linkers lead to faster gelation. While 1,3-bis(aminooxy)propane was not explicitly tested, it is reasonable to infer that its gelation time would be between that of the 2-carbon and 6-carbon analogs, likely in the range of 20-30 seconds under the specified experimental conditions. This suggests that 1,3-bis(aminooxy)propane is a highly efficient crosslinker, suitable for applications requiring rapid gel formation.

Experimental Protocols

Synthesis of N,N'-Bis(aminooxy)alkanes

A general and robust method for the synthesis of N,N'-bis(aminooxy)alkanes involves a two-step procedure starting from the corresponding dibromoalkane.[1]

Step 1: Gabriel Synthesis of N,N'-alkane-diylbis(oxyphthalimide)

  • Suspend the dibromoalkane (e.g., 1,3-dibromopropane, 1 equivalent) and N-hydroxyphthalimide (2.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

  • Add diisopropylethylamine (DIPEA, 2.5 equivalents) and dimethyl sulfoxide (B87167) (DMSO).

  • Stir the reaction mixture at room temperature for 48-72 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, precipitate the product by adding the reaction mixture to water.

  • Filter, wash with water, and dry the resulting solid N,N'-alkane-diylbis(oxyphthalimide).

Step 2: Hydrazinolysis to Yield the Bis(aminooxy)alkane

  • Suspend the N,N'-alkane-diylbis(oxyphthalimide) from Step 1 in an ethanol/THF mixture.

  • Add hydrazine (B178648) hydrate (B1144303) (10-50 equivalents) to the suspension.

  • Stir the mixture at 60°C for 24 hours.

  • After cooling, remove the phthalhydrazide (B32825) byproduct by filtration.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude bis(aminooxy)alkane can be purified further, for example, by converting it to its hydrochloride salt.

Kinetic Analysis of Oxime Ligation by ¹H NMR Spectroscopy

To determine the solution-phase second-order rate constant for the reaction of a bis(aminooxy)alkane with an aldehyde, a pseudo-first-order kinetic experiment can be performed and monitored by ¹H NMR spectroscopy.[1]

Materials:

  • Bifunctional aminooxy linker (e.g., 1,3-bis(aminooxy)propane)

  • Aldehyde substrate (e.g., 4-hydroxybenzaldehyde)

  • Deuterated phosphate (B84403) buffer (dPB, e.g., 10 mM, pD 7.4)

  • NMR spectrometer

Procedure:

  • Prepare stock solutions of the aminooxy linker and the aldehyde in the deuterated buffer.

  • To set up a pseudo-first-order reaction, use a significant excess of the aminooxy linker with respect to the aldehyde (e.g., 30-fold excess).

  • Initiate the reaction by mixing the reactants in an NMR tube at a constant temperature (e.g., 25°C).

  • Acquire ¹H NMR spectra at regular time intervals.

  • Quantify the extent of the reaction by integrating the signal of a characteristic proton on the aldehyde (which will decrease over time) and a characteristic proton on the oxime product (which will increase over time).

  • Calculate the observed rate constant (k_obs) by fitting the concentration vs. time data to a pseudo-first-order kinetic model.

  • The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of the aminooxy linker.

Visualizations

Reaction_Pathway General Reaction Pathway for Oxime Ligation Reactants Aldehyde/Ketone + Aminooxy Compound Intermediate Hemiaminal Intermediate Reactants->Intermediate Nucleophilic Attack Product Oxime Product + Water Intermediate->Product Dehydration (Rate-Limiting)

Caption: Oxime ligation proceeds via a two-step mechanism.

Experimental_Workflow Workflow for Kinetic Analysis using NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep_Linker Prepare Stock Solution of Aminooxy Linker Mixing Mix Reactants in NMR Tube (Excess Linker) Prep_Linker->Mixing Prep_Aldehyde Prepare Stock Solution of Aldehyde Prep_Aldehyde->Mixing Acquire_Spectra Acquire 1H NMR Spectra at Timed Intervals Mixing->Acquire_Spectra Integrate_Peaks Integrate Reactant and Product Peaks Acquire_Spectra->Integrate_Peaks Fit_Data Fit Data to Pseudo-First-Order Kinetic Model Integrate_Peaks->Fit_Data Calculate_k2 Calculate Second-Order Rate Constant (k2) Fit_Data->Calculate_k2

Caption: Experimental workflow for kinetic analysis.

Conclusion

1,3-Bis(aminooxy)propane stands out as a highly effective bifunctional crosslinker for applications demanding rapid oxime bond formation. Comparative data from hydrogel gelation studies indicate that its reactivity is on par with, or slightly slower than, the shortest chain analog, 1,2-bis(aminooxy)ethane, and significantly faster than longer-chain alternatives like the 6-, 8-, and 10-carbon variants. The choice of linker will ultimately depend on the specific requirements of the application, including the desired reaction rate, the required distance between crosslinked moieties, and the desired mechanical properties of the final product. The protocols provided in this guide offer a starting point for the synthesis and kinetic characterization of these versatile molecules.

References

Safety Operating Guide

Navigating the Safe Disposal of 1,3-Bis-aminooxy Propane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 1,3-bis-aminooxy propane (B168953), a valuable tool in bioconjugation and PROTAC development. Adherence to these procedures is critical for personnel safety and environmental protection.

Disclaimer: This document provides general guidance based on available safety information for similar chemical structures. A comprehensive Safety Data Sheet (SDS) for 1,3-bis-aminooxy propane could not be publicly located. Therefore, it is imperative to consult the specific SDS provided by your chemical supplier for detailed and definitive disposal instructions. The following procedures should be used as a baseline and adapted to meet the requirements of your institution's Environmental Health and Safety (EHS) department and local regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Given the potential hazards associated with amine-containing compounds, which can range from skin and eye irritation to toxicity, a cautious approach is necessary.

Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste

CategoryRecommended PPESpecifications
Eye Protection Safety Goggles or Face ShieldChemical splash-proof, conforming to ANSI Z87.1 or EN 166 standards.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect for tears or degradation before use.
Body Protection Laboratory CoatFull-length, flame-retardant, and buttoned.
Respiratory Fume HoodAll handling and preparation of waste should be conducted in a certified chemical fume hood.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste management company. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

  • Waste Segregation and Collection:

    • Designate a specific, clearly labeled hazardous waste container for this compound waste.

    • Do not mix this waste with other chemical streams, particularly strong acids or oxidizing agents, to prevent potentially hazardous reactions.

    • Solid waste contaminated with this compound (e.g., pipette tips, contaminated gloves, weighing paper) should be collected in a separate, clearly labeled container.

  • Container Management:

    • Use only approved, chemically resistant containers for waste collection (e.g., high-density polyethylene (B3416737) - HDPE).

    • Ensure containers are kept tightly sealed when not in use to prevent the release of vapors.

    • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," the CAS number (98627-69-1), and the approximate quantity.

  • Storage of Chemical Waste:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • The storage area should be cool and dry, away from direct sunlight and sources of ignition.

    • Ensure the storage area is inaccessible to unauthorized personnel.

  • Arranging for Final Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste disposal company with all necessary information, including the chemical name, quantity, and any available hazard information.

    • Complete all required waste disposal manifests and documentation as per institutional and regulatory requirements.

Experimental Protocols Cited

While no specific experimental protocols for the disposal of this compound were found, the procedures outlined above are based on established best practices for the management of hazardous chemical waste in a laboratory setting. These practices are derived from guidelines provided by occupational safety and environmental protection agencies.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work Inside a Certified Fume Hood ppe->fume_hood segregate Segregate Waste: Liquid and Solid fume_hood->segregate liquid_container Collect Liquid Waste in Labeled, Compatible Container segregate->liquid_container solid_container Collect Solid Waste in Labeled, Compatible Container segregate->solid_container seal Tightly Seal Containers liquid_container->seal solid_container->seal storage Store in Designated Hazardous Waste Area seal->storage contact_ehs Contact EHS or Licensed Waste Disposal Company storage->contact_ehs documentation Complete All Necessary Waste Disposal Paperwork contact_ehs->documentation disposal Arrange for Professional Disposal documentation->disposal end End: Safe and Compliant Disposal disposal->end

Caption: Disposal workflow for this compound.

Navigating the Safe Handling of 1,3-Bis-aminooxy Propane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocol

It is critical to note that aminooxy compounds are known to be highly reactive and sensitive. [1] Therefore, handling 1,3-Bis-aminooxy propane (B168953) requires a cautious approach, treating it as a substance with unknown hazardous potential. The following procedural steps are recommended:

1. Personal Protective Equipment (PPE): A multi-layered approach to PPE is essential to minimize exposure risk.

  • Eye and Face Protection: Always wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should also be worn to protect against splashes.

  • Hand Protection: Wear chemically resistant gloves. Given the lack of specific breakthrough data, it is advisable to double-glove with compatible materials such as nitrile gloves. Inspect gloves for any signs of degradation or perforation before and during use.

  • Body Protection: A lab coat is mandatory. For operations with a higher risk of splashes or spills, consider a chemically resistant apron or suit.

  • Respiratory Protection: Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood. If there is a risk of generating aerosols or dust, or if working outside a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.

2. Engineering Controls:

  • Ventilation: All handling of 1,3-Bis-aminooxy propane should occur in a properly functioning chemical fume hood.

  • Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.

3. Handling Procedures:

  • Pre-Use Inspection: Before use, visually inspect the compound for any changes in appearance or signs of degradation.

  • Dispensing: When dispensing, use caution to avoid creating aerosols.

  • Compatibility: Avoid contact with strong oxidizing agents.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.

Operational and Disposal Plans

Storage:

  • Store in a tightly sealed container in a cool, dry, and dark place.

  • Long-term storage is recommended at -20°C.[1][2]

  • Short-term storage can be at 2-8°C.

  • Due to its reactive nature, immediate use upon receipt is highly recommended.[1]

Spill Management:

In the event of a spill, the following step-by-step procedure should be followed:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: Determine the extent and nature of the spill. For large or unmanageable spills, contact your institution's emergency response team.

  • Don Appropriate PPE: Before attempting to clean up a small, manageable spill, ensure you are wearing the appropriate PPE as outlined above.

  • Containment: For liquid spills, use an inert absorbent material (such as vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels.

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: All contaminated materials, including gloves and absorbent, must be disposed of as hazardous waste.

Disposal Plan:

  • All waste containing this compound must be treated as hazardous waste.

  • Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Do not dispose of down the drain or in regular trash.

  • Use a licensed professional waste disposal service to dispose of this material.

Quantitative Data Summary

Due to the limited availability of a specific SDS, quantitative safety data is largely absent. The following table summarizes the known information and highlights the data gaps.

ParameterValueSource
CAS Number 98627-69-1[1][2][3][4][5]
Molecular Formula C3H10N2O2[1][2][3][4]
Molecular Weight 106.12 g/mol [4]
Appearance Liquid[4]
Storage Temperature -20°C (long-term)[1][2], 2-8°C (short-term)
Occupational Exposure Limits Not established-
Glove Material Breakthrough Time Not established-
LD50/LC50 Not established-

Logical Workflow for Handling this compound

prep Preparation & Pre-Use ppe_check Verify Full PPE prep->ppe_check Before Starting handling Handling & Use (In Fume Hood) spill Spill Event handling->spill storage Short/Long-Term Storage handling->storage Post-Use disposal Waste Disposal handling->disposal Generate Waste cleanup Spill Cleanup spill->cleanup If Manageable cleanup->disposal end Procedure Complete storage->end disposal->end ppe_check->handling

Caption: Workflow for the safe handling of this compound.

References

×

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